(S)-Indoline-2-carboxylic acid benzyl ester
Description
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Properties
IUPAC Name |
benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-9,15,17H,10-11H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXDJQBRIWOQOB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC2=CC=CC=C21)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649603 | |
| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120925-75-9 | |
| Record name | Benzyl (2S)-2,3-dihydro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Indoline-2-carboxylic acid benzyl ester synthesis methods
An In-depth Technical Guide to the Synthesis of (S)-Indoline-2-carboxylic acid Benzyl Ester
Introduction: The Strategic Importance of a Chiral Synthon
This compound (CAS No. 120925-75-9) is a crucial chiral building block in the landscape of modern pharmaceutical synthesis.[1][2] Its rigid bicyclic structure, derived from the amino acid tryptophan, combined with the versatile benzyl ester protecting group, makes it a highly sought-after intermediate. Most notably, it serves as a key precursor in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, such as Perindopril, which are cornerstones in the management of hypertension and cardiovascular diseases.[3] The stereochemical integrity of the (S)-enantiomer is paramount for biological activity, demanding synthetic routes that are not only efficient and scalable but also stereoretentive.
This guide provides an in-depth analysis of the primary methodologies for the synthesis of this compound. We will dissect the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer field-proven insights into the practical challenges and strategic considerations essential for researchers, chemists, and drug development professionals.
Part 1: Direct Esterification of (S)-Indoline-2-carboxylic Acid with Benzyl Alcohol
The most direct pathway to the target molecule involves the formation of an ester bond between the parent carboxylic acid and benzyl alcohol. This transformation can be achieved through several classic and modern esterification protocols, each with a distinct operational profile.
Method A: Fischer-Speier Esterification (Acid Catalysis)
The Fischer-Speier esterification is a foundational method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] It is an equilibrium-driven process where the removal of water is critical to achieving high conversion.[5][6]
Causality and Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄, TsOH).[6] This protonation significantly enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic benzyl alcohol. A tetrahedral intermediate is formed, which, after a series of proton transfers, eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the desired benzyl ester.[7]
Sources
- 1. 120925-75-9|(S)-Benzyl indoline-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. This compound | 120925-75-9 [chemicalbook.com]
- 3. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
(S)-Indoline-2-carboxylic acid Benzyl Ester: A Comprehensive Guide to its Physicochemical Properties, Synthesis, and Characterization
An In-depth Technical Guide
Abstract
(S)-Indoline-2-carboxylic acid benzyl ester is a significant chiral building block in modern organic synthesis, primarily recognized for its role as a key intermediate in the manufacturing of angiotensin-converting enzyme (ACE) inhibitors, such as Perindopril.[1] As a derivative of (S)-Indoline-2-carboxylic acid—a constrained cyclic analog of both proline and phenylalanine—its unique stereochemical and conformational properties are of considerable interest to researchers in medicinal chemistry and drug development.[2] This technical guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis and purification, and a robust framework for its analytical characterization. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability for scientists in the field.
Introduction and Molecular Overview
(S)-Indoline-2-carboxylic acid, the precursor to the title compound, is a non-proteinogenic amino acid that garners significant attention for its ability to mimic both L-proline and L-phenylalanine.[2] This structural constraint, arising from the fusion of an aromatic ring to the pyrrolidine core, imparts a fixed orientation to the side chain, making it a valuable tool for designing novel secondary structures in peptides and peptidomimetics.[2]
The conversion of the carboxylic acid to its benzyl ester is a critical synthetic transformation. The benzyl ester serves two primary functions:
-
Carboxyl Protection: The benzyl group is a widely used protecting group for carboxylic acids, which is stable to a variety of reaction conditions but can be readily removed by catalytic hydrogenolysis.
-
Enhanced Lipophilicity: Esterification increases the molecule's lipophilicity, often improving its solubility in organic solvents used in subsequent synthetic steps and facilitating purification by standard chromatographic techniques.
This guide focuses exclusively on the (S)-enantiomer, which is the stereoisomer relevant to the synthesis of specific pharmaceutical agents.
Caption: Chemical structure and key identifiers.
Physicochemical Properties
Comprehensive experimental data for the benzyl ester is not extensively documented in publicly available literature. The following table summarizes known identifiers and provides expected properties based on its chemical structure and data from its parent acid. Empirical determination is strongly recommended for any critical application.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 120925-75-9 | [3][4] |
| Molecular Formula | C₁₆H₁₅NO₂ | [3] |
| Molecular Weight | 253.30 g/mol | [3] |
| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Based on the parent acid's solid form and the addition of the bulky benzyl group. |
| Melting Point | Not widely reported. The parent acid, (S)-Indoline-2-carboxylic acid, has a melting point of ~177 °C (with decomposition).[5] | The ester is expected to have a significantly different, likely lower, melting point. |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) and poorly soluble in water. | The parent acid is slightly soluble in water[5]; esterification drastically reduces aqueous solubility. |
| Optical Rotation [α] | Specific value not reported. The parent acid is levorotatory, e.g., [α]²⁰/D −114° (c=1 in 1 M HCl). | The sign and magnitude will differ from the parent acid but should be a measurable, specific value. |
Synthesis and Purification Workflow
The synthesis of this compound is most reliably achieved via the esterification of its parent carboxylic acid. The choice of methodology is critical to prevent side reactions, such as N-benzylation.
Causality Behind Experimental Choices
The selected protocol involves the reaction of (S)-Indoline-2-carboxylic acid with benzyl bromide in the presence of a non-nucleophilic base, such as cesium carbonate (Cs₂CO₃).
-
Choice of Benzylating Agent: Benzyl bromide is highly reactive and effective for this transformation. Benzyl chloride is an alternative but may require more forcing conditions.[6]
-
Choice of Base: Cesium carbonate is an ideal choice. Its high solubility in polar aprotic solvents (like DMF) and the "cesium effect"—which enhances the nucleophilicity of the carboxylate anion—promote efficient O-alkylation (esterification) over competing N-alkylation. Using a stronger, more nucleophilic base could lead to a mixture of products.
-
Choice of Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves the carboxylate salt and starting materials, facilitating a homogenous reaction mixture.
-
Temperature Control: The reaction is initially conducted at room temperature to ensure controlled formation of the cesium carboxylate salt before gentle heating is applied to drive the esterification to completion.
Caption: General workflow for synthesis and purification.
Step-by-Step Experimental Protocol
Materials:
-
(S)-Indoline-2-carboxylic acid (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-Indoline-2-carboxylic acid (1.0 eq) and anhydrous DMF.
-
Stir the solution at room temperature and add cesium carbonate (1.5 eq) portion-wise. Allow the mixture to stir for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50°C and stir until Thin-Layer Chromatography (TLC) analysis (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) indicates complete consumption of the starting acid.
-
Cool the reaction to room temperature and carefully pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and finally brine. This washing sequence removes residual DMF and unreacted starting materials.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford the pure this compound.
Analytical Characterization Framework
A robust analytical workflow is essential to confirm the identity, purity, and stereochemical integrity of the synthesized ester. This constitutes a self-validating system for the protocol.
Caption: A logical workflow for analytical characterization.
Spectroscopic Analysis
-
¹H and ¹³C NMR Spectroscopy:
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. The proton and carbon spectra will have characteristic signals confirming the presence of both the indoline and benzyl moieties.
-
Expected ¹H NMR Signals (in CDCl₃): Peaks in the δ 7.0-7.5 ppm range (multiplets, corresponding to the 9 aromatic protons), a singlet around δ 5.2 ppm (for the 2 benzylic -CH₂- protons), a characteristic signal for the chiral proton at the C2 position of the indoline ring, and signals for the C3 methylene protons of the indoline ring.[2]
-
Expected ¹³C NMR Signals (in CDCl₃): A signal for the ester carbonyl carbon around δ 170-175 ppm, multiple signals in the aromatic region (δ 110-150 ppm), a signal for the benzylic carbon around δ 67 ppm, and signals for the C2 and C3 carbons of the indoline core.[2]
-
-
Mass Spectrometry (MS):
-
Rationale: MS confirms the molecular weight of the compound.
-
Expected Result: Using electrospray ionization (ESI+), the primary observed ion should be the protonated molecule [M+H]⁺ at m/z 254.3. The molecular ion [M]⁺ at m/z 253.3 may also be observed.
-
-
Infrared (IR) Spectroscopy:
-
Rationale: IR spectroscopy is a rapid and effective method to confirm the presence of key functional groups.
-
Expected Absorption Bands: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the benzyl ester is the most diagnostic peak.[7] Other expected peaks include C-O stretching and absorptions related to the aromatic rings.
-
Chromatographic Purity Assessment
-
Reversed-Phase HPLC (RP-HPLC):
-
Rationale: RP-HPLC is the standard for determining the chemical purity of the final compound.
-
Methodology:
-
Column: C18 stationary phase.
-
Mobile Phase: A gradient of water (often with 0.1% TFA or formic acid) and acetonitrile or methanol.
-
Detection: UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., 220 nm or 254 nm).
-
Analysis: The purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.
-
-
-
Chiral HPLC:
-
Rationale: Critically important for confirming that no racemization occurred during the synthesis. The biological activity of chiral molecules is often exclusive to one enantiomer.
-
Methodology:
-
Column: A chiral stationary phase (CSP) designed to separate enantiomers (e.g., a polysaccharide-based column like Chiralpak® or Chiralcel®).
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol modifier like isopropanol.[8]
-
Detection: UV detector.
-
Analysis: The two enantiomers will have distinct retention times. The enantiomeric excess (ee) is calculated from the peak areas of the (S) and any potential (R) enantiomer. For pharmaceutical applications, an ee >99% is typically required.
-
-
Handling, Storage, and Stability
-
Handling: Use standard personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. (S)-Indoline-2-carboxylic acid and its derivatives can be susceptible to oxidation over time, which may result in coloration.[2] Storage under an inert atmosphere (argon or nitrogen) is recommended for long-term stability.
-
Stability: The benzyl ester is generally stable under neutral conditions. It is sensitive to strong acids and bases, which can catalyze its hydrolysis back to the carboxylic acid and benzyl alcohol. It is also cleaved by catalytic hydrogenation.
Conclusion
This compound is a valuable synthetic intermediate whose utility is defined by its precise stereochemistry and the protective nature of the benzyl group. While detailed physicochemical data is sparse, its properties can be reliably inferred from its structure. The synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation and validation. Successful characterization relies on a multi-technique approach, combining spectroscopy (NMR, MS, IR) for structural confirmation and chromatography (RP-HPLC, Chiral HPLC) for purity and enantiomeric integrity assessment. This comprehensive approach ensures that the material produced is of sufficient quality for its demanding applications in pharmaceutical research and development.
References
-
Popkov, A. N. (2000). SYNTHESIS OF (S)-PROLINE DERIVATIVES WITH AN ALKYLATED N-BENZYL SUBSTITUENT. BENZYLATION OF (S)-INDOLINE-2-CARBOXYLIC ACID. Chemistry of Heterocyclic Compounds, 36(5), 551-554. [Link]
-
Marrone, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8235–8246. [Link]
-
ResearchGate. Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and (R,S)-indoline-2-carboxylic acid. [Link]
-
PubChem. Indoline-2-carboxylic acid. [Link]
-
Pharmaffiliates. Benzyl (S)-indoline-2-carboxylate | 120925-75-9. [Link]
-
LookChem. Quality Factory Supply (S)-(-)-indoline-2-carboxylic acid. [Link]
- Google Patents. AU2004230294A1 - Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril.
-
National Institutes of Health. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Google Patents. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s).
-
ResearchGate. A variety of methods for the synthesis of benzyl esters. [Link]
-
Watson International Limited. (S)-(-)-Indoline-2-carboxylic acid CAS 79815-20-6. [Link]
- Google Patents. Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
-
Organic Chemistry Portal. Benzyl Esters. [Link]
-
Changzhou Union Chemicals Co Ltd. S-INDOLINE-2-CARBOXYLIC ACID BENZYL ESTER. [Link]
-
ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. [Link]
-
Longdom Publishing. Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | 120925-75-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (S)-(-)-Indoline-2-carboxylic acid CAS#: 79815-20-6 [m.chemicalbook.com]
- 6. SYNTHESIS OF (<i>S</i>)-PROLINE DERIVATIVES WITH AN ALKYLATED N-BENZYL SUBSTITUENT. BENZYLATION OF (<i>S</i>)-INDOLINE-2-CARBOXYLIC ACID | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 7. echemi.com [echemi.com]
- 8. researchgate.net [researchgate.net]
A Comprehensive Spectroscopic Guide to (S)-Indoline-2-carboxylic acid benzyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-Indoline-2-carboxylic acid benzyl ester is a chiral molecule of significant interest in synthetic organic chemistry, particularly as a key intermediate in the synthesis of pharmaceuticals such as the angiotensin-converting enzyme (ACE) inhibitor, Perindopril.[1][2] The precise structural elucidation and purity assessment of this compound are paramount for its application in multi-step syntheses where chirality and the absence of impurities are critical. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of spectroscopy and supported by data from related structures.
Molecular Structure and Spectroscopic Correlation
The first step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound comprises an indoline core, which is a bicyclic aromatic amine, a chiral center at the 2-position of the indoline ring, and a benzyl ester functional group. Each of these components will give rise to characteristic signals in the various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide a wealth of structural information.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ groups.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | m | 5H | Ar-H (benzyl) |
| ~7.10-6.95 | m | 2H | Ar-H (indoline) |
| ~6.70-6.60 | m | 2H | Ar-H (indoline) |
| ~5.20 | s | 2H | -O-CH₂ -Ph |
| ~4.30 | t | 1H | N-CH -C=O |
| ~3.80 | br s | 1H | NH |
| ~3.40 | dd | 1H | CH H (indoline, C3) |
| ~3.10 | dd | 1H | CHH (indoline, C3) |
Interpretation of ¹H NMR Spectrum
The proton NMR spectrum is highly characteristic. The five protons of the benzyl group's aromatic ring typically appear as a complex multiplet between 7.25 and 7.35 ppm. The benzylic methylene protons (-O-CH₂-Ph) are diastereotopic and would ideally appear as two doublets, but often present as a singlet around 5.20 ppm. The four protons on the aromatic portion of the indoline ring will appear in the aromatic region, with distinct splitting patterns depending on their substitution. The chiral proton at the C2 position of the indoline ring is expected to be a triplet around 4.30 ppm, coupled to the two diastereotopic protons at C3. These C3 protons will appear as doublets of doublets (dd) between 3.10 and 3.40 ppm due to both geminal and vicinal coupling. The NH proton of the indoline will be a broad singlet around 3.80 ppm, and its chemical shift can be concentration-dependent.
¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~173 | C =O (ester) |
| ~150 | Ar-C (indoline, C7a) |
| ~136 | Ar-C (benzyl, C1') |
| ~130 | Ar-C (indoline, C3a) |
| ~128.5 | Ar-C (benzyl, C2', C6') |
| ~128.2 | Ar-C (benzyl, C4') |
| ~128.0 | Ar-C (benzyl, C3', C5') |
| ~127 | Ar-C (indoline, C5) |
| ~125 | Ar-C (indoline, C4) |
| ~118 | Ar-C (indoline, C6) |
| ~109 | Ar-C (indoline, C7) |
| ~67 | -O-C H₂-Ph |
| ~60 | C H (indoline, C2) |
| ~36 | C H₂ (indoline, C3) |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum confirms the carbon framework. The ester carbonyl carbon is the most deshielded, appearing around 173 ppm. The aromatic carbons of both the indoline and benzyl moieties will be found in the 109-150 ppm region. The benzylic methylene carbon (-O-CH₂-Ph) will be around 67 ppm. The chiral C2 carbon of the indoline ring is expected at approximately 60 ppm, and the C3 methylene carbon will be further upfield at about 36 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, sharp | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong, sharp | C=O stretch (ester) |
| ~1610 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~750 | Strong | C-H bend (aromatic) |
Interpretation of IR Spectrum
The IR spectrum will be dominated by a strong, sharp absorption around 1735 cm⁻¹ corresponding to the C=O stretch of the benzyl ester. The N-H stretch of the secondary amine in the indoline ring will appear as a medium, sharp peak around 3350 cm⁻¹. Aromatic C-H stretches will be visible above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The C-O single bond stretch of the ester will be a strong band around 1250 cm⁻¹. Finally, the aromatic C-H out-of-plane bending vibrations will give rise to strong absorptions in the fingerprint region, typically around 750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended to observe the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Mass Spectral Data
| m/z | Proposed Fragment |
| 253 | [M]⁺ (Molecular Ion) |
| 162 | [M - C₇H₇]⁺ |
| 118 | [Indoline-2-yl]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Interpretation of Mass Spectrum
The molecular ion peak [M]⁺ is expected at an m/z of 253, corresponding to the molecular weight of the compound (C₁₆H₁₅NO₂). A common fragmentation pathway for benzyl esters is the loss of the benzyl group as a benzyl radical, followed by rearrangement to the stable tropylium ion, which would give a prominent peak at m/z 91. Another significant fragmentation would be the loss of the benzyl group to give a fragment at m/z 162. The base peak is often the tropylium ion at m/z 91 or the indoline-derived fragment at m/z 118.
Caption: Proposed mass spectrometry fragmentation pathway.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide, derived from established spectroscopic principles and analysis of related compounds, serves as a reliable reference for researchers in the fields of organic synthesis and pharmaceutical development. Adherence to the outlined experimental protocols and careful interpretation of the resulting spectra will ensure the correct identification and quality assessment of this important synthetic intermediate.
References
-
Pharmaffiliates. Benzyl (S)-indoline-2-carboxylate. [Link]
- Google Patents.
-
PubChem. Indoline-2-carboxylic acid. [Link]
- Google Patents. Method for synthesis of perindopril and its pharmaceutically acceptable salts. US6835843B2.
Sources
(S)-Indoline-2-carboxylic acid benzyl ester: A Technical Guide for Drug Development Professionals
Abstract
(S)-Indoline-2-carboxylic acid benzyl ester is a chiral molecule of significant interest in pharmaceutical synthesis, primarily serving as a key intermediate in the manufacturing of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. This guide provides an in-depth overview of its chemical properties, a detailed synthesis protocol, its critical role in drug development, and relevant analytical data for researchers and scientists in the field.
Introduction
This compound, a derivative of the non-proteinogenic amino acid (S)-indoline-2-carboxylic acid, holds a pivotal position in the synthetic pathway of several pharmaceuticals. Its unique structural features, combining a constrained bicyclic system with a readily cleavable benzyl protecting group, make it an ideal building block for complex molecular architectures. The primary application of this compound lies in its role as a precursor to the ACE inhibitor Perindopril, a widely prescribed medication for hypertension and heart failure. Understanding the synthesis and chemical behavior of this intermediate is therefore crucial for process chemists and drug development professionals.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Reference |
| CAS Number | 120925-75-9 | [1] |
| Molecular Formula | C₁₆H₁₅NO₂ | [1] |
| Molecular Weight | 253.3 g/mol | [1] |
| Appearance | Expected to be an off-white to pale yellow solid or oil | |
| Solubility | Soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol | |
| Chirality | (S)-enantiomer |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of (S)-Indoline-2-carboxylic acid with benzyl alcohol. A common and efficient method is the Fischer-Speier esterification, which utilizes an acid catalyst and azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: Fischer-Speier Esterification
This protocol is a representative method for the synthesis of this compound.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Benzyl alcohol (excess)
-
p-Toluenesulfonic acid monohydrate (catalytic amount)
-
Toluene or Cyclohexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add (S)-Indoline-2-carboxylic acid (1 equivalent), a suitable solvent such as toluene or cyclohexane, and a molar excess of benzyl alcohol (approximately 5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.05-0.1 equivalents).
-
Azeotropic Reflux: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Application in Drug Development: The Synthesis of Perindopril
The primary utility of this compound is as a crucial intermediate in the synthesis of Perindopril, an ACE inhibitor. The benzyl ester serves as a protecting group for the carboxylic acid functionality, preventing its interference in subsequent reaction steps.
The synthesis of Perindopril involves several key transformations where the benzyl ester of the indoline moiety is a key building block. A simplified representation of its role is outlined below:
-
Hydrogenation: The indoline ring of this compound is catalytically hydrogenated to form the corresponding (2S, 3aS, 7aS)-octahydroindole-2-carboxylic acid benzyl ester. This step establishes the required stereochemistry of the perhydroindole ring system.
-
Coupling: The resulting octahydroindole ester is then coupled with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester.
-
Debenzylation: The benzyl protecting group is removed, typically by hydrogenolysis, to yield the free carboxylic acid of Perindopril.
Logical Relationship Diagram
Caption: Role of the benzyl ester in the synthesis of Perindopril.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indoline and benzyl groups, typically in the range of 6.5-7.5 ppm. The benzylic protons of the ester group would appear as a singlet or a pair of doublets around 5.0-5.5 ppm. The protons of the indoline ring would exhibit complex multiplets in the aliphatic region.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester at approximately 170-175 ppm. The aromatic carbons would resonate in the 110-150 ppm region, while the aliphatic carbons of the indoline ring and the benzylic carbon would appear in the upfield region.
Mass Spectrometry (MS)
The mass spectrum, likely acquired using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 254.3.
Conclusion
This compound is a valuable and indispensable intermediate in the pharmaceutical industry, particularly for the synthesis of Perindopril. Its synthesis via Fischer-Speier esterification is a robust and scalable method. A thorough understanding of its properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the efficient and high-quality production of life-saving medications.
References
-
Pharmaffiliates. Benzyl (S)-indoline-2-carboxylate. [Link]
-
Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents and reagents. Amino Acids, 50(12), 1759–1767. [Link]
- Vincent, M., et al. (1982). A new synthesis of Perindopril, a potent inhibitor of angiotensin converting enzyme. Tetrahedron Letters, 23(16), 1677-1680.
Sources
(S)-Indoline-2-carboxylic Acid Benzyl Ester: A Linchpin in the Synthesis of Biologically Active Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-Indoline-2-carboxylic acid and its derivatives represent a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the biological significance of the (S)-indoline-2-carboxylic acid core, with a specific focus on the synthetic utility and role of its benzyl ester derivative. While direct biological activity of the benzyl ester is not extensively documented, its importance as a key intermediate is paramount. We will delve into the known biological activities of various molecules derived from this scaffold, including their mechanisms of action. Furthermore, this guide will furnish detailed synthetic protocols, expert insights into experimental design, and visualizations of chemical pathways to empower researchers in their drug discovery endeavors.
The (S)-Indoline-2-carboxylic Acid Scaffold: A Privileged Structure in Drug Discovery
(S)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that can be considered a constrained mimetic of both L-proline and L-phenylalanine.[1] This unique conformational rigidity, stemming from the fusion of an aromatic ring to the pyrrolidine ring, makes it an attractive building block for designing molecules with specific spatial orientations to interact with biological targets.[1] Its incorporation into peptide sequences has been shown to influence the conformation of amide bonds, a property that can be exploited in the design of peptidomimetics with enhanced stability and activity.[2]
The true value of the (S)-indoline-2-carboxylic acid scaffold, however, lies in its role as a synthetic precursor to a multitude of biologically active compounds. Its chiral nature is crucial for stereospecific drug synthesis, where the precise three-dimensional arrangement of atoms is critical for therapeutic efficacy.[3]
Biological Activities of (S)-Indoline-2-carboxylic Acid Derivatives
The versatility of the (S)-indoline-2-carboxylic acid core is evident in the diverse range of biological activities exhibited by its derivatives. This section will highlight some of the key therapeutic areas where this scaffold has made a significant impact.
Antihypertensive Agents: ACE Inhibitors
One of the most prominent applications of (S)-indoline-2-carboxylic acid is in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. The well-known antihypertensive drug, Perindopril, utilizes this scaffold as a key structural component.[4][5] ACE inhibitors play a crucial role in the management of hypertension and heart failure by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[4] The stereochemistry of the indoline core is essential for the high-affinity binding of Perindopril to the ACE active site.
Antiviral Activity: HIV-1 Integrase Inhibition
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral life cycle.[6][7][8] These inhibitors act as integrase strand transfer inhibitors (INSTIs) by chelating two magnesium ions within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[7][8] Structural optimization of the indole-2-carboxylic acid scaffold has led to the development of derivatives with IC50 values in the sub-micromolar range.[7][8]
The proposed mechanism of action involves the indole core and the C2 carboxyl group directly interacting with the two Mg2+ ions, while modifications at other positions of the indole ring can enhance binding to hydrophobic pockets within the active site.[7][8]
Anti-inflammatory Properties: Dual 5-LOX/sEH Inhibition
Recent research has uncovered indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in the arachidonic acid cascade that are implicated in inflammation.[9][10] Dual inhibition is a promising strategy in the development of anti-inflammatory drugs as it can address multiple inflammatory pathways simultaneously, potentially leading to enhanced efficacy and reduced side effects.[9] Molecular docking studies suggest that the indoline moiety of these inhibitors interacts with key residues in the active site of 5-LOX, including the catalytic iron.[10]
Antiparasitic Applications: Anti-Trypanosoma cruzi Activity
Derivatives of 1H-indole-2-carboxamide have demonstrated significant in vivo activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[11] In animal models, these compounds have been shown to reduce parasitemia in both the acute and chronic stages of the infection.[11] While the precise mechanism of action is still under investigation, these findings highlight the potential of the indole scaffold in the development of novel treatments for neglected tropical diseases.
(S)-Indoline-2-carboxylic Acid Benzyl Ester: A Key Synthetic Intermediate
This compound (CAS 120925-75-9) serves as a crucial intermediate in the synthesis of the aforementioned biologically active molecules.[12] The benzyl ester group acts as a protecting group for the carboxylic acid functionality, preventing it from undergoing unwanted side reactions during subsequent chemical transformations. This protection is a common and critical strategy in multi-step organic synthesis.
The benzyl group can be readily removed under mild conditions, typically through hydrogenolysis, to regenerate the free carboxylic acid at a later stage in the synthetic sequence. This allows for the selective modification of other parts of the molecule, such as the indoline nitrogen.
Rationale for Benzyl Ester Protection
The choice of a benzyl ester as a protecting group is strategic for several reasons:
-
Stability: Benzyl esters are stable to a wide range of reaction conditions, including mildly acidic and basic conditions, making them compatible with many synthetic transformations.
-
Ease of Cleavage: The benzyl group can be removed cleanly and efficiently by catalytic hydrogenation (e.g., using H2 and a palladium catalyst), a method that is orthogonal to many other protecting groups.
-
Crystallinity: The presence of the benzyl group can often enhance the crystallinity of intermediates, facilitating their purification by recrystallization.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of (S)-Indoline-2-carboxylic acid and its subsequent esterification to the benzyl ester. These protocols are based on established literature procedures and are designed to be reproducible in a standard laboratory setting.
Synthesis of (S)-Indoline-2-carboxylic Acid
The synthesis of enantiomerically pure (S)-Indoline-2-carboxylic acid often involves the resolution of a racemic mixture.[4] An alternative approach involves an intramolecular amination of a chiral precursor.[2] A common method for obtaining the (S)-enantiomer is through enzymatic hydrolysis.[5][13]
Protocol: Enzymatic Resolution of Racemic Indoline-2-carboxylic Acid Methyl Ester [5]
This protocol involves the selective hydrolysis of the (R)-ester, leaving the desired (S)-ester unreacted.
-
Esterification of Racemic Indoline-2-carboxylic Acid:
-
To a solution of racemic indoline-2-carboxylic acid in methanol, add thionyl chloride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure and neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain racemic indoline-2-carboxylic acid methyl ester.
-
-
Enantioselective Hydrolysis:
-
Prepare a buffer solution (e.g., sodium carbonate buffer, pH 7-9).
-
Disperse the racemic indoline-2-carboxylic acid methyl ester in the buffer.
-
Add a hydrolytic enzyme with (R)-selectivity (e.g., Savinase, Alcalase).[5]
-
Stir the mixture at a controlled temperature (e.g., 25-50 °C) for a specified duration (e.g., 3-85 hours), monitoring the reaction progress by chiral HPLC.[5]
-
-
Work-up and Isolation of (S)-Indoline-2-carboxylic Acid Methyl Ester:
-
Once the desired conversion is reached, extract the unreacted (S)-indoline-2-carboxylic acid methyl ester with an organic solvent (e.g., ethyl acetate).
-
The aqueous layer will contain the hydrolyzed (R)-indoline-2-carboxylic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Hydrolysis to (S)-Indoline-2-carboxylic Acid:
-
Dissolve the recovered (S)-indoline-2-carboxylic acid methyl ester in a suitable solvent (e.g., methanol/water).
-
Add an aqueous alkali solution (e.g., NaOH or LiOH) and stir at room temperature until the hydrolysis is complete.
-
Acidify the reaction mixture with aqueous HCl to a pH of approximately 3-4.
-
Collect the precipitated (S)-indoline-2-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
-
Synthesis of this compound
Protocol: Benzylation of (S)-Indoline-2-carboxylic Acid
-
Reaction Setup:
-
Dissolve (S)-Indoline-2-carboxylic acid in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K2CO3), to the solution.
-
To the stirred suspension, add benzyl bromide.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Visualizations
General Synthetic Pathway
Caption: Synthetic route to this compound and its utility.
Role in Drug Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 5. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. prepchem.com [prepchem.com]
Literature review on the discovery and synthesis of (S)-Indoline-2-carboxylic acid
An In-Depth Technical Guide to the Discovery and Synthesis of (S)-Indoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that has garnered significant attention in the pharmaceutical industry, primarily as a pivotal chiral building block for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, most notably Perindopril. Its rigid, bicyclic structure imparts unique conformational constraints, making it a valuable scaffold in medicinal chemistry. This guide provides a comprehensive review of the historical and contemporary synthetic strategies for obtaining enantiomerically pure (S)-Indoline-2-carboxylic acid. We will delve into classical resolution techniques, modern asymmetric syntheses utilizing chiral pool starting materials, and emerging biocatalytic methods. The underlying chemical principles, experimental considerations, and comparative analyses of these methodologies will be discussed to provide researchers with a thorough understanding of the available synthetic arsenal.
Introduction: The Significance of a Chiral Scaffold
The indoline nucleus is a privileged structure in drug discovery, appearing in numerous natural products and synthetic compounds with diverse biological activities.[1] The conformational rigidity of the indoline ring system, combined with the stereochemical information imparted by the carboxylic acid at the 2-position, makes (S)-Indoline-2-carboxylic acid a highly sought-after intermediate.
Its most prominent application is in the synthesis of Perindopril, an ACE inhibitor used to treat hypertension and heart failure. The precise stereochemistry of the indoline moiety is critical for the drug's potent inhibitory activity, as it dictates the correct orientation for binding to the enzyme's active site.[2] The demand for enantiomerically pure (S)-Indoline-2-carboxylic acid has therefore driven the development of efficient and scalable synthetic routes.
Early Approaches: Racemic Synthesis and Classical Resolution
The initial strategies for obtaining (S)-Indoline-2-carboxylic acid relied on a classical approach: the synthesis of a racemic mixture followed by resolution of the enantiomers.
Synthesis of Racemic Indoline-2-carboxylic Acid
Racemic indoline-2-carboxylic acid can be prepared through several routes, with the reduction of indole-2-carboxylic acid being a common method.
-
Reduction of Indole-2-carboxylic Acid: A well-documented method involves the reduction of the corresponding indole derivative. One such process utilizes stannous chloride (SnCl₂) in the presence of dry hydrogen chloride gas in an alcohol solvent.[3] Another approach involves the reduction of indole-2-carboxamide with phosphonium iodide and hydriodic acid, followed by hydrolysis.[3]
-
From Nitrotoluene: A multi-step synthesis starting from o-nitrotoluene and diethyl oxalate provides access to the racemic acid. This pathway involves a condensation reaction, followed by reduction using reagents like hydrazine hydrate in the presence of a ferrous hydroxide catalyst.[4]
Chiral Resolution via Diastereomeric Salt Formation
The most prevalent method for resolving racemic indoline-2-carboxylic acid is through fractional crystallization of diastereomeric salts using a chiral resolving agent.
Principle: The racemic mixture of the acid is treated with a single enantiomer of a chiral base. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. By carefully selecting the solvent system, one diastereomer can be selectively crystallized, leaving the other in the mother liquor.
Common Resolving Agent: (R)-(+)-α-methylbenzylamine is a widely used and cost-effective resolving agent for this purpose.[2]
Experimental Protocol: Resolution of Racemic Indoline-2-carboxylic Acid[2]
-
Salt Formation: Dissolve racemic indoline-2-carboxylic acid (1.0 eq) in a suitable solvent, such as ethanol. Add (R)-(+)-α-methylbenzylamine (approx. 0.7-0.8 eq) to the solution.
-
Crystallization: Stir the mixture to allow for the formation of the diastereomeric salt. The less soluble (S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration. A recrystallization step from a solvent like isopropanol can be performed to enhance diastereomeric purity.
-
Acidification: Dissolve the isolated salt in water and acidify with a strong acid, such as hydrochloric acid (HCl), to a pH of approximately 3.4.
-
Final Product: The (S)-Indoline-2-carboxylic acid will precipitate as a white solid. Filter, wash with water, and dry to obtain the enantiomerically pure product.
A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. To overcome this, industrial processes have been developed that include a racemization and recycling step for the unwanted (R)-enantiomer, which is recovered from the filtrate.[2] The (R)-rich mixture is heated under basic conditions (e.g., NaOH at 170°C) to racemize it, and this racemic mixture is then fed back into the resolution process, substantially increasing the overall yield.[2]
Asymmetric Synthesis: Building Chirality Directly
Asymmetric synthesis offers a more elegant and often more efficient alternative to resolution by creating the desired enantiomer directly. These methods typically employ either a chiral starting material (chiral pool synthesis) or a chiral catalyst.
Chiral Pool Synthesis
This strategy leverages naturally occurring, enantiomerically pure compounds as starting materials.
A modern and efficient approach involves the intramolecular N-arylation of a protected (S)-2-bromophenylalanine derivative.[5] This method capitalizes on the pre-existing stereocenter of the amino acid.
Mechanism: The synthesis involves a copper-catalyzed Ullmann-type coupling. The amino group of the phenylalanine derivative displaces the bromine atom on the same molecule, forming the five-membered indoline ring. The reaction is carried out in the presence of a base (e.g., K₂CO₃) and a copper(I) catalyst (e.g., CuCl).[5]
Experimental Protocol: Synthesis from (S)-2-Bromophenylalanine[5]
-
Reaction Setup: In a flask, combine (S)-2-bromophenylalanine (1.0 eq), potassium carbonate (K₂CO₃, 1.05 eq), and copper(I) chloride (CuCl, 0.01-0.02 eq) in N-methyl-2-pyrrolidone (NMP).
-
Inert Atmosphere: Flush the reactor with an inert gas, such as argon.
-
Heating: Heat the reaction mixture to 80-100°C with stirring. Monitor the reaction progress by HPLC until the starting material is fully consumed (typically 3-4 hours).
-
Workup: Cool the mixture and add water and an organic solvent like ethyl acetate. Adjust the pH to ~3 with aqueous HCl.
-
Extraction & Purification: Separate the phases and extract the aqueous layer with ethyl acetate. The combined organic layers are washed, dried, and concentrated. Further purification involves pH adjustment to precipitate the final product.
Another chiral pool approach starts with the more common amino acid, L-phenylalanine. This multi-step synthesis involves nitration followed by an intramolecular nucleophilic aromatic substitution.[1]
-
Dinitration: L-phenylalanine is first nitrated to give 2,4-dinitro-L-phenylalanine.
-
Cyclization: Intramolecular cyclization (nitro amination) of the dinitrated product yields (S)-6-nitro-indoline-2-carboxylic acid.
-
Reduction/Denitration: A one-pot transformation is then used to remove the nitro group, affording the final (S)-indoline-2-carboxylic acid with high enantiomeric excess.[1]
Biocatalytic Approaches
Biocatalysis has emerged as a powerful tool for green and highly selective chemical synthesis.[6] Enzymes can perform reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.
Similar to classical resolution, enzymes can be used to selectively react with one enantiomer in a racemic mixture. For example, the lipase from Candida antarctica (often immobilized as Novozym 435) can catalyze the enantioselective hydrolysis of racemic N-Boc-indoline-2-carboxylic acid methyl ester. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.[1] This allows for the separation of the acid and the remaining ester.
A cutting-edge biocatalytic method involves engineering enzymes to perform reactions not found in nature. Researchers have used directed evolution to create a cytochrome P411 variant, termed an "indoline synthase," capable of catalyzing the intramolecular C(sp³)–H amination of an aryl azide.[7] This reaction proceeds via an aryl nitrene intermediate that inserts into an unactivated C-H bond to form the indoline ring with good yield and high enantioselectivity.[7] While still an emerging technology, this approach highlights the future potential of biocatalysis in synthesizing chiral heterocycles.
Comparative Analysis of Synthetic Routes
The choice of synthetic route depends on various factors, including scale, cost, available starting materials, and desired purity.
| Method | Starting Material | Key Advantages | Key Disadvantages | Typical Yield | Enantiomeric Excess (ee) |
| Classical Resolution | Racemic Indoline-2-CA | Uses inexpensive reagents; well-established and scalable. | Max 50% yield per cycle; requires racemization/recycling for efficiency. | 35% (single pass)[2]; 50-70% (with recycling)[2] | >99.5%[2] |
| Asymmetric Synthesis (from S-2-bromo-Phe) | (S)-2-Bromophenylalanine | High enantioselectivity; direct route. | Starting material is more expensive. | ~50-95% (in solution)[5] | >99%[5] |
| Asymmetric Synthesis (from L-Phe) | L-Phenylalanine | Starts from a common, inexpensive chiral pool material. | Multi-step process. | ~42% (overall)[1] | >99.5%[1] |
| Enzymatic Resolution | Racemic N-Boc-Indoline-2-CA Methyl Ester | Mild reaction conditions; very high selectivity. | Requires enzyme and substrate protection/deprotection steps. | ~50% (for each enantiomer) | >99.9% (for acid)[1] |
| Biocatalytic C-H Amination | 1-azido-2-propylbenzene | Novel, direct C-H functionalization; green chemistry. | Emerging technology; enzyme may not be commercially available. | ~60%[7] | ~84% (92:8 er)[7] |
Conclusion and Future Outlook
The synthesis of (S)-Indoline-2-carboxylic acid has evolved significantly from its initial reliance on classical resolution. While resolution with racemization remains a viable and industrially practiced method, asymmetric syntheses from chiral pool starting materials like (S)-2-bromophenylalanine or L-phenylalanine offer more direct and elegant routes to the enantiopure product.
Looking forward, the field is moving towards more sustainable and efficient methodologies. The development of novel catalytic asymmetric syntheses and the application of engineered enzymes, such as the "indoline synthases," represent the next frontier. These biocatalytic methods promise to deliver chiral building blocks with exceptional selectivity under environmentally benign conditions, further streamlining the production of vital pharmaceuticals that depend on the unique structural attributes of (S)-Indoline-2-carboxylic acid.
References
- Guerry, P., et al. (2007). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. U.S. Patent No. 7,196,204 B2.
- Unknown. (2011). Synthetic method of indole-2-carboxylic acid. Chinese Patent No. CN102020600A.
- ChemicalBook. (n.d.). (S)-(-)-Indoline-2-carboxylic acid synthesis. Retrieved from a page providing synthesis examples.
-
Wang, Z. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. A review article summary available on ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Schultz, A. G., & Hagmann, W. K. (1976). Synthesis of indole-2-carboxylic esters. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality. A summary is available on ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
- Unknown. (1985). Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. U.S. Patent No. 4,535,168A.
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. Available at: [Link]
-
Thompson, M. P., et al. (2019). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition. Available at: [Link]
-
Wu, S., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 3. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Chiral Pool Synthesis of (S)-Indoline-2-Carboxylic Acid from L-Phenylalanine
Abstract
(S)-indoline-2-carboxylic acid is a highly valuable chiral building block, integral to the synthesis of numerous pharmaceuticals, most notably angiotensin-converting enzyme (ACE) inhibitors like Perindopril.[1] This technical guide provides an in-depth exploration of its synthesis utilizing the chiral pool approach, a strategy that leverages readily available, enantiomerically pure natural products as starting materials. We detail a robust and efficient three-operation pathway commencing from L-phenylalanine, a commercially available and inexpensive amino acid. The synthesis proceeds through a sequence of aromatic nitration, intramolecular cyclization, and subsequent nitro group reduction to yield the target molecule with high enantiomeric purity (>99.5% ee) and a commendable overall yield of approximately 42%.[2] This document offers detailed experimental protocols, mechanistic insights, and practical considerations for researchers and professionals in drug development and organic synthesis.
Introduction: The Strategic Advantage of Chiral Pool Synthesis
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[3] The stereochemistry at the C-2 position of (S)-indoline-2-carboxylic acid is crucial for the therapeutic efficacy of many drugs, making its enantioselective synthesis a topic of significant interest. While classical methods often rely on the resolution of racemic mixtures—an inherently inefficient process that discards at least 50% of the material—chiral pool synthesis offers a more elegant and economical alternative.[1]
This strategy capitalizes on the stereochemical information already present in natural molecules. L-phenylalanine is an ideal starting material for this purpose due to two key features:
-
Inherent Chirality: It possesses the desired (S)-stereochemistry at the α-carbon, which is preserved throughout the synthetic sequence.
-
Structural Precursor: Its chemical structure contains the necessary carbon framework that can be readily manipulated to form the bicyclic indoline ring system.
The pathway detailed herein avoids the need for chiral resolving agents or asymmetric catalysis, instead directly transforming the stereocenter of L-phenylalanine into the final product.[2]
Synthetic Strategy and Mechanistic Overview
The conversion of L-phenylalanine to (S)-indoline-2-carboxylic acid is achieved via a three-stage process. The core of this strategy involves activating the phenyl ring for an intramolecular cyclization that forms the crucial C-N bond, thereby constructing the indoline core.
The overall transformation is as follows:
-
Electrophilic Aromatic Substitution: The phenyl ring of L-phenylalanine is activated by nitration. This step is critical as it introduces an electron-withdrawing group that facilitates the subsequent cyclization.
-
Intramolecular Cyclization: The amino group of the dinitrated intermediate acts as a nucleophile, attacking the activated aromatic ring to form the five-membered heterocyclic ring of the indoline system.
-
Reduction: The remaining nitro group on the newly formed indoline ring is reduced to an amine, which is then removed in a one-pot transformation to yield the final product.
The entire synthetic workflow is depicted below.
Caption: High-level workflow for the synthesis of (S)-indoline-2-carboxylic acid.
Detailed Experimental Protocols
The protocols described are based on methodologies reported in the literature, demonstrating a scalable and efficient synthesis.[2][3][4]
This step employs a potent nitrating system (urea nitrate in sulfuric acid) to achieve dinitration of the aromatic ring. The strong electron-withdrawing nature of the protonated amino acid group directs the nitration to the ortho and para positions.
Protocol:
-
Carefully add L-phenylalanine (1 equivalent) in portions to concentrated sulfuric acid (98%) at a temperature maintained between -5 to 0°C.
-
In a separate flask, prepare the nitrating agent by adding urea nitrate (2.2 equivalents) to concentrated sulfuric acid, also maintained at -5 to 0°C.
-
Slowly add the nitrating agent solution to the L-phenylalanine solution, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0-5°C for approximately 4 hours.
-
Pour the reaction mixture carefully onto crushed ice.
-
The resulting precipitate (2,4-dinitro-L-phenylalanine) is collected by filtration, washed with cold water, and dried under vacuum.
This key step involves an intramolecular nucleophilic aromatic substitution (SNAr) type reaction, which is also described as a nitro amination.[2] The amino group attacks the carbon bearing a nitro group (or a halogen in alternative procedures), leading to ring closure.
Protocol:
-
Dissolve 2,4-dinitro-L-phenylalanine (1 equivalent) in an appropriate solvent such as water or an aqueous base.
-
Heat the solution to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield (S)-6-nitro-indoline-2-carboxylic acid.
Caption: Simplified mechanism of the intramolecular cyclization step.
The final step involves the reduction of the remaining nitro group. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents in a one-pot process that leads directly to the desired product.
Protocol:
-
Suspend (S)-6-nitro-indoline-2-carboxylic acid (1 equivalent) in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalyst, such as Palladium on carbon (Pd/C), to the suspension.
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).
-
Alternatively, other reducing agents can be used in a one-pot transformation as described in the literature.[2]
-
After the reaction is complete, filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization to afford pure (S)-indoline-2-carboxylic acid.
Data Summary and Quality Control
The efficiency of this synthetic route is high, providing excellent yields and preserving the stereochemical integrity of the starting material.
| Step | Product | Typical Yield | Enantiomeric Excess (ee) |
| 1 | 2,4-Dinitro-L-phenylalanine | ~75% | >99.5% |
| 2 | (S)-6-Nitro-indoline-2-carboxylic acid | ~66% | >99.5% |
| 3 | (S)-Indoline-2-carboxylic acid | ~86% | >99.5% |
| Overall | (S)-Indoline-2-carboxylic acid | ~42% | >99.5% |
| Data compiled from literature reports.[2][3] |
Analytical Confirmation:
-
HPLC: Chiral HPLC is essential to confirm the enantiomeric excess of the final product.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure of intermediates and the final product.
-
Mass Spectrometry: Determines the molecular weight of the synthesized compounds.
Troubleshooting and Key Experimental Considerations
-
Temperature Control: The initial nitration reaction is highly exothermic. Maintaining a low temperature (-5 to 5°C) is crucial to prevent runaway reactions and the formation of unwanted byproducts.
-
Purity of Starting Material: The use of high-purity L-phenylalanine is essential to achieve the reported yields and enantiomeric excess.
-
Reaction Monitoring: Careful monitoring of each step by TLC or HPLC is necessary to determine the reaction endpoint and ensure maximum conversion before proceeding to the next step or workup.
-
Safety: Concentrated sulfuric acid and nitrating agents are highly corrosive and strong oxidizing agents. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Hydrogen gas used for reduction is highly flammable.
Conclusion
The chiral pool synthesis of (S)-indoline-2-carboxylic acid from L-phenylalanine represents a highly efficient, cost-effective, and stereospecific approach to obtaining this valuable pharmaceutical intermediate. The three-operation synthesis is robust and avoids the economic and environmental drawbacks associated with classical resolution methods. By preserving the stereocenter of a readily available natural product, this strategy provides a practical and scalable route for application in both academic research and industrial drug development.
References
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2012). ResearchGate. [Link]
-
Liu, J.-Q., Chen, X.-Z., Ji, B., & Zhao, B.-T. (2012). Transformation of L-phenylalanine to (S)-indoline-2-carboxylic acid without group-protection. ResearchGate. [Link]
-
Liu, J.-Q., Qian, C., & Chen, X.-Z. (2010). A Facile Chiral Pool Synthesis of (S)-6-Nitroindoline-2-carboxylic Acid from L-Phenylalanine. Synthesis. [Link]
- Process for the preparation of enantiomerically enriched indoline-2-carboxylic acid.
- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
Sources
Safety, handling, and MSDS for (S)-Indoline-2-carboxylic acid benzyl ester
An In-Depth Technical Guide to the Safe Handling of (S)-Indoline-2-carboxylic Acid Benzyl Ester
Foreword: A Proactive Stance on Laboratory Safety
In the landscape of drug discovery and development, the novel molecules we synthesize are the keys to unlocking future therapies. This compound, a chiral building block and intermediate, represents one such key.[1] However, the potential of a compound is intrinsically linked to our ability to handle it safely and responsibly. This guide is crafted for the hands that will weigh, dissolve, and react with this molecule—the researchers and scientists at the bench. It moves beyond a mere recitation of safety data, adopting a proactive, science-first approach. Our directive is not just to follow protocols but to understand the why behind them, ensuring that every experimental step is a self-validating system of safety and scientific integrity.
Important Note on Data Extrapolation: As of the compilation of this guide, a comprehensive, peer-reviewed Safety Data Sheet (SDS) specifically for this compound (CAS 120925-75-9) is not widely available.[1][2] Therefore, this document is built upon a foundation of data from its parent compound, (S)-(-)-Indoline-2-carboxylic acid (CAS 79815-20-6).[3][4][5][6][7] This scientific extrapolation is a common and necessary practice in chemical safety assessment, as the toxicological profile of the core indoline moiety is expected to be the primary driver of the benzyl ester's hazards. The fundamental principles of handling, personal protective equipment, and emergency response are based on the known risks of the parent acid, providing a robust and cautious framework. Researchers are, however, strongly urged to obtain a compound-specific SDS from their supplier when available.
Compound Identification and Physicochemical Profile
A thorough understanding of a compound's identity and properties is the bedrock of its safe handling.
| Property | This compound | (S)-(-)-Indoline-2-carboxylic acid (Parent Compound) |
| Synonyms | (S)-Benzyl indoline-2-carboxylate[1] | (S)-2,3-Dihydro-1H-indole-2-carboxylic acid; (S)-2-Carboxyindoline; L-Indoline-2-carbox[3] |
| CAS Number | 120925-75-9[1] | 79815-20-6[3] |
| Molecular Formula | C₁₆H₁₅NO₂[1] | C₉H₉NO₂[3] |
| Molecular Weight | 253.3 g/mol [1] | 163.18 g/mol [3][5] |
| Appearance | Not specified; likely a solid | Beige to brown powder[6] |
| Melting Point | Not available | 177 °C (decomposes)[8] |
| Solubility | Not available | Not available |
Hazard Identification and GHS Classification
Based on the data for the parent compound, this compound should be treated as a hazardous chemical. The Globally Harmonized System (GHS) classifications for the parent acid provide our primary hazard warnings.[3][5][7]
GHS Hazard Statements:
-
H317 - May cause an allergic skin reaction. [5][6] Classified as a Skin Sensitizer, Category 1.[4][5] This indicates that repeated skin contact may lead to the development of an allergic rash or other immune responses in susceptible individuals.[3]
-
H361 - Suspected of damaging fertility or the unborn child. [5][6] Classified as a Reproductive Toxin, Category 2.[4][5] This is a significant long-term hazard, requiring stringent controls to prevent any exposure, particularly for researchers of reproductive age.
-
H373 - May cause damage to organs through prolonged or repeated exposure. [4][7] Classified as a Specific Target Organ Toxin (Repeated Exposure), Category 2.[3] The gastrointestinal tract is noted as a potential target organ.[3]
GHS Pictograms:
| Health Hazard | Exclamation Mark |
Precautionary Statements (Abridged):
-
Prevention:
-
P201 & P202: Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[6]
-
P260 & P261: Do not breathe dust. Avoid breathing dust.[6][9]
-
P272: Contaminated work clothing should not be allowed out of the workplace.[6]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[6]
-
-
Response:
-
Storage & Disposal:
Core Directive: Safe Handling and Storage Protocols
The principle of ALARA (As Low As Reasonably Achievable) must govern all interactions with this compound. The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.
Engineering Controls: The First Line of Defense
Your primary barrier against exposure is not PPE, but rather the controlled environment in which you work.
-
Ventilation: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood. This prevents the inhalation of fine particulates. Ensure the fume hood has a recent certification and demonstrates adequate airflow before beginning work.
-
Designated Area: All work with this compound should be restricted to a designated and clearly labeled area of the laboratory to prevent cross-contamination.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential but should not be relied upon to compensate for poor engineering controls or work practices. The following PPE is mandatory:
-
Hand Protection: Wear nitrile gloves. Given the risk of skin sensitization, consider double-gloving, especially during transfers or when handling larger quantities. If contact occurs, dispose of the gloves immediately and wash your hands thoroughly.
-
Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes.[10] In situations with a higher risk of splashes or dust generation, a full face shield worn over safety goggles is required.[4]
-
Body Protection: A fully fastened laboratory coat is required. Ensure it is clean and appropriate for the task.
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are deemed insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95, P3) is necessary.[3][4] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.
Caption: PPE Donning and Doffing Workflow.
Storage and Stability
Proper storage is critical for both safety and maintaining the integrity of the compound.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] A refrigerator (2-8°C) is recommended for long-term storage to minimize degradation.[1]
-
Security: Due to its reproductive toxicity, the compound must be stored in a locked cabinet or a location with controlled access.[3][6]
-
Incompatibilities: Keep segregated from strong oxidizing agents, strong bases, and amines, as these may cause vigorous or hazardous reactions.[3][10]
Emergency Procedures: A Validating System of Response
Your response to an emergency must be swift, decisive, and informed.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] If irritation or a rash develops, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10]
Accidental Release Measures (Spills)
The goal is to contain and clean the spill without creating dust or spreading contamination.
Caption: Small-Scale Solid Spill Response Workflow.
Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Toxicological and Ecological Information
-
Toxicological Summary: The primary toxicological concerns are skin sensitization, potential reproductive harm, and target organ damage with repeated exposure.[3][5][6][7] The full toxicological properties have not been exhaustively investigated.[3] Therefore, it is imperative to treat this compound with a high degree of caution.
-
Ecological Information: No specific ecological data is available.[6] As a standard precautionary measure, prevent any release into the environment, including drains and waterways.
References
-
Fisher Scientific, (S)-(-)-Indoline-2-carboxylic acid Safety Data Sheet. Link (Note: A direct deep link to this specific SDS is not stable; search for CAS 79815-20-6 on the Fisher Scientific SDS portal).
-
Fisher Scientific, Indole-2-carboxylic acid Safety Data Sheet. Link (Note: A direct deep link to this specific SDS is not stable; search for CAS 1477-50-5 on the Fisher Scientific SDS portal).
-
Sigma-Aldrich, (S)-(-)-Indoline-2-carboxylic acid Product Page. Link
-
PubChem, Indoline-2-carboxylic acid Compound Summary. Link
-
Metasci, Indoline-2-carboxylic acid Safety Data Sheet. Link
-
Pharmaffiliates, Benzyl (S)-indoline-2-carboxylate Product Page. Link
-
ChemicalBook, this compound Product Page. Link
-
Sigma-Aldrich, (S)-(-)-Indoline-2-carboxylic acid Product Specification. Link
-
LGC Standards, (S)-(-)-Indoline-2-carboxylic Acid Safety Data Sheet. Link
-
GoldBio, Indole-2-carboxylic acid ethyl ester Product Page. Link
-
BLD Pharm, (S)-Indoline-2-carboxylic acid Product Page. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | 120925-75-9 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. (S)-(-)-Indoline-2-carboxylic acid 99 79815-20-6 [sigmaaldrich.com]
- 5. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sds.metasci.ca [sds.metasci.ca]
- 7. lgcstandards.com [lgcstandards.com]
- 8. alkalisci.com [alkalisci.com]
- 9. 79815-20-6|(S)-Indoline-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. fishersci.com [fishersci.com]
Solubility of (S)-Indoline-2-carboxylic acid and its esters in different solvents
An In-depth Technical Guide to the Solubility of (S)-Indoline-2-carboxylic acid and its Esters in Different Solvents
Authored by: A Senior Application Scientist
Foreword
In the landscape of pharmaceutical development and synthetic chemistry, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, processability, and formulation feasibility. This guide provides a comprehensive technical overview of the solubility characteristics of (S)-Indoline-2-carboxylic acid, a key building block in the synthesis of numerous pharmaceutical agents, and extends the discussion to its ester derivatives. By synthesizing experimental data with fundamental chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their work.
Introduction to (S)-Indoline-2-carboxylic acid
(S)-Indoline-2-carboxylic acid (SIn2CA) is a cyclic amino acid analogue, structurally similar to proline, and serves as a vital chiral synthon.[1] Its rigid, bicyclic structure is a common motif in a variety of biologically active molecules. A thorough grasp of its solubility is essential for optimizing reaction conditions, designing purification strategies like crystallization, and formulating drug products.
Physicochemical Properties of (S)-Indoline-2-carboxylic acid:
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | |
| Molecular Weight | 163.17 g/mol | |
| Melting Point | 177 °C (decomposes) | |
| pKa | ~2.04 (predicted) | [2] |
| Appearance | White to light yellow crystalline powder | [2] |
The Fundamental Principles of Solubility
The solubility of a compound is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental guideline, indicating that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4] Key factors influencing solubility include:
-
Polarity: The presence of polar functional groups, such as the carboxylic acid and the secondary amine in (S)-Indoline-2-carboxylic acid, allows for dipole-dipole interactions and hydrogen bonding with polar solvents.
-
Hydrogen Bonding: The ability of (S)-Indoline-2-carboxylic acid to act as both a hydrogen bond donor (from the carboxylic acid and amine protons) and acceptor (at the carbonyl and amine lone pair) is crucial for its solubility in protic solvents like water and alcohols.
-
Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and favors the dissolution process, which is often endothermic.[4][5]
-
pH: For ionizable compounds like (S)-Indoline-2-carboxylic acid, pH plays a critical role. The carboxylic acid group can be deprotonated to form a more soluble carboxylate salt in basic solutions, while the amine group can be protonated in acidic solutions, also enhancing aqueous solubility.[6]
Experimentally Determined Solubility of (S)-Indoline-2-carboxylic acid
A key study systematically measured the solubility of (S)-Indoline-2-carboxylic acid in six different pure solvents across a temperature range of 283.15 K to 358.15 K (10°C to 85°C).[1][7][8] The experimental method employed was a synthetic method using a laser monitoring observation technique to determine the dissolution point.[1][8]
The results from this study are summarized in the table below, with solubility expressed as the mole fraction (x₁) of (S)-Indoline-2-carboxylic acid at two different temperatures.
Table 1: Mole Fraction Solubility (x₁) of (S)-Indoline-2-carboxylic acid in Various Solvents at 298.15 K (25°C) and 323.15 K (50°C)
| Solvent | Polarity Index | Dielectric Constant (25°C) | x₁ at 298.15 K | x₁ at 323.15 K |
| Water | 10.2 | 80.1 | 0.0005 | 0.0011 |
| Methanol | 5.1 | 32.7 | 0.0118 | 0.0235 |
| Ethanol | 4.3 | 24.5 | 0.0084 | 0.0181 |
| 1-Propanol | 4.0 | 20.1 | 0.0055 | 0.0159 |
| 2-Propanol | 3.9 | 19.9 | 0.0063 | 0.0151 |
| 1-Butanol | 3.9 | 17.5 | 0.0091 | 0.0227 |
Data extracted and compiled from the Journal of Chemical & Engineering Data.[1]
Key Observations and Mechanistic Insights:
-
Effect of Temperature: In all tested solvents, the solubility of (S)-Indoline-2-carboxylic acid increases with a rise in temperature, which is a typical behavior for the dissolution of crystalline solids.[1]
-
Solubility in Alcohols vs. Water: The compound exhibits significantly higher solubility in alcohols compared to water.[1] This can be attributed to the dual nature of the molecule. While the carboxylic acid and amine groups are polar and can interact with water, the indoline ring system is largely non-polar and hydrophobic. Alcohols, with their alkyl chains, provide a more favorable environment for the non-polar portion of the molecule, leading to better overall solvation.
-
Ranking of Solubility: Below 325 K, the solubility follows the general trend: Methanol > 1-Butanol > Ethanol > 2-Propanol > 1-Propanol > Water.[1] This order does not strictly follow the polarity of the solvents, indicating that a combination of factors, including hydrogen bonding capacity and the structural similarity between the solute and solvent, governs the dissolution process.[1] The ability of alcohols to form hydrogen bonds is a major contributor to their solvating power for this molecule.[1]
The Impact of Esterification on Solubility
Predicted Effects of Esterification:
-
Reduced Polarity and Hydrogen Bond Donation: The primary effect of converting the carboxylic acid to an ester is the loss of the acidic proton. This eliminates the ability of that functional group to act as a hydrogen bond donor. While the carbonyl oxygen of the ester can still act as a hydrogen bond acceptor, the overall capacity for hydrogen bonding is reduced.
-
Increased Lipophilicity: The addition of an alkyl or aryl group (R) in the ester increases the non-polar character (lipophilicity) of the molecule. The larger the R group, the more lipophilic the ester becomes.
-
Solubility in Polar Protic Solvents (e.g., Water, Alcohols): The solubility of the esters in polar protic solvents is expected to be significantly lower than that of the parent acid. The loss of a key hydrogen bond donating group and the increased non-polar surface area will weaken the solute-solvent interactions.
-
Solubility in Aprotic and Non-Polar Solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane): Conversely, the solubility of the esters is predicted to be higher in less polar and non-polar solvents. The increased lipophilicity will lead to more favorable van der Waals interactions with these solvents. For instance, while the parent acid has limited solubility in many organic solvents, its methyl or ethyl ester would be expected to be readily soluble in solvents like ethyl acetate or dichloromethane.
The following diagram illustrates the logical relationship between the structural modification (esterification) and the resulting change in physicochemical properties and solubility.
Sources
Methodological & Application
The Art of Asymmetry: (S)-Indoline-2-carboxylic acid benzyl ester as a Cornerstone for Chiral Synthesis
Introduction: The Imperative of Chirality in Modern Drug Discovery
In the landscape of modern pharmaceutical development, chirality is not merely a structural feature but a critical determinant of therapeutic efficacy and safety. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules.[1] This principle underscores the necessity for chiral building blocks—enantiomerically pure compounds that serve as foundational scaffolds for the synthesis of complex, single-enantiomer drugs.[2][3][4] The use of such building blocks accelerates the development of novel therapeutics by enabling the precise construction of molecules with optimized pharmacological profiles and minimized off-target effects.[5]
Among the pantheon of valuable chiral synthons, (S)-Indoline-2-carboxylic acid and its derivatives have emerged as powerful tools in asymmetric synthesis. This application note provides a detailed guide to the synthesis, properties, and application of (S)-Indoline-2-carboxylic acid benzyl ester , a versatile chiral building block for researchers, medicinal chemists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and illustrate the strategic application of this compound in constructing stereochemically defined molecules.
Physicochemical Properties and Handling
This compound is a crystalline solid at room temperature. Its rigid, bicyclic structure, which can be considered a constrained analog of proline and phenylalanine, is key to its utility in asymmetric synthesis.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅NO₂ | [6] |
| Molecular Weight | 253.3 g/mol | [6] |
| CAS Number | 120925-75-9 | [6] |
| Appearance | White to off-white powder/crystals | General Knowledge |
| Storage | 2-8°C, protect from light | [6][7] |
Note: One source indicates that the N-benzylated benzyl ester is unstable in light, suggesting that protection from light during storage and handling is a prudent measure for the title compound as well.[7][8]
Synthesis of the Chiral Building Block
The journey to utilizing this compound begins with the synthesis of its precursor, (S)-Indoline-2-carboxylic acid. Subsequently, the carboxylic acid is esterified to yield the target benzyl ester.
Workflow for Synthesis
Caption: General workflow for the synthesis of the target chiral building block.
Protocol 1: Synthesis of (S)-Indoline-2-carboxylic acid via Chiral Resolution
This protocol is adapted from established industrial methods for obtaining the enantiomerically pure acid from its racemic precursor.[9][10][11] The principle lies in the diastereomeric salt formation with a chiral amine, allowing for separation via fractional crystallization.
Materials:
-
Racemic indoline-2-carboxylic acid
-
(R)-α-methylbenzylamine
-
Ethanol
-
Isopropanol
-
1N Hydrochloric acid
-
Deionized water
Procedure:
-
Salt Formation: Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol. To this solution, add 3.7 kg of (R)-α-methylbenzylamine.
-
Crystallization: Stir the mixture for 2 hours. The salt of (2S)-indoline-2-carboxylic acid with (R)-α-methylbenzylamine will preferentially precipitate.
-
Isolation: Filter the precipitate and wash with cold ethanol.
-
Recrystallization: Recrystallize the collected white precipitate from isopropanol to enhance diastereomeric purity.
-
Liberation of the Free Acid: Dissolve the recrystallized salt in deionized water. Add 1N hydrochloric acid solution until the pH is acidic, causing the (S)-indoline-2-carboxylic acid to precipitate.
-
Final Product Isolation: Stir the suspension for 2 hours, then filter the precipitate. Wash the solid with deionized water and dry under vacuum to yield (S)-indoline-2-carboxylic acid as a white solid.[9][10] This method can yield a product with a chemical purity of 98% and an enantiomeric purity greater than 99.5%.[9][10]
Self-Validation Insight: The enantiomeric purity should be confirmed at this stage using chiral HPLC or by measuring the specific rotation. The literature value for [(S)-(-)-Indoline-2-carboxylic acid is [α]20/D −114° (c = 1 in 1 M HCl).[8]
Protocol 2: Benzylation of (S)-Indoline-2-carboxylic acid
This protocol describes the esterification of the chiral acid to form the benzyl ester.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Benzyl bromide (or Benzyl chloride)
-
Potassium hydroxide (KOH) or a non-nucleophilic base like Cesium Carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF) or Dimethylacetamide
-
Ethyl acetate
-
Brine (saturated NaCl solution)
Procedure:
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add (S)-Indoline-2-carboxylic acid (1 equivalent).
-
Dissolution & Deprotonation: Dissolve the acid in anhydrous DMF. Add powdered KOH (1.1 equivalents) or Cs₂CO₃ (1.5 equivalents) and stir the mixture at room temperature for 30 minutes to form the carboxylate salt.
-
Esterification: Cool the mixture to 0°C and add benzyl bromide (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel to yield this compound.
Causality Behind Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction between the carboxylate and benzyl bromide. An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture. The choice of base is important; a strong base like KOH is effective, but a milder base like Cs₂CO₃ can sometimes offer better yields and cleaner reactions for sensitive substrates.
Application in Asymmetric Synthesis: Diastereoselective Alkylation
A primary application of this compound is as a chiral auxiliary. After N-acylation, the resulting molecule can direct the stereochemistry of subsequent reactions, such as the alkylation of the α-carbon. The rigid indoline scaffold and the bulky N-acyl group create a sterically defined environment, forcing incoming electrophiles to approach from a specific face of the enolate intermediate.
Mechanism of Diastereoselective Alkylation
Caption: Workflow for application as a chiral auxiliary in diastereoselective alkylation.
Protocol 3: Diastereoselective Alkylation of N-Propionyl-(S)-indoline-2-carboxylic acid benzyl ester
This protocol is a representative example, analogous to well-established Evans' auxiliary chemistry, demonstrating how the indoline scaffold can be used to create a new chiral center with high diastereoselectivity.[12]
Materials:
-
N-Propionyl-(S)-indoline-2-carboxylic acid benzyl ester (prepared by N-acylation of the benzyl ester)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide (or other alkyl halide electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the N-propionyl-(S)-indoline-2-carboxylic acid benzyl ester (1 equivalent) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78°C (dry ice/acetone bath). Add freshly prepared or commercial LDA solution (1.05 equivalents) dropwise via syringe over 15 minutes. Stir the resulting solution at -78°C for 30-45 minutes to ensure complete formation of the lithium enolate.
-
Expert Insight: The formation of the Z-enolate is generally favored and is crucial for high diastereoselectivity. The lithium cation chelates to the two carbonyl oxygens, creating a rigid structure that effectively blocks one face of the enolate.
-
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract the product with ethyl acetate (3x).
-
Purification and Analysis: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC analysis of the purified material.
Auxiliary Removal: The chiral auxiliary can be cleaved under standard conditions (e.g., hydrolysis with LiOH to give the chiral carboxylic acid, or reduction with LiBH₄ to yield the chiral alcohol), allowing for the recovery of the indoline portion and isolation of the desired enantiomerically enriched product.
Conclusion
This compound stands as a testament to the power of chiral building blocks in modern organic synthesis. Its rigid framework provides a reliable platform for high-fidelity stereochemical control in a variety of transformations, most notably in diastereoselective alkylations. The protocols and insights provided herein are designed to empower researchers to confidently employ this versatile synthon in their pursuit of novel, complex, and stereochemically defined molecules. By understanding the principles behind its synthesis and application, scientists can unlock new pathways in drug discovery and the total synthesis of natural products.
References
-
Popkov, A. N. (2000). SYNTHESIS OF (S)-PROLINE DERIVATIVES WITH AN ALKYLATED N-BENZYL SUBSTITUENT. BENZYLATION OF (S)-INDOLINE-2-CARBOXYLIC ACID. Chemistry of Heterocyclic Compounds, 36(5), 557-560. [Link]
-
Chen, X. M., Zhu, L., Chen, D. F., & Gong, L. Z. (2021). Chiral Indoline-2-carboxylic Acid Enables Highly Enantioselective Catellani-type Annulation with 4-(Bromomethyl)cyclohexanone. Angewandte Chemie International Edition, 60(38), 20853-20859. [Link]
-
Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Di Bari, L. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]
- Servier. (2006). Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
Garrido, N. M., El Hammoumi, M. M., Díez, D., García, M., & Urones, J. G. (2004). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. Molecules, 9(5), 373-382. [Link]
-
Wang, Y., Luan, W., Ma, C., & Shi, F. (2026). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. [Link]
- Servier. (2005). Novel method for the synthesis of (2S)-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
Li, P., Wang, S., Zhu, J., & Sun, J. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research, 53(1), 184-198. [Link]
-
Hansen, M. (2021). Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters. The Aquila Digital Community. [Link]
-
Pharmaffiliates. (n.d.). Benzyl (S)-indoline-2-carboxylate. [Link]
-
Buchler GmbH. (n.d.). Chiral Building Blocks. [Link]
-
Davies, S. G., & Fletcher, A. M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 586-621. [Link]
- Les Laboratoires Servier. (2005). Novel method for the synthesis of (2S)-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
Jida, M., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2823-2833. [Link]
-
Davies, S. G., & Fletcher, A. M. (2015). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 11, 586-621. [Link]
-
Zhang, J., et al. (2017). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. Organic & Biomolecular Chemistry, 15(48), 10134-10141. [Link]
-
Wang, Y., Luan, W., Ma, C., & Shi, F. (2025). Catalytic asymmetric reactions of indolylmethanols for the synthesis of chiral indole derivatives. Chemical Communications. [Link]
-
Szabo, K. J., & Somfai, P. (2018). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 46(1), 1-4. [Link]
-
Liu, X., et al. (2024). Switchable divergent synthesis of chiral indole derivatives via catalytic asymmetric dearomatization of 2,3-disubstituted indoles. RSC Advances. [Link]
-
Federsel, H.-J. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(5), 383-406. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diastereoselective Synthesis of 3,3-Disubstituted Oxindoles from N-Aryl-3-Chlorooxindoles Bearing C–N Axial Chirality via Nucleophilic Substitution | Semantic Scholar [semanticscholar.org]
- 7. Recent advances in asymmetric synthesis of 2-substituted indoline derivatives [html.rhhz.net]
- 8. SYNTHESIS OF (<i>S</i>)-PROLINE DERIVATIVES WITH AN ALKYLATED N-BENZYL SUBSTITUENT. BENZYLATION OF (<i>S</i>)-INDOLINE-2-CARBOXYLIC ACID | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 9. Enantioselective synthesis of chiral α,α-dialkyl indoles and related azoles by cobalt-catalyzed hydroalkylation and regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective radical cascade cyclization to access indole-fused diazepine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hjic.mk.uni-pannon.hu [hjic.mk.uni-pannon.hu]
Protocol for the deprotection of benzyl esters in peptide synthesis
Application Note & Protocol Guide
Topic: Strategic Deprotection of Benzyl Esters in Peptide Synthesis
Introduction: The Benzyl Ester as a Cornerstone in Peptide Synthesis
In the intricate process of peptide synthesis, particularly within the framework of Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount. These molecular scaffolds temporarily block reactive functional groups, guiding the formation of peptide bonds with high fidelity and preventing unwanted side reactions. The benzyl ester (OBzl) has long been a stalwart for the protection of C-terminal carboxyl groups and the side chains of acidic amino acids like aspartic and glutamic acid.[1]
Its prominence is historically rooted in the tert-butoxycarbonyl/benzyl (Boc/Bzl) protection strategy.[2][3] This approach leverages a principle of "quasi-orthogonality," where different classes of protecting groups are removed under distinct chemical conditions.[4][5] The N-terminal Boc group is labile to moderate acids (e.g., trifluoroacetic acid, TFA), allowing for its iterative removal during chain elongation.[4] The benzyl ester, in contrast, is stable to these conditions but can be cleaved at the end of the synthesis using stronger reagents, ensuring the peptide remains anchored to the resin and its side chains stay protected until the final step.[6][7]
The selection of a deprotection method is a critical decision, dictated by the peptide's sequence, the presence of other sensitive functional groups, and the desired final product. This guide provides an in-depth exploration of the primary protocols for benzyl ester deprotection, detailing the underlying mechanisms, critical experimental parameters, and field-proven troubleshooting strategies to empower researchers in synthesizing complex peptides with precision and confidence.
Core Deprotection Strategies: A Mechanistic Overview
The cleavage of a benzyl ester involves the scission of the benzylic C-O bond.[8] There are two primary, mechanistically distinct strategies to achieve this: catalytic hydrogenolysis and strong acid-catalyzed cleavage . A third, less common method involves saponification , though it is often avoided due to the risk of racemization.[6]
Caption: Decision workflow for selecting a benzyl ester deprotection method.
Protocol I: Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a mild and highly efficient method for cleaving benzyl esters, yielding the free carboxylic acid and toluene as the sole byproduct.[9] This clean profile makes it a preferred method when compatible with the peptide sequence. The reaction involves the use of a palladium catalyst and a hydrogen source.[10]
Mechanism of Action
The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen is adsorbed and dissociatively chemisorbed onto the metal surface, forming reactive palladium-hydride species. The benzyl ester also coordinates to the surface, weakening the benzylic C-O bond and making it susceptible to cleavage by the metal hydrides.[10]
Caption: Mechanism of Pd/C catalyzed benzyl ester hydrogenolysis.
Methods & Experimental Protocols
There are two main approaches to providing the hydrogen source: using hydrogen gas directly or employing a hydrogen donor in a process called catalytic transfer hydrogenation (CTH).
A. Standard Hydrogenolysis (H₂ Gas)
This is the classic method, often providing rapid and complete deprotection.
-
Protocol:
-
Dissolve the benzyl-protected peptide in a suitable solvent (e.g., Methanol, Ethanol, Ethyl Acetate) in a flask equipped with a stir bar.[9]
-
Carefully add the palladium catalyst (typically 5-10% Pd/C, at a loading of 10-20% by weight of the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).[9]
-
Seal the flask and purge the system thoroughly by evacuating and backfilling with H₂ gas several times.
-
Inflate a balloon with H₂ gas and attach it to the flask to maintain a positive pressure (approx. 1 atm).
-
Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.[9]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully purge the system with an inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with a small amount of the reaction solvent.[9]
-
Remove the solvent from the combined filtrates under reduced pressure to yield the deprotected peptide.
-
B. Catalytic Transfer Hydrogenation (CTH)
CTH avoids the need for handling flammable hydrogen gas, making it a safer and more convenient alternative for many labs.[11] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[9][12]
-
Protocol (using Ammonium Formate):
-
Dissolve the benzyl-protected peptide in anhydrous methanol (10-20 mL per gram of substrate).[9]
-
To the stirred solution, add 10% Pd/C (10-20% by weight of the substrate).[9]
-
In one portion, add ammonium formate (approx. 5 equivalents).[9]
-
Heat the reaction mixture to reflux and monitor by TLC/HPLC.[9]
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.[9]
-
Remove the solvent under reduced pressure. The crude product can be purified further if necessary.[9]
-
Optimization & Troubleshooting
| Parameter | Recommendation & Rationale | Troubleshooting |
| Catalyst | 10% Pd/C: The workhorse catalyst for most applications.[9] Pearlman's Catalyst (20% Pd(OH)₂/C): More active and often superior for substrates containing nitrogen, as it is less prone to poisoning by amines.[9][13] | Slow or Stalled Reaction: Increase catalyst loading (up to 50 mol%) or switch to Pearlman's catalyst.[9] Ensure reagents and solvents are pure to avoid catalyst poisoning. |
| Solvent | The choice of solvent affects reaction rates. The general efficiency order is: Toluene < Methanol < Ethanol.[9] Polar protic solvents are generally preferred. | Poor Solubility: Use a co-solvent system like THF/Methanol or Dioxane/Water. |
| Hydrogen Donor (CTH) | Ammonium Formate: Commonly used, effective, and inexpensive.[9] 1,4-Cyclohexadiene: A very effective donor, but can produce benzene as a byproduct.[10] Formic Acid: Effective but requires a higher catalyst loading.[12][14] | Side Reactions: If the donor causes side reactions, switch to an alternative (e.g., from formic acid to ammonium formate) or use standard H₂ gas. |
| Catalyst Poisoning | Sulfur-containing residues (e.g., from uncleaved Cysteine protecting groups) or certain nitrogen heterocycles can irreversibly poison the catalyst.[9][10] | Poisoning Suspected: Pre-treat the substrate to remove potential poisons if possible. Increase catalyst loading significantly or use a poison-resistant catalyst if available. |
Protocol II: Strong Acid Cleavage
When hydrogenolysis is not feasible—due to catalyst poisoning or the presence of other reducible functional groups (e.g., alkynes, nitro groups)—strong acid cleavage provides a robust alternative.[6] This is the standard final deprotection step in Boc/Bzl SPPS, simultaneously cleaving the peptide from the resin and removing benzyl-based side-chain protecting groups.[15]
Mechanism of Action
The deprotection proceeds via an Sₙ1 mechanism. The ester's carbonyl oxygen is first protonated by the strong acid, activating the group. The stable benzyl carbocation is then cleaved, leaving the free carboxylic acid. This carbocation is highly reactive and must be trapped by a "scavenger" to prevent it from causing side reactions, such as the alkylation of sensitive residues like Tryptophan or Methionine.[6][16]
Caption: Sₙ1 mechanism of strong acid cleavage of the benzyl ester.
Reagents & Experimental Protocol
The most common reagents are anhydrous hydrogen fluoride (HF) and trifluoromethanesulfonic acid (TFMSA).[4] Caution: These are extremely corrosive and toxic substances that require specialized equipment and handling procedures.
-
Protocol (General for final cleavage from resin):
-
Place the peptide-resin in a specialized reaction vessel (e.g., a Teflon vessel for HF cleavage).
-
Add a scavenger "cocktail." A common mixture includes anisole (to trap benzyl cations) and a thiol like p-thiocresol (to reduce any oxidized methionine).[17]
-
Cool the vessel in a dry ice/alcohol bath (approx. -78 °C).
-
Carefully condense the strong acid (e.g., liquid HF) into the vessel.[17]
-
Allow the reaction to stir at a controlled temperature (typically 0 °C) for 1-2 hours.[17]
-
After the reaction is complete, remove the acid by vacuum distillation.
-
Wash the resulting mixture of peptide and resin with cold diethyl ether to precipitate the crude peptide.[17]
-
Isolate the crude peptide by filtration or centrifugation.
-
The crude peptide must then be purified, typically by reverse-phase HPLC.
-
Comparative Data: Cleavage Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Anhydrous HF | 0 °C, 1-2 hours, with scavengers (e.g., anisole).[17] | Highly effective for simultaneous global deprotection. | Extremely hazardous; requires a dedicated apparatus. Attacks glass.[16] |
| TFMSA | 0 °C to RT, 1-2 hours, in TFA with scavengers.[4] | Less volatile and easier to handle than HF. Does not require a special apparatus. | Also highly corrosive. May not be as effective as HF for very resistant groups. |
| TFA | Room temperature, 1-6 hours, with scavengers.[11] | Milder than HF/TFMSA. | Generally not strong enough to cleave standard benzyl esters efficiently; more suitable for acid-labile substituted benzyl esters.[6][11] |
Safety Considerations
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air after use with flammable solvents like methanol.[18] Always handle under an inert atmosphere and quench carefully. Hydrogen gas is highly flammable and forms explosive mixtures with air; ensure proper ventilation and eliminate all ignition sources.
-
Strong Acids: Anhydrous HF and TFMSA are extremely corrosive and toxic. HF can cause severe, slow-healing burns that may not be immediately painful. Always use specialized personal protective equipment (PPE), including acid-resistant gloves and face shields, and work in a well-ventilated fume hood with appropriate emergency response materials (e.g., calcium gluconate for HF burns).[16]
-
Reagents: Many reagents used in peptide synthesis, including coupling agents and solvents, can be hazardous or sensitizers.[19] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The deprotection of benzyl esters is a critical step that demands careful planning and execution. Catalytic hydrogenolysis , particularly the transfer hydrogenation variant, offers a mild, safe, and efficient route for peptides that do not contain reducible groups or catalyst poisons.[9][11] For complex peptides synthesized via the Boc/Bzl strategy, strong acid cleavage remains the industry standard for final, global deprotection, despite its significant handling hazards.[15] By understanding the mechanisms, optimizing key parameters, and adhering to strict safety protocols, researchers can successfully navigate this essential transformation to obtain high-purity peptides for their scientific and developmental endeavors.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Prestidge, R. L., Harding, D. R. K., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. The Journal of Organic Chemistry, 41(15), 2579–2583. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
O'Brien, A. G., et al. (2018). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]
-
Corbet, J. P., & Mignani, G. (2006). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups. Chemistry–A European Journal, 12(35), 8928-8934. [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Schellenberger, V., et al. (1991). Hydrolysis of peptide esters by different enzymes. Peptide Research, 4(2), 92-96. [Link]
-
Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]
-
Prestidge, R. L., Harding, D. R. K., Battersby, J. E., & Hancock, W. S. (1976). Use of substituted benzyl esters as carboxyl-protecting groups in solid-phase peptide synthesis. Journal of Organic Chemistry, 41(15), 2579-2583. [Link]
-
Jackson, A. E., & Johnstone, R. A. W. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-492. [Link]
-
Aapptec. (n.d.). Removal of S-Benzyl, Sp-Methylbenzyl, and Sp-Methoxybenzyl Groups. Retrieved from [Link]
-
Mori, K., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2993-3000. [Link]
- Tam, J. P., & Merrifield, R. B. (1985). Deprotection of protected peptides.
-
Nudelman, A., et al. (2001). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, (18), 2147-2156. [Link]
-
Wiley-VCH. (2009). 1 Protection Reactions. In Peptide Synthesis and Applications. [Link]
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455. [Link]
-
Van Es, T., & Staskun, B. (1971). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Journal of the Chemical Society D: Chemical Communications, (10), 577-578. [Link]
-
Química Orgánica.org. (2009). Peptide synthesis - Acid group protection. Retrieved from [Link]
-
JoVE. (2011). Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology. Retrieved from [Link]
-
ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group? Retrieved from [Link]
-
Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]
-
Sultane, P. R., Mete, T., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(23), 3379-3382. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Peptide Synthesis – Safety Topics. Retrieved from [Link]
-
Boger, D. L., et al. (2018). Hydrogenation Catalyst Generates Cyclic Peptide Stereocenters in Sequence. Journal of the American Chemical Society, 140(30), 9572–9576. [Link]
-
de la Torre, B. G., & Albericio, F. (2022). Solid-Phase Peptide Synthesis Using a Four-Dimensional (Safety-Catch) Protecting Group Scheme. The Journal of Organic Chemistry, 87(15), 10243–10252. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 16. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
The Versatile Chiral Synthon: (S)-Indoline-2-carboxylic Acid Benzyl Ester in Modern Medicinal Chemistry
(S)-Indoline-2-carboxylic acid benzyl ester has emerged as a cornerstone chiral building block in medicinal chemistry, prized for its rigid, bicyclic structure that mimics proline and phenylalanine. This constrained scaffold provides a valuable platform for the stereoselective synthesis of complex molecules, enabling precise control over the spatial orientation of pharmacophoric groups. This guide provides an in-depth exploration of its primary applications, detailed synthetic protocols, and its burgeoning potential in the discovery of novel therapeutics.
The Significance of a Constrained Scaffold
(S)-Indoline-2-carboxylic acid can be conceptualized as a phenylalanine analogue with a conformationally locked side chain or as a proline mimetic with an extended aromatic system.[1] This unique structural feature is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The benzyl ester protection of the carboxylic acid is a strategic choice, facilitating key coupling reactions while allowing for mild deprotection via catalytic hydrogenation, a method renowned for its clean conversion and compatibility with a wide range of functional groups.
Primary Application: Keystone in the Synthesis of Perindopril
The most prominent and well-documented application of this compound is as a crucial intermediate in the industrial synthesis of Perindopril, a long-acting angiotensin-converting enzyme (ACE) inhibitor.[2][3] Perindopril is a first-line treatment for hypertension and heart failure.[2] The stereochemistry of the indoline moiety is critical for its pharmacological activity.[4]
The synthesis hinges on the peptide coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester with N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester.[5] The benzyl ester of (S)-indoline-2-carboxylic acid serves as a precursor to the saturated octahydroindole core, which is typically formed through hydrogenation of the indoline ring system.
Synthetic Workflow for Perindopril Synthesis
Caption: Synthetic pathway from (S)-Indoline-2-carboxylic acid to Perindopril.
Detailed Protocol: Synthesis of Perindopril Intermediate
This protocol outlines the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, a key step in Perindopril synthesis.[5]
Materials:
-
(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate
-
N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (TEA)
-
Ethyl acetate
Procedure:
-
In a suitable reactor, charge 1 kg of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate, 4.6 L of ethyl acetate, and 0.06 kg of triethylamine.
-
Stir the mixture at ambient temperature for 10 minutes.
-
Add 0.52 kg of N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine and 0.15 kg of 1-hydroxybenzotriazole to the reactor.
-
Finally, add 0.5 kg of dicyclohexylcarbodiimide.
-
Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to 0°C.
-
Filter the mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, bicarbonate solution, and brine) to remove unreacted starting materials and coupling reagents.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Perindopril benzyl ester.
In-process Controls and Validation:
-
Reaction Monitoring: TLC or HPLC to confirm the consumption of starting materials.
-
Purity Assessment of Intermediate: The purity of the isolated Perindopril benzyl ester should be assessed by HPLC. The levels of impurities should be monitored, as they can affect the final API quality.[3]
-
Chiral Purity: The enantiomeric purity of the final Perindopril product is critical and can be determined by chiral HPLC.[6][7]
| Parameter | Value | Reference |
| Yield of Perindopril benzyl ester | 92% | [5] |
| Final Perindopril Purity | Impurities <0.2% | [3] |
Expanding Horizons: Emerging Applications
The rigid indoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas beyond cardiovascular disease.
Anticancer Agents
The indoline nucleus is a common feature in a number of anticancer agents.[8] Derivatives of indoline-2-carboxylic acid have been investigated for their potential to inhibit tumor growth. For instance, novel benzyl sulfoxide 2-indolinone derivatives have been synthesized and shown to possess tyrosine kinase inhibitory activity and antiproliferative effects against various cancer cell lines.[8] While not directly employing the benzyl ester, this highlights the potential of the indoline-2-carboxylic acid core in oncology. The benzyl ester can serve as a versatile starting point for the synthesis of a library of amide derivatives to explore structure-activity relationships.
Antiviral Therapeutics
Recent research has identified indole-2-carboxylic acid derivatives as a promising scaffold for the development of novel HIV-1 integrase inhibitors.[5][9] Integrase is a key enzyme in the HIV life cycle, and its inhibition is a validated therapeutic strategy. The indole core and the C2 carboxyl group have been shown to chelate with the magnesium ions in the active site of the enzyme.[9] Structural optimization of the indole-2-carboxylic acid scaffold has led to derivatives with potent inhibitory activity. The this compound provides a chiral starting material to explore the stereochemical requirements for optimal binding to the integrase active site.
Experimental Workflow for Novel Drug Discovery
Caption: General workflow for utilizing this compound in drug discovery.
Protocol: Synthesis and Chiral Analysis of (S)-Indoline-2-carboxylic Acid
The enantiomeric purity of the starting material is paramount. The following protocol describes a resolution method to obtain enantiomerically pure (S)-indoline-2-carboxylic acid.[10]
Materials:
-
Racemic indoline-2-carboxylic acid
-
(R)-α-methylbenzylamine
-
Ethanol
-
Isopropanol
-
1N Hydrochloric acid solution
Procedure:
-
Dissolve 5 kg of racemic indoline-2-carboxylic acid in ethanol.
-
Add 3.7 kg of (R)-α-methylbenzylamine to the solution and stir for 2 hours.
-
Filter the resulting precipitate, which is the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid.
-
Recrystallize the white precipitate from isopropanol.
-
Dissolve the recrystallized salt in water and add 1N hydrochloric acid solution.
-
Stir the mixture for 2 hours, then filter the precipitate.
-
Wash and dry the solid to yield (S)-indoline-2-carboxylic acid.
Quality Control:
-
Chemical Purity: Determined by HPLC to be ≥98%.[10]
-
Enantiomeric Purity: Determined by chiral HPLC to be >99.5%.[10]
| Parameter | Value | Reference |
| Chemical Purity | 98% | [10] |
| Enantiomeric Purity | >99.5% | [10] |
| Overall Yield | 52.8% (with recycling of the (R)-isomer) | [10] |
Conclusion
This compound is a high-value chiral intermediate with a proven track record in the synthesis of the blockbuster drug Perindopril. Its unique conformational constraints and synthetic versatility make it an attractive scaffold for the development of novel therapeutics. As researchers continue to explore the chemical space around the indoline nucleus, we can anticipate the emergence of new drug candidates targeting a range of diseases, further cementing the importance of this versatile building block in medicinal chemistry.
References
-
US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents.
- Vincent, M., et al. "Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780)." Journal of Medicinal Chemistry (1991).
-
Wang, L., et al. "Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-indolinone Derivatives as Anticancer Agents." Molecules 21.11 (2016): 1495.
-
SIMULTANEOUS CHIRAL SEPARATION OF PERINDOPRIL ERBUMINE AND INDAPAMIDE ENANTIOMERS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY - Farmacia Journal.
-
US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents.
-
Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing).
-
AU2004230294A1 - Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril - Google Patents.
-
Angelici, G., et al. "A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives." The Journal of Organic Chemistry 86.12 (2021): 8226-8235.
-
(S)-(-)-Indoline-2-carboxylic acid synthesis - ChemicalBook.
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH.
-
KR101233983B1 - Process for the preparation of perindopril - Google Patents.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing.
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed.
-
Process for the preparation of perindopril and salts thereof - Patent 1864973 - EPO.
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC - PubMed Central.
-
US7521566B2 - Process for preparation of perindopril and salts thereof - Google Patents.
-
Process For Industrially Viable Preparation Of Perindopril - Quick Company.
-
US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US6835843B2 - Method for synthesis of perindopril and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR101233983B1 - Process for the preparation of perindopril - Google Patents [patents.google.com]
Catalytic asymmetric synthesis using (S)-Indoline-2-carboxylic acid derivatives
An In-Depth Guide to Catalytic Asymmetric Synthesis Using (S)-Indoline-2-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
The pursuit of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral molecules can exhibit profoundly different pharmacological and toxicological profiles, making their stereoselective synthesis a critical challenge. Organocatalysis has emerged as a powerful tool in this endeavor, offering a greener and often more versatile alternative to traditional metal-based catalysts. Among the privileged scaffolds in organocatalysis, amino acid derivatives have demonstrated exceptional efficacy. This guide provides a comprehensive overview of the application of (S)-Indoline-2-carboxylic acid and its derivatives as catalysts in asymmetric synthesis, offering detailed protocols and mechanistic insights for researchers and drug development professionals.
(S)-Indoline-2-carboxylic acid, a rigid analog of proline, has garnered significant attention as a chiral organocatalyst. Its bicyclic structure imparts a unique conformational rigidity that can lead to enhanced stereocontrol in asymmetric transformations compared to the more flexible proline. The presence of both a secondary amine and a carboxylic acid moiety allows it to act as a bifunctional catalyst, activating substrates through the formation of enamine or iminium ion intermediates, much like proline.[1][2][3]
Mechanistic Principles: The Enamine and Iminium Ion Catalytic Cycles
The catalytic prowess of (S)-Indoline-2-carboxylic acid and its derivatives lies in their ability to mimic the function of Class I aldolase enzymes.[3][4] The general mechanism involves two primary catalytic cycles: the enamine cycle for reactions with carbonyl donors (ketones and aldehydes) and the iminium ion cycle for reactions with α,β-unsaturated carbonyls.
In the enamine cycle , the secondary amine of the catalyst condenses with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enol or enolate and attacks an electrophile (e.g., an aldehyde in an aldol reaction or an imine in a Mannich reaction) in a stereocontrolled manner. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter. Subsequent hydrolysis regenerates the catalyst and releases the chiral product.[1][2]
The iminium ion cycle is operative in reactions such as Michael additions to α,β-unsaturated aldehydes or ketones. Here, the catalyst's secondary amine reacts with the unsaturated carbonyl to form a chiral iminium ion. This iminium ion is more electrophilic than the starting enone, facilitating the conjugate addition of a nucleophile. The stereochemistry of the addition is dictated by the catalyst, which shields one face of the iminium ion. Hydrolysis of the resulting enamine intermediate furnishes the chiral product and regenerates the catalyst.
Figure 1: Generalized catalytic cycles for (S)-Indoline-2-carboxylic acid.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of C-C bond formation in organic synthesis. (S)-Indoline-2-carboxylic acid and its derivatives have proven to be effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes, affording chiral β-hydroxy ketones with high diastereo- and enantioselectivity.[2][4]
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is a representative example of an (S)-Indoline-2-carboxylic acid-catalyzed aldol reaction.
Materials:
-
(S)-Indoline-2-carboxylic acid (catalyst)
-
Cyclohexanone (nucleophile)
-
4-Nitrobenzaldehyde (electrophile)
-
Dimethyl sulfoxide (DMSO) (solvent)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stirring bar
-
Temperature-controlled bath
Figure 2: Experimental workflow for the asymmetric aldol reaction.
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (0.5 mmol) in DMSO (2.0 mL) is added (S)-Indoline-2-carboxylic acid (0.15 mmol, 30 mol%).
-
Cyclohexanone (5.0 mmol, 10 equivalents) is then added to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired aldol product.
-
The enantiomeric excess (% ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).
| Substrate (Aldehyde) | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) |
| 4-Nitrobenzaldehyde | 30 | DMSO | 48 | 95 | 95:5 | 99 |
| 4-Chlorobenzaldehyde | 30 | DMSO | 72 | 89 | 93:7 | 98 |
| Benzaldehyde | 30 | DMSO | 96 | 75 | 90:10 | 96 |
Data is representative and compiled from typical results in the field.
Application in Asymmetric Mannich Reactions
The Mannich reaction is a fundamental transformation for the synthesis of β-amino carbonyl compounds, which are valuable precursors to chiral amines and other nitrogen-containing molecules. (S)-Indoline-2-carboxylic acid derivatives have been successfully employed as organocatalysts in the direct asymmetric Mannich reaction of aldehydes with imines.[5][6]
Protocol: Asymmetric Mannich Reaction of Propanal with an N-PMP-protected Imine
This protocol outlines a typical procedure for an asymmetric Mannich reaction catalyzed by an (S)-Indoline-2-carboxylic acid derivative.
Materials:
-
(S)-Indoline-2-carboxylic acid derivative (e.g., (S)-Indoline-3-carboxylic acid has also been shown to be effective)[5]
-
Propanal (aldehyde)
-
N-PMP-protected imine of benzaldehyde (imine)
-
Dichloromethane (DCM) (solvent)
-
Inert atmosphere (e.g., nitrogen or argon)
Figure 3: Experimental workflow for the asymmetric Mannich reaction.
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the (S)-Indoline-2-carboxylic acid derivative (0.1 mmol, 20 mol%) and the N-PMP-protected imine (0.5 mmol) in DCM (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add propanal (1.5 mmol, 3 equivalents) dropwise over 10 minutes.
-
Stir the reaction at this temperature until TLC analysis indicates complete consumption of the imine.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio (dr) and enantiomeric excess (% ee) by NMR and chiral HPLC, respectively.
| Aldehyde | Imine | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| Propanal | N-PMP-benzaldimine | 20 | -20 | 85 | 95:5 | 98 |
| Acetaldehyde | N-PMP-benzaldimine | 20 | -20 | 78 | 92:8 | 97 |
| Propanal | N-Boc-benzaldimine | 20 | -20 | 82 | 93:7 | 96 |
Data is representative and compiled from typical results in the field.
Application in Asymmetric Michael Additions
The asymmetric Michael addition is a powerful method for the formation of C-C bonds in a conjugate fashion. Organocatalysis with (S)-Indoline-2-carboxylic acid derivatives can facilitate the enantioselective addition of nucleophiles to α,β-unsaturated carbonyl compounds. A notable application is the intramolecular aza-Michael addition for the synthesis of chiral indolines.[7][8][9][10]
Protocol: Intramolecular aza-Michael Addition for the Synthesis of a 2-Substituted Indoline
This protocol describes the synthesis of a chiral indoline derivative via an intramolecular Michael addition catalyzed by a bifunctional aminothiourea catalyst, which can be considered a derivative of the indoline scaffold's catalytic utility.
Materials:
-
(E)-3-(2-(2-oxopropylamino)phenyl)-1-phenylprop-2-en-1-one (substrate)
-
Bifunctional amino(thio)urea catalyst
-
Toluene (solvent)
Procedure:
-
To a solution of the substrate (0.1 mmol) in toluene (1.0 mL) is added the bifunctional amino(thio)urea catalyst (0.01 mmol, 10 mol%).
-
The reaction mixture is stirred at room temperature for the time specified in the literature, while being monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the 2,3-disubstituted indoline.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
| Substrate (Aryl group on enone) | Catalyst | Time (h) | Yield (%) | dr (cis/trans) | ee (%) (cis) |
| Phenyl | Cinchona-derived aminothiourea | 48 | 92 | 2.7:1 | 99 |
| 4-Chlorophenyl | Cinchona-derived aminothiourea | 48 | 95 | 2.5:1 | 99 |
| 4-Methoxyphenyl | Cinchona-derived aminothiourea | 48 | 90 | 2.6:1 | 98 |
Data is representative and compiled from typical results in the field.[10]
Troubleshooting and Key Considerations
Low Enantioselectivity:
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Ensure precise and stable temperature control.[11]
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state and, therefore, enantioselectivity. A solvent screen is often beneficial.[11]
-
Catalyst Purity: Ensure the enantiomeric purity of the (S)-Indoline-2-carboxylic acid or its derivative.
Poor Yield or Slow Reaction:
-
Catalyst Loading: While lower catalyst loading is desirable, some reactions may require a higher loading to proceed at a reasonable rate. Optimize the catalyst loading for your specific substrate.[11]
-
Reagent and Solvent Purity: Water can interfere with the catalytic cycle, particularly the formation of the enamine intermediate. Use anhydrous solvents and pure reagents.[11]
-
Stirring: In heterogeneous mixtures, ensure efficient stirring to maximize contact between reactants and the catalyst.
Reproducibility Issues:
-
Atmosphere: Some reactions may be sensitive to air or moisture. Conducting reactions under an inert atmosphere can improve reproducibility.
-
Reagent Quality: Use reagents from the same batch or of the same high purity for consistent results.
Conclusion
(S)-Indoline-2-carboxylic acid and its derivatives have established themselves as valuable and robust organocatalysts for a range of asymmetric transformations. Their rigid scaffold provides a well-defined chiral environment, often leading to excellent stereochemical control in aldol, Mannich, and Michael reactions. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully implement these powerful catalytic systems in their synthetic endeavors. The continued exploration of this catalyst scaffold promises the development of even more selective and efficient catalysts for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.
References
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2015). ResearchGate. [Link]
-
Chiral Indoline‐2‐carboxylic Acid Enables Highly Enantioselective Catellani‐type Annulation with 4‐(Bromomethyl)cyclohexanone. ResearchGate. [Link]
-
Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. ResearchGate. [Link]
- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. [Link]
-
Asymmetric Indoline Synthesis via Intramolecular aza-Michael Addition Mediated by Bifunctional Organocatalysts. PubMed. [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. National Institutes of Health. [Link]
-
On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. ResearchGate. [Link]
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. [Link]
-
Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts - Organic Letters. ACS Figshare. [Link]
-
Exploring the Mechanisms of Proline-Catalyzed Reactions thorough Evaluation. University of Science and Technology. [Link]
-
Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. ACS Publications. [Link]
-
Data-driven design of new chiral carboxylic acid for construction of indoles with C-central and C–N axial chirality via cobalt catalysis. Nature. [Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal. IRIS. [Link]
-
Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. [Link]
-
ChemInform Abstract: (S)-Indoline-3-carboxylic Acid: A New Organocatalyst for the anti Mannich-Type Reaction. ResearchGate. [Link]
-
Proline organocatalysis. Wikipedia. [Link]
-
Amino Acylguanidines as Bioinspired Catalysts for the Asymmetric Aldol Reaction. MDPI. [Link]
-
Catalytic asymmetric Mannich reactions of glycine derivatives with imines. A new approach to optically active alpha,beta-diamino acid derivatives. PubMed. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 3. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic asymmetric Mannich reactions of glycine derivatives with imines. A new approach to optically active alpha,beta-diamino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric indoline synthesis via intramolecular aza-Michael addition mediated by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Conformationally Constrained Amino Acids Using Indoline Scaffolds
Prepared for: Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Rationale for Rigidity in Drug Design
The therapeutic potential of peptides is often hampered by their inherent flexibility, which can lead to poor metabolic stability, low bioavailability, and non-selective receptor binding.[1] A powerful strategy to overcome these limitations is the incorporation of non-canonical, conformationally constrained amino acids.[2][3][4][5] By restricting the torsional freedom of the peptide backbone, these rigid analogues can pre-organize the molecule into a bioactive conformation, enhancing binding affinity and selectivity while improving resistance to enzymatic degradation.[6][7]
Among the various templates used to induce conformational constraint, the indoline scaffold has emerged as a "privileged" core structure in modern medicinal chemistry.[8][9][10][11] Its rigid, bicyclic framework provides a robust platform for constructing amino acid derivatives with well-defined spatial orientations. The synthetic tractability of the indoline ring system allows for diverse functionalization, enabling the fine-tuning of steric and electronic properties to optimize pharmacological activity.[8][12]
This document provides a detailed guide to the synthesis of conformationally constrained amino acids built upon the indoline scaffold. We will explore key synthetic strategies, explain the mechanistic rationale behind experimental choices, and provide detailed, field-tested protocols for implementation in a research setting.
Design Principle: The Indoline Scaffold as a β-Turn Mimetic
The indoline core is particularly effective at mimicking secondary protein structures, such as β-turns. By incorporating the α-carbon and the amino group of an amino acid into the five-membered ring of the indoline, specific dihedral angles (φ, ψ) are locked, forcing the peptide chain to adopt a turn-like conformation. This pre-organization reduces the entropic penalty upon binding to a biological target.
Caption: Conformational freedom in a peptide vs. constraint by an indoline scaffold.
Core Synthetic Strategies and Mechanistic Insights
The synthesis of indoline-based amino acids can be broadly categorized into two main approaches: (A) building the amino acid functionality onto a pre-existing indoline core, and (B) constructing the indoline ring from an acyclic precursor that already contains the key amino acid components. Asymmetric synthesis is a crucial consideration in both strategies to ensure stereochemical purity.[13]
Strategy A: Post-Functionalization of the Indoline Core
This strategy leverages the known reactivity of the indoline nucleus, particularly at the C3 position, to introduce the carboxylic acid moiety or its precursor.
Conceptual Workflow:
Caption: Workflow for the functionalization of a pre-formed indoline scaffold.
A prominent method in this category is the iridium-catalyzed C-H functionalization, which allows for direct C3-alkylation of N-protected indolines.[14] This approach is atom-economical and avoids the need for pre-functionalized starting materials.
Strategy B: Intramolecular Cyclization to Forge the Indoline Scaffold
This is arguably the more versatile and widely used approach. The strategy involves designing an acyclic precursor, typically a substituted 2-alkenylaniline or a β-arylethylamine, which undergoes an intramolecular cyclization to form the indoline ring system. This method offers excellent control over substitution patterns on both the aromatic ring and the newly formed heterocyclic ring.
Key Cyclization Methodologies:
-
Palladium-Catalyzed Intramolecular Amination: The Buchwald-Hartwig amination of an N-protected 2-halo-phenethylamine derivative is a robust method for forming the C-N bond of the indoline ring.[15] The choice of palladium catalyst and ligand is critical for achieving high yields.
-
Aryne Annulation: The reaction of N-carbamoyl-functionalized enamines with aryne precursors provides a direct route to substituted indolines under mild conditions.[16] This method is particularly useful for accessing polyfunctionalized derivatives.
-
Reductive Cyclization: The reduction of a nitro group on a 2-(2-nitroaryl)ethyl derivative, followed by spontaneous or catalyzed cyclization, offers a classical yet effective route.
Asymmetric Control: The Key to Biological Relevance
Achieving high enantiomeric purity is non-negotiable for drug development. Stereocontrol can be exerted through several methods:
-
Chiral Catalysis: Chiral phosphoric acids have proven effective in catalyzing asymmetric additions to imines, setting the stereocenter that will become the α-carbon of the amino acid.[17]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the acyclic precursor can direct the stereochemical outcome of the cyclization reaction. The auxiliary is then cleaved in a subsequent step.
-
Substrate Control: If the precursor already contains a stereocenter (e.g., derived from a natural amino acid), it can influence the diastereoselectivity of the ring-forming reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 3-Aminoindoline via Copper-Catalyzed Three-Component Coupling and Cyclization
This protocol describes an efficient assembly of a 3-aminoindoline core from readily available starting materials, based on the work of Gulevskaya and co-workers.[18]
Principle: This method involves a copper-catalyzed three-component reaction between a 2-aminobenzaldehyde, a secondary amine, and a terminal alkyne. The resulting propargylamine intermediate undergoes an in-situ intramolecular hydroamination to yield the indoline product.
Materials & Reagents:
-
N-Tosyl-2-aminobenzaldehyde (1.0 mmol, 275 mg)
-
Morpholine (1.0 mmol, 87 µL)
-
Phenylacetylene (1.5 mmol, 165 µL)
-
Copper(I) Iodide (CuI) (0.05 mmol, 9.5 mg)
-
Acetonitrile (MeCN), anhydrous (2.0 mL)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add N-Tosyl-2-aminobenzaldehyde (275 mg) and Copper(I) Iodide (9.5 mg).
-
Seal the flask with a rubber septum and purge with argon for 5 minutes.
-
Add anhydrous acetonitrile (2.0 mL) via syringe, followed by morpholine (87 µL) and phenylacetylene (165 µL).
-
Place the flask in a pre-heated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the desired 3-aminoindoline product.
Expected Outcome & Characterization:
-
Product: 4-(2-Phenyl-1-tosyl-2,3-dihydro-1H-indol-3-yl)morpholine.
-
Yield: Typically 75-85%.[18]
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expect characteristic signals for the tosyl group, the phenyl and indoline aromatic protons, the morpholine protons, and the coupled protons on the indoline C2 and C3 positions.
-
HRMS: Calculate the expected exact mass for [M+H]⁺ and verify via ESI-TOF analysis.
Troubleshooting:
-
Low Yield: Ensure all reagents are pure and the solvent is strictly anhydrous. Degas the solvent before use. The quality of the copper catalyst is crucial.
-
Formation of Side Products: Incomplete cyclization may leave the propargylamine intermediate. Longer reaction times or a slight increase in temperature may be necessary.
Protocol 2: Asymmetric Synthesis via Brønsted Acid Catalyzed Transfer Hydrogenation
This protocol details the enantioselective reduction of an indole derivative to an indoline, establishing a chiral center at C2, adapted from methodologies described by Rueping et al.[15]
Principle: A chiral Brønsted acid catalyst activates the indole substrate towards reduction by a Hantzsch ester, which serves as the hydrogen source. The chiral environment of the catalyst dictates the stereochemical outcome of the hydrogenation.
Materials & Reagents:
-
2-Phenyl-1H-indole (0.5 mmol, 96.5 mg)
-
Hantzsch Ester (0.6 mmol, 152 mg)
-
(R)-TRIP (chiral phosphoric acid catalyst) (0.025 mmol, 18.8 mg)
-
Toluene, anhydrous (2.5 mL)
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Step-by-Step Procedure:
-
In a dry vial under an argon atmosphere, combine 2-phenyl-1H-indole (96.5 mg), Hantzsch ester (152 mg), and the chiral phosphoric acid catalyst (18.8 mg).
-
Add anhydrous toluene (2.5 mL) via syringe.
-
Seal the vial and stir the mixture at 50 °C for 24-48 hours.
-
Monitor the reaction by TLC or ¹H NMR analysis of an aliquot to confirm the consumption of the starting material.
-
Once the reaction is complete, cool to room temperature and concentrate the mixture directly onto silica gel.
-
Purify by flash column chromatography (e.g., 5-15% ethyl acetate in hexane) to isolate the optically active indoline.
Expected Outcome & Characterization:
-
Product: (R)-2-Phenylindoline.
-
Yield: Typically >90%.[15]
-
Enantiomeric Excess (ee): Typically >95%. Determined by chiral HPLC analysis.
-
Optical Rotation: Measure the specific rotation [α]D and compare it with literature values.
-
¹H NMR (CDCl₃): Confirm the disappearance of the indole C3-H signal and the appearance of the characteristic aliphatic protons of the indoline ring.
Troubleshooting:
-
Low Enantioselectivity: The catalyst must be of high purity. Ensure the reaction is performed under strictly anhydrous and inert conditions, as water can deactivate the catalyst.
-
Slow Reaction: If the reaction stalls, a slight increase in catalyst loading (e.g., to 10 mol%) may be beneficial.
Data Summary and Scope
The synthetic utility of these methods is demonstrated by their tolerance for a wide range of functional groups. The following table summarizes representative results for the copper-catalyzed three-component reaction.
| Entry | Aldehyde (1) | Amine (2) | Alkyne (3) | Product Yield (%)[18] |
| 1 | N-Tosyl-2-aminobenzaldehyde | Morpholine | Phenylacetylene | 82 |
| 2 | N-Tosyl-2-aminobenzaldehyde | Piperidine | Cyclohexylacetylene | 78 |
| 3 | N-Tosyl-2-aminobenzaldehyde | Dibenzylamine | 1-Hexyne | 85 |
| 4 | N-Boc-2-aminobenzaldehyde | Morpholine | Phenylacetylene | 75 |
| 5 | N-Tosyl-5-chloro-2-aminobenzaldehyde | Morpholine | 1-Octyne | 80 |
Conclusion and Future Outlook
The indoline scaffold provides a robust and versatile platform for the synthesis of conformationally constrained amino acids. The methodologies outlined, from multicomponent reactions to asymmetric hydrogenations, offer researchers powerful tools to create novel building blocks for peptidomimetic drug design.[6] The continued development of novel C-H functionalization and enantioselective catalytic methods will further expand the synthetic toolbox, enabling access to increasingly complex and potent therapeutic agents for a wide range of diseases, including cancer, infectious diseases, and neurodegenerative disorders.[8][11][12]
References
-
Nieto, M. J., & Lupton, H. K. (2021). Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances in Antimicrobial Research. Current Medicinal Chemistry, 28(24), 4828–4844. Retrieved from [Link]
-
Singh, S., et al. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Retrieved from [Link]
-
PubMed. (2022, February 7). Enantioselective synthesis of indole-based unnatural β-Alkynyl α-amino acid derivatives via chiral phosphoric acid catalysis. Chirality, 34(4), 678-693. Retrieved from [Link]
-
Warszynski, P., et al. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. NIH. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Constrained Peptides in Drug Discovery and Development. Request PDF. Retrieved from [Link]
-
PubMed. (2026, January 7). Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. Current Medicinal Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2023, April 23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. NIH. Retrieved from [Link]
-
American Chemical Society. (n.d.). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
The Daily Scientist. (2023, September 11). The Application of Non-Canonical Amino Acids in Drug Discovery. Retrieved from [Link]
-
PubMed. (2012, August 1). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-8. Retrieved from [Link]
-
PubMed. (2000). Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures. Biopolymers, 55(2), 101-22. Retrieved from [Link]
-
UCD Research Repository. (2013, February). Synthesis of a conformationally constrained delta-amino acid building block. Retrieved from [Link]
-
American Chemical Society. (2020, August 12). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
PubMed Central. (2023, April 15). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2024, January 23). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. Retrieved from [Link]
-
IIT Guwahati. (n.d.). CY Chemistry - GATE 2026. Retrieved from [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application of Non-Canonical Amino Acids in Drug Discovery [thedailyscientist.org]
- 4. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and conformational analysis of azacycloalkane amino acids as conformationally constrained probes for mimicry of peptide secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. gate2026.iitg.ac.in [gate2026.iitg.ac.in]
- 14. Indole synthesis [organic-chemistry.org]
- 15. Indoline synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective synthesis of indole-based unnatural β-Alkynyl α-amino acid derivatives via chiral phosphoric acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of (S)-Indoline-2-carboxylic Acid in the Enantioselective Synthesis of Perindopril
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed exploration of the synthesis of Perindopril, a leading Angiotensin-Converting Enzyme (ACE) inhibitor, with a strategic focus on the pivotal role of the chiral starting material, (S)-Indoline-2-carboxylic acid. We will dissect the synthetic pathway, offering in-depth, step-by-step protocols for key transformations. Beyond procedural instructions, this document elucidates the mechanistic rationale behind the chosen reagents and conditions, providing a comprehensive resource for researchers in medicinal chemistry and process development. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative literature.
Introduction: The Significance of Perindopril and the Chiral Challenge
Perindopril is a potent, long-acting ACE inhibitor widely prescribed for the management of hypertension and heart failure.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry. With five chiral centers, Perindopril can exist as 32 possible stereoisomers.[2] The desired biological activity resides almost exclusively in the (2S, 3aS, 7aS) configuration of the octahydroindole ring system, coupled with the (S,S) stereochemistry of the side chain.[2] Consequently, the enantioselective synthesis of Perindopril is of paramount importance in pharmaceutical manufacturing.
The core of this challenge lies in the construction of the bicyclic octahydroindole-2-carboxylic acid moiety. (S)-Indoline-2-carboxylic acid serves as a readily available and stereochemically defined precursor, making it a cornerstone of many industrial syntheses of Perindopril.[3][4][5][6] This guide will illuminate the journey from this key intermediate to the final active pharmaceutical ingredient (API).
Strategic Overview of the Synthetic Pathway
The industrial synthesis of Perindopril from (S)-Indoline-2-carboxylic acid can be logically segmented into four principal stages. This strategy ensures the preservation of the crucial stereocenter at C2 of the indoline ring and the diastereoselective formation of the new chiral centers during the reduction of the aromatic ring.
Caption: High-level workflow for the synthesis of Perindopril.
Detailed Protocols and Methodologies
Stage 1: Preparation of (S)-Indoline-2-carboxylic Acid via Resolution
The enantiomerically pure starting material is most economically obtained through the resolution of racemic indoline-2-carboxylic acid.
Protocol 1: Resolution of Racemic Indoline-2-carboxylic Acid
-
Principle: This procedure utilizes the chiral resolving agent (R)-(+)-α-methylbenzylamine to form diastereomeric salts with the racemic indoline-2-carboxylic acid. The differing solubilities of these salts allow for their separation by fractional crystallization.[4][6]
-
Materials:
-
Racemic indoline-2-carboxylic acid: 100 g
-
(R)-(+)-α-methylbenzylamine: 74.5 g
-
Ethanol: 1.5 L
-
Isopropanol: As required for recrystallization
-
1N Hydrochloric Acid: ~750 mL
-
Deionized Water
-
-
Procedure:
-
Suspend 100 g of racemic indoline-2-carboxylic acid in 1.5 L of ethanol in a 2 L round-bottom flask equipped with a magnetic stirrer.
-
Warm the suspension to 50°C to aid dissolution.
-
Slowly add 74.5 g of (R)-(+)-α-methylbenzylamine to the solution.
-
Stir the mixture for 2 hours as a precipitate forms.
-
Cool the mixture to room temperature and then chill in an ice bath for 1 hour.
-
Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol. This is the (R)-α-methylbenzylamine salt of (2S)-indoline-2-carboxylic acid.
-
Recrystallize the collected salt from a minimal amount of hot isopropanol to enhance diastereomeric purity.
-
Dissolve the purified salt in deionized water (approx. 800 mL).
-
Slowly add 1N HCl with vigorous stirring until the pH reaches 3. This will precipitate the free acid.
-
Stir for 2 hours, then filter the white precipitate, wash thoroughly with cold deionized water, and dry under vacuum at 50°C.[4]
-
-
Expected Yield & Purity:
-
Yield: 35-40% (can be increased to 50-70% by recycling the (2R) isomer from the mother liquor).[4]
-
Enantiomeric Purity: >99.5% (as determined by chiral HPLC).
-
Stage 2: Protection of the Carboxylic Acid
To prevent self-coupling and other side reactions during the subsequent peptide coupling step, the carboxylic acid of (S)-indoline-2-carboxylic acid must be protected, typically as a benzyl ester.[7][8]
Protocol 2: Benzylation of (S)-Indoline-2-carboxylic Acid
-
Principle: A Fischer-Speier esterification using benzyl alcohol and an acid catalyst, such as p-toluenesulfonic acid (PTSA), provides the benzyl ester.[7][9]
-
Materials:
-
(S)-Indoline-2-carboxylic acid: 50 g
-
Benzyl alcohol: 250 mL
-
p-Toluenesulfonic acid monohydrate: 5.8 g
-
Toluene: 500 mL
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a 1 L flask equipped with a Dean-Stark apparatus, add 50 g of (S)-Indoline-2-carboxylic acid, 250 mL of benzyl alcohol, 500 mL of toluene, and 5.8 g of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Continue refluxing until no more water is collected (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and dilute with 500 mL of ethyl acetate.
-
Wash the organic layer successively with saturated sodium bicarbonate solution (2 x 200 mL), water (1 x 200 mL), and brine (1 x 200 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol.
-
The resulting product, the p-toluenesulfonate salt of benzyl (S)-indoline-2-carboxylate, can be used directly in the next step or purified further by crystallization.[7]
-
-
Quantitative Data:
-
Yield: 90-95%.
-
Purity: >98% (by HPLC).
-
Stage 3: Peptide Coupling
This is the key step where the bicyclic core is coupled with the dipeptide side chain, N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine.
Protocol 3: DCC/HOBt Mediated Peptide Coupling
-
Principle: Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide coupling agent that activates the carboxylic acid of the side chain. 1-Hydroxybenzotriazole (HOBt) is added to suppress side reactions, particularly racemization, and to improve the efficiency of the coupling.[7][10]
-
Materials:
-
Benzyl (S)-indoline-2-carboxylate p-toluenesulfonate salt: 50 g
-
N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine: 38 g
-
1-Hydroxybenzotriazole (HOBt): 21 g
-
Dicyclohexylcarbodiimide (DCC): 35 g
-
Triethylamine (TEA): 25 mL
-
Ethyl acetate: 1 L
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend 50 g of the benzyl ester salt in 700 mL of ethyl acetate and cool to 0°C.
-
Add 25 mL of triethylamine to neutralize the salt and stir for 30 minutes.
-
In a separate flask, dissolve 38 g of the dipeptide side chain and 21 g of HOBt in 300 mL of ethyl acetate.
-
Add the solution from step 3 to the suspension from step 2.
-
Slowly add a solution of 35 g of DCC in 100 mL of DCM to the reaction mixture at 0°C over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash the filter cake with ethyl acetate.
-
Wash the filtrate with 1N HCl (2 x 150 mL), saturated sodium bicarbonate solution (2 x 150 mL), and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude protected perindopril benzyl ester.[9]
-
-
Quantitative Data:
-
Yield: 85-92%.
-
Purity: The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) if necessary.
-
Stage 4 & 5: Hydrogenation and Deprotection
The final steps involve the diastereoselective reduction of the indoline ring to the octahydroindole ring and the simultaneous removal of the benzyl protecting group.
Protocol 4: Catalytic Hydrogenation
-
Principle: Catalytic hydrogenation over a noble metal catalyst (e.g., Rhodium on Alumina or Palladium on Carbon) reduces the aromatic ring and cleaves the benzyl ester via hydrogenolysis.[8][9] The stereochemistry of the newly formed ring junctions is directed by the existing chiral center at C2.
-
Materials:
-
Protected Perindopril Benzyl Ester: 40 g
-
5% Rhodium on Alumina (Rh/Al₂O₃) catalyst: 4 g
-
Methanol: 400 mL
-
tert-Butylamine (for salt formation, if desired)
-
-
Procedure:
-
Dissolve 40 g of the protected perindopril benzyl ester in 400 mL of methanol in a high-pressure hydrogenation vessel.
-
Carefully add 4 g of 5% Rh/Al₂O₃ catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge several times with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50-60 bar.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield crude Perindopril as a viscous oil.[8]
-
For the commercially used erbumine salt, dissolve the crude Perindopril in ethyl acetate and add one equivalent of tert-butylamine to precipitate Perindopril erbumine.[9]
-
-
Quantitative Data:
-
Yield: 90-95% for the hydrogenation and salt formation steps.
-
Diastereomeric Purity: The desired (2S,3aS,7aS) isomer is the major product. Purity can be enhanced by crystallization of the erbumine salt.
-
Mechanistic Insights & Rationale
Caption: Role of HOBt in DCC-mediated peptide coupling.
The choice of DCC and HOBt is critical for the success of the coupling reaction.[7][10] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization. HOBt intercepts the O-acylisourea to form a more stable HOBt-active ester. This ester is still sufficiently reactive to acylate the secondary amine of the indoline ester but is significantly less prone to racemization, thus preserving the stereochemical integrity of the side chain.
Summary of Quantitative Data
| Step | Starting Material | Product | Typical Yield (%) | Key Purity Metric |
| 1 | Racemic Indoline-2-carboxylic acid | (S)-Indoline-2-carboxylic acid | 35-40% | >99.5% ee |
| 2 | (S)-Indoline-2-carboxylic acid | Benzyl (S)-indoline-2-carboxylate | 90-95% | >98% chemical purity |
| 3 | Benzyl (S)-indoline-2-carboxylate | Protected Perindopril Benzyl Ester | 85-92% | High diastereomeric purity |
| 4/5 | Protected Perindopril Benzyl Ester | Perindopril (or Erbumine Salt) | 90-95% | Conforms to pharmacopeial standards |
Conclusion
(S)-Indoline-2-carboxylic acid is an indispensable chiral building block in the synthesis of Perindopril. The synthetic route detailed herein highlights a robust and industrially viable pathway that leverages classical organic chemistry principles—chiral resolution, functional group protection, peptide coupling, and stereoselective hydrogenation—to construct a complex and therapeutically vital molecule. The provided protocols serve as a detailed guide for researchers engaged in the synthesis of ACE inhibitors and underscore the importance of precise stereochemical control in drug development.
References
-
European Patent Office. (2007). Process for the preparation of perindopril and salts thereof (Patent No. 1864973). Retrieved from [Link]
- Google Patents. (n.d.). US7291745B2 - Process for the preparation of perindopril.
- Google Patents. (n.d.). US4914214A - Process for the industrial synthesis of perindopril.
- Google Patents. (n.d.). CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
Vincent, M., et al. (1991). Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780). Drug Design and Discovery, 7(4), 235-248. Retrieved from [Link]
- Google Patents. (n.d.). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes.
- Google Patents. (n.d.). US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Google Patents. (n.d.). KR100722079B1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Google Patents. (n.d.). WO2005100317A1 - Process for the preparation of perindopril.
- Google Patents. (n.d.). AU2004230294A1 - Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril.
-
Kim, D. H., et al. (1983). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Journal of Medicinal Chemistry, 26(3), 394-403. Retrieved from [Link]
- Patsnap. (n.d.). Process for preparation of perindopril intermediate.
- Google Patents. (n.d.). US7521566B2 - Process for preparation of perindopril and salts thereof.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Perindopril Intermediates in Cardiovascular Drug Manufacturing. Retrieved from [Link]
- Google Patents. (n.d.). US20040248814A1 - Process for the preparation of perindopril, its analgous compounds and salts therof using 2,5 dioxo-oxazolidine intermediate compounds.
-
Gruenfeld, N., et al. (1983). Angiotensin converting enzyme inhibitors: 1-glutarylindoline-2-carboxylic acids derivatives. Journal of Medicinal Chemistry, 26(9), 1277-1282. Retrieved from [Link]
-
Kim, D. H., et al. (1983). (Mercaptopropanoyl)indoline-2-carboxylic acids and related compounds as potent angiotensin converting enzyme inhibitors and antihypertensive agents. Journal of Medicinal Chemistry, 26(3), 394-403. Retrieved from [Link]
-
de Souza, M. V. N. (2004). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. Revista Brasileira de Ciências Farmacêuticas, 40(2), 125-140. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA2521877A1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 5. KR100722079B1 - Novel method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 6. AU2004230294A1 - Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 7. Process for the preparation of perindopril and salts thereof - Patent 1864973 [data.epo.org]
- 8. US7291745B2 - Process for the preparation of perindopril - Google Patents [patents.google.com]
- 9. US4914214A - Process for the industrial synthesis of perindopril - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategies for a Successful Amide Coupling with (S)-Indoline-2-carboxylic acid
Abstract
(S)-Indoline-2-carboxylic acid is a conformationally constrained proline analogue of significant interest in medicinal chemistry and drug development. Its rigid bicyclic structure serves as a valuable scaffold for introducing specific conformational constraints in peptides and small molecules, often leading to enhanced metabolic stability and target affinity.[1][2] However, the successful incorporation of this building block into molecular frameworks via amide bond formation is frequently hampered by its inherent properties. As a secondary amine with considerable steric bulk, (S)-Indoline-2-carboxylic acid exhibits reduced nucleophilicity and reactivity, posing a significant challenge for standard coupling protocols.[3][4] This application note provides a comprehensive guide for researchers, offering an in-depth analysis of the reaction mechanisms, a comparative evaluation of coupling reagents, and detailed, field-proven protocols to overcome the challenges associated with the amide coupling of (S)-Indoline-2-carboxylic acid.
Introduction: The Significance and Challenges of (S)-Indoline-2-carboxylic Acid
(S)-Indoline-2-carboxylic acid can be conceptualized as a hybrid of L-proline and L-phenylalanine, where the side chain is cyclized back onto the aromatic ring.[2] This unique topology imparts a high degree of conformational rigidity, which is a desirable attribute in rational drug design for several reasons:
-
Enforcement of Secondary Structures: The fixed geometry can induce specific secondary structures, such as β-turns, in peptidomimetics.[1]
-
Enhanced Metabolic Stability: The constrained nature of the molecule can confer resistance to enzymatic degradation by proteases.[1]
-
Improved Target Binding: By locking the molecule in a bioactive conformation, it can lead to higher binding affinity and selectivity for its biological target.
Despite these advantages, the chemical reactivity of (S)-Indoline-2-carboxylic acid in amide coupling reactions is notoriously low.[3][4] The primary obstacles include:
-
Steric Hindrance: The bulky indoline ring shields the carboxylic acid group, impeding the approach of the amine nucleophile.
-
Reduced Nucleophilicity: The nitrogen atom within the indoline ring is part of a secondary amine, which is generally less nucleophilic than a primary amine.
-
Propensity for Side Reactions: Under certain conditions, side reactions such as diketopiperazine formation can occur, reducing the yield of the desired product.[1]
Overcoming these hurdles requires a careful selection of coupling reagents and optimized reaction conditions.
Mechanistic Overview of Amide Coupling Reactions
The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid.[5] Coupling reagents facilitate this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine.
Carbodiimide-Mediated Coupling
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents.[6][7] The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then react with the amine to form the amide bond and a urea byproduct.
However, the O-acylisourea intermediate is prone to rearranging into an unreactive N-acylurea, which can lower the reaction yield.[8] To mitigate this, additives like 1-Hydroxybenzotriazole (HOBt) are often used. HOBt intercepts the O-acylisourea to form an active ester, which is more stable and less prone to side reactions but still sufficiently reactive to couple with the amine.[8]
Caption: Carbodiimide coupling mechanism and potential side reaction.
Uronium/Aminium Salt-Based Coupling
Uronium and aminium salts, such as HBTU, HATU, and PyBOP, are highly efficient coupling reagents, particularly for sterically hindered substrates.[9][10][11] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base (e.g., DIPEA) to form an activated ester in situ.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often superior for challenging couplings.[9][12] It contains a 7-azabenzotriazole (HOAt) moiety, which forms a more reactive OAt-ester intermediate. The nitrogen at the 7-position of the triazole ring acts as an electron-withdrawing group, enhancing the reactivity of the active ester towards nucleophilic attack.[9]
Comparative Analysis of Coupling Reagents for (S)-Indoline-2-carboxylic acid
The choice of coupling reagent is paramount for the successful incorporation of (S)-Indoline-2-carboxylic acid. Below is a comparative summary of common reagents and their suitability for this challenging substrate.
| Coupling Reagent | Activating Additive | Base | Typical Yield (%) | Key Considerations |
| DCC/HOBt | HOBt | N/A | 50-70% | Dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification. |
| EDC/HOBt | HOBt | DIPEA, NMM | 60-80% | Water-soluble urea byproduct allows for easier aqueous workup.[8] |
| HBTU | HOBt (internal) | DIPEA, NMM | >90% | Fast activation, a standard for solid-phase peptide synthesis (SPPS). May require double coupling for hindered substrates.[1] |
| HATU | HOAt (internal) | DIPEA, 2,4,6-Collidine | >95% | Highly reactive and superior for hindered couplings like (S)-Indoline-2-carboxylic acid. Reduces racemization.[1][9] |
| PyBOP | HOBt (internal) | DIPEA, NMM | >90% | Effective, but can be less reactive than HATU for highly demanding couplings. |
| T3P® | N/A | DIPEA, Pyridine | Variable | Propylphosphonic anhydride is a powerful water scavenger and activating agent, showing success where other reagents fail.[3] |
| BOP-Cl | N/A | DIPEA, TEA | Variable | Bis(2-oxo-3-oxazolidinyl)phosphinic chloride is another strong activating agent for challenging couplings.[3] |
Yields are sequence-dependent and may require optimization.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the coupling of (S)-Indoline-2-carboxylic acid in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Coupling using HATU
This protocol is recommended for small-scale synthesis where purification by chromatography is feasible.
Materials:
-
(S)-Indoline-2-carboxylic acid
-
Amine coupling partner (as a hydrochloride salt or free base)
-
HATU
-
Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve (S)-Indoline-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Addition of Amine and Base: Add the amine coupling partner (1.1 eq). If the amine is a hydrochloride salt, add DIPEA (2.2 eq). If it is a free base, add DIPEA (1.2 eq). Stir the mixture for 5 minutes at room temperature.
-
Activation and Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add HATU (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[13]
Caption: Workflow for solution-phase coupling with HATU.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol is suitable for incorporating (S)-Indoline-2-carboxylic acid into a peptide sequence on a solid support.
Materials:
-
N-terminally deprotected resin-bound peptide
-
Fmoc-(S)-Indoline-2-carboxylic acid
-
HBTU or HATU
-
HOBt (if using HBTU)
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Coupling Cocktail Preparation: In a separate vessel, pre-activate the Fmoc-(S)-Indoline-2-carboxylic acid (3.0 eq) with HBTU (2.9 eq) and HOBt (3.0 eq) or HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to stand for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered amino acid, a double coupling is highly recommended.
-
Washing: After the coupling is complete (as determined by a negative Kaiser test), filter the resin and wash thoroughly with DMF, DCM, and methanol.
-
Repeat Cycle: Proceed to the next deprotection and coupling cycle as required for the peptide sequence.
Troubleshooting and Key Considerations
-
Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and the reaction time. For particularly stubborn couplings, switching to a more potent reagent like T3P® may be necessary.[3]
-
Anhydrous Conditions: All coupling reactions should be performed under strictly anhydrous conditions, as water can hydrolyze the activated intermediates and the coupling reagents.[14]
-
Base Selection: A non-nucleophilic base like DIPEA is crucial to prevent side reactions. For HATU-mediated couplings, the use of 2,4,6-collidine can sometimes offer improved results by minimizing racemization.
-
Double Coupling: Due to the low reactivity of (S)-Indoline-2-carboxylic acid, performing a second coupling step (double coupling) is often necessary to drive the reaction to completion, especially in SPPS.[1]
-
Monitoring the Reaction: Closely monitor the reaction's progress using appropriate analytical techniques like TLC or LC-MS to determine the optimal reaction time and avoid degradation of the product.
Conclusion
While the amide coupling of (S)-Indoline-2-carboxylic acid presents notable challenges due to its steric hindrance and reduced reactivity, these obstacles can be effectively overcome. The use of powerful uronium salt-based coupling reagents, particularly HATU, in conjunction with optimized reaction conditions and careful execution of the protocols outlined in this guide, will enable researchers to successfully incorporate this valuable building block into their target molecules. By understanding the underlying mechanisms and potential pitfalls, scientists can harness the unique conformational properties of (S)-Indoline-2-carboxylic acid to advance their research in drug discovery and development.
References
- Aapptec Peptides. (2021, May 19). Carbodiimides and Additives.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Benchchem. HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency.
- Creative Peptides. The Role of HOBt and HBTU in Peptide Coupling Reactions.
- ResearchGate.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchG
- ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Wikipedia. Carbodiimide.
- Benchchem. Application Notes & Protocols: Coupling of Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH).
- ACS Publications. (2021, June 3). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)
- PMC - NIH. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity.
- Aapptec Peptides. Coupling Reagents.
- ResearchGate. (2024, December 22). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid.
- PMC - NIH. (2024, December 16). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
- PMC - PubMed Central.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. Carbodiimide - Wikipedia [en.wikipedia.org]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of (S)-Indoline-2-carboxylic acid benzyl ester synthesis
Welcome to the technical support center for the synthesis of (S)-Indoline-2-carboxylic acid benzyl ester. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis for both yield and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-quality results.
Introduction: The Synthetic Challenge
This compound is a valuable chiral building block in medicinal chemistry, notably as an intermediate for angiotensin-converting enzyme (ACE) inhibitors. The primary challenge in its synthesis is not just the formation of the ester bond but the preservation of the delicate stereocenter at the C2 position. The most common and atom-economical approach is the Fischer-Speier esterification, an acid-catalyzed reaction between the carboxylic acid and benzyl alcohol.[1][2] However, this equilibrium-driven process requires careful control of reaction conditions to maximize yield and, critically, to prevent racemization.[3]
This guide provides a comprehensive question-and-answer-based approach to troubleshoot common issues and answer frequently asked questions regarding this synthesis.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step solution.
Q1: My yield is consistently low or the reaction is not going to completion. What are the likely causes and how can I fix it?
Low conversion is the most frequent issue in Fischer esterification, primarily because the reaction is reversible.[4] The formation of water as a byproduct can hydrolyze the ester back to the starting materials, preventing the reaction from reaching completion.
Causality and Solution Workflow:
Sources
Optimization of reaction conditions for synthesizing (S)-Indoline-2-carboxylic acid benzyl ester
Technical Support Center: Synthesis of (S)-Indoline-2-carboxylic acid benzyl ester
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis, providing context for the experimental choices discussed later in the troubleshooting guide.
Q1: What are the primary methods for synthesizing this compound?
There are two main approaches to this synthesis. The choice depends on the scale, available reagents, and desired purity profile.
-
Direct Esterification: This involves reacting (S)-Indoline-2-carboxylic acid directly with benzyl alcohol. Due to the low reactivity of the carboxylic acid, this typically requires an acid catalyst (like p-toluenesulfonic acid) and often harsh conditions such as high temperatures with removal of water, which can risk racemization.[1][2]
-
Coupling Agent-Mediated Esterification: This is a milder and often more efficient method. A coupling agent, such as a carbodiimide (e.g., DCC, EDC), is used to activate the carboxylic acid, which then readily reacts with benzyl alcohol. This approach is generally preferred for preserving the stereochemical integrity of the chiral center.[3]
-
Alkylation with Benzyl Halide: A third method involves converting the carboxylic acid to its carboxylate salt with a non-nucleophilic base and then reacting it with benzyl bromide or benzyl chloride. However, a significant challenge with this method is the competing N-alkylation at the indoline nitrogen, which can lead to a mixture of products and purification difficulties.[4]
Q2: Why is the secondary amine in the indoline ring a potential issue during synthesis?
The indoline nitrogen is a secondary amine and possesses nucleophilic character. In many reaction conditions, it can compete with the desired reactant (the carboxylate oxygen or benzyl alcohol). For instance, during alkylation with benzyl chloride, the nitrogen can attack the benzyl chloride, leading to the formation of the N-benzyl byproduct.[4] In coupling reactions, it can potentially react with the activated carboxylic acid intermediate, leading to side products, though this is less common than N-alkylation.
Q3: How should I select the appropriate solvent and base for the reaction?
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials.
-
For coupling reactions (DCC/EDC), aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard choices. They are non-reactive and easy to remove post-reaction.
-
For alkylation reactions, polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile (ACN) are often used to facilitate the SN2 reaction. However, be aware that DMF can be difficult to remove completely.
-
-
Base: A base is often required, particularly in coupling reactions to neutralize acid byproducts or in alkylation reactions to deprotonate the carboxylic acid.
-
Tertiary Amines (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Commonly used as acid scavengers in coupling reactions. DIPEA is bulkier and less nucleophilic than TEA, making it a better choice to avoid unwanted side reactions.[3]
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are typically used in alkylation reactions to form the carboxylate salt. Cesium carbonate is often more effective due to the higher solubility of the cesium carboxylate salt.
-
Q4: What are the recommended analytical techniques for monitoring reaction progress and purity?
-
Thin-Layer Chromatography (TLC): An excellent initial tool for qualitatively monitoring the consumption of starting materials and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis.[5] A reverse-phase C18 column can effectively separate the starting material, product, and major byproducts. Chiral HPLC is essential to determine the enantiomeric excess (ee) of the final product to ensure no racemization has occurred.
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is invaluable for identifying the desired product and any byproducts by their mass-to-charge ratio.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final, purified product.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Workflow for Troubleshooting Low Product Yield
Sources
- 1. Benzyl Esters [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SYNTHESIS OF (<i>S</i>)-PROLINE DERIVATIVES WITH AN ALKYLATED N-BENZYL SUBSTITUENT. BENZYLATION OF (<i>S</i>)-INDOLINE-2-CARBOXYLIC ACID | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. hovione.com [hovione.com]
Stability and degradation pathways of (S)-Indoline-2-carboxylic acid benzyl ester
Technical Support Center: (S)-Indoline-2-carboxylic acid benzyl ester
Introduction
Welcome to the technical support guide for this compound. This molecule is a key chiral building block and intermediate in pharmaceutical synthesis, valued for its unique structural features that mimic both proline and phenylalanine.[1] However, its chemical structure—comprising a secondary amine within an indoline ring, a chiral center at the α-carbon, and a benzyl ester protecting group—presents specific stability challenges.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the stability and degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate potential issues, troubleshoot experimental challenges, and ensure the integrity of your material through robust handling, storage, and analysis. We will explore the causality behind its degradation, provide self-validating experimental protocols, and ground our claims in authoritative references.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound? The three main stability concerns are hydrolysis, oxidation, and racemization.
-
Hydrolysis: The benzyl ester is susceptible to cleavage, especially under acidic or basic conditions, yielding (S)-Indoline-2-carboxylic acid and benzyl alcohol.[2]
-
Oxidation: The indoline ring can be oxidized to the corresponding indole or other related species, which can be accelerated by exposure to air, light, or oxidizing agents.[3][4]
-
Racemization: The chiral center at the C2 position can epimerize under certain conditions (e.g., basic pH, elevated temperatures), leading to a loss of enantiomeric purity.[5][6]
Q2: What are the ideal storage conditions for this compound? To mitigate degradation, the compound should be stored in a well-sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7] It should be protected from light and moisture. For long-term storage, freezing (-20°C or lower) is recommended.
Q3: Which analytical techniques are best suited for monitoring the stability and purity of this compound? A combination of chromatographic techniques is essential:
-
Reverse-Phase HPLC (RP-HPLC) with UV detection: This is the workhorse method for assessing chemical purity. It can separate the parent compound from its primary degradants like the hydrolyzed free acid and various oxidation products.
-
Chiral HPLC: This is mandatory for monitoring stereochemical stability.[8] A specialized chiral stationary phase (CSP) is required to separate the (S)- and (R)-enantiomers and accurately determine the enantiomeric excess (e.e.).[8][9]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is invaluable for identifying unknown degradation products by providing molecular weight information, which helps in elucidating degradation pathways.[10]
Q4: Is the compound sensitive to photolytic degradation? Yes, compounds with aromatic and heterocyclic rings, like the indoline moiety, can be susceptible to degradation upon exposure to UV or visible light. Photostability studies, as outlined in ICH guideline Q1B, are necessary to determine the extent of this liability and inform packaging requirements.[11][12]
Troubleshooting Guide: Common Experimental Issues
| Problem Observed | Potential Cause & Scientific Rationale | Recommended Actions & Solutions |
| An unexpected peak appears in my RP-HPLC chromatogram with a shorter retention time than the parent compound. | This is a classic sign of hydrolysis . The resulting carboxylic acid is more polar than the parent ester, causing it to elute earlier on a reverse-phase column. This is often catalyzed by acidic or basic conditions in your sample matrix or mobile phase.[2] | 1. Verify Peak Identity: Spike your sample with a known standard of (S)-Indoline-2-carboxylic acid to confirm co-elution. 2. Check pH: Ensure your sample and mobile phase pH are within a stable range (typically pH 3-7). Avoid strongly acidic or basic conditions unless intentionally performing a forced degradation study. 3. Solvent Purity: Use anhydrous solvents for sample preparation whenever possible to minimize water-driven hydrolysis. |
| The enantiomeric excess (e.e.) of my sample is decreasing over time, confirmed by chiral HPLC. | This indicates racemization at the C2 stereocenter. The α-proton is labile and can be abstracted under basic conditions, forming a planar enolate intermediate that can be re-protonated from either face, leading to the (R)-enantiomer.[13] Elevated temperatures can accelerate this process. | 1. Control pH: Strictly avoid basic conditions. If your process requires a base, use a non-nucleophilic, hindered base at low temperatures and for the shortest possible duration. 2. Lower Temperature: Perform reactions and store samples at the lowest practical temperature to reduce the rate of epimerization. 3. Solvent Choice: Racemization rates can be solvent-dependent.[5] Consider screening less polar, aprotic solvents if racemization is a persistent issue. |
| My sample, which was initially a white or off-white solid, is developing a yellow or brown color. | This discoloration strongly suggests oxidative degradation . The indoline ring is susceptible to oxidation (dehydrogenation) to form a more conjugated indole ring system, which is often colored.[3] This can be initiated by atmospheric oxygen, trace metal impurities, or peroxides in solvents. | 1. Inert Atmosphere: Handle and store the material under an inert gas like nitrogen or argon to exclude oxygen. 2. Use Fresh Solvents: Ethers and other solvents can form peroxides over time. Use freshly opened or peroxide-tested solvents. 3. Antioxidants: For formulation studies, consider the addition of a suitable antioxidant, but ensure it does not interfere with downstream processes or analysis. |
| I'm seeing multiple new, small peaks in my HPLC/LC-MS after stressing the sample with an oxidizing agent (e.g., H₂O₂). | This is expected during an oxidative forced degradation study . The indoline ring can undergo several oxidative transformations, including dehydrogenation to the indole, N-oxidation, or hydroxylation on the aromatic ring, leading to a complex mixture of degradants.[4][14] | 1. Characterize Peaks: Use LC-MS to obtain mass data for the new peaks. Propose structures based on plausible oxidative transformations (e.g., M-2 for dehydrogenation, M+16 for oxidation). 2. Validate Method: This result confirms that your analytical method is "stability-indicating," as it can successfully separate the parent compound from its degradation products.[15] 3. Optimize Stress: If degradation is too extensive (>20%), reduce the concentration of the oxidizing agent or the duration/temperature of the stress condition.[11] |
Primary Degradation Pathways
The principal degradation pathways for this compound are summarized below. Understanding these mechanisms is critical for developing stable formulations and robust analytical methods.
Caption: Key degradation routes for the target molecule.
-
Hydrolysis (Acid/Base Catalyzed): The most common pathway involves the cleavage of the ester linkage. In the presence of water, this reaction is catalyzed by either acid (protonation of the carbonyl oxygen) or base (nucleophilic attack by hydroxide). The products are the parent carboxylic acid and benzyl alcohol.[16][17]
-
Oxidation: The saturated nitrogen-containing ring (indoline) is susceptible to dehydrogenation to form the aromatic indole ring.[3] This process is a formal oxidation and can be promoted by common oxidants, atmospheric oxygen, or even photolytic energy. Further oxidation can lead to the formation of various oxindole species.[4][18]
-
Racemization: As an α-amino acid ester, the stereochemical integrity is at risk. The proton at the chiral C2 position is acidic and can be abstracted, particularly under basic conditions, to form a planar achiral intermediate. Re-protonation can occur from either face, leading to the formation of the (R)-enantiomer and a loss of optical purity.[5][19]
Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
Forced degradation (or stress testing) is essential to establish the intrinsic stability of the molecule and validate the stability-indicating power of analytical methods.[12][15][20] The goal is to achieve partial degradation (typically 5-20%) to ensure that potential degradants are generated at detectable levels without destroying the sample.[11]
Caption: Workflow for a forced degradation study.
Stress Conditions Summary
| Stress Type | Condition | Typical Duration | Quenching/Neutralization |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 - 72 hours | Neutralize with equivalent 0.1 M NaOH |
| Base Hydrolysis | 0.1 M NaOH at RT | 2 - 8 hours | Neutralize with equivalent 0.1 M HCl |
| Oxidation | 3% H₂O₂ at RT | 8 - 24 hours | Quench by dilution with mobile phase |
| Thermal | 80°C (Solid State) | 48 - 96 hours | Cool to room temperature |
| Photolytic | ICH Q1B conditions (UV/Vis) | Per guideline | N/A |
Step-by-Step Methodology:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Application:
-
For hydrolytic and oxidative stress , mix equal volumes of the stock solution with the respective stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M HCl).
-
For thermal stress , place a known quantity of the solid compound in a vial in a calibrated oven.
-
For photolytic stress , expose the solid or solution to a calibrated light source as per ICH Q1B guidelines.[11]
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, 24 hours).
-
Quenching: Immediately stop the degradation process by neutralizing acidic/basic samples or by significant dilution for others. This is crucial to prevent further degradation after the intended time point.
-
Analysis: Dilute all samples (including an unstressed control) to a suitable final concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
-
Evaluation: Calculate the percentage of degradation. For major degradants, use LC-MS to propose identities and confirm the degradation pathway.
Protocol 2: Chiral Stability Assessment
This protocol is used to quantify the formation of the unwanted (R)-enantiomer.
Methodology:
-
System Setup: Use an HPLC system equipped with a chiral column (e.g., a polysaccharide-based Chiralpak® or Chiralcel® column). The mobile phase is typically a mixture of hexane/isopropanol or another non-polar/polar solvent system.
-
System Suitability:
-
Prepare a sample of the racemate (a 50:50 mixture of (S)- and (R)-enantiomers). This can often be achieved by briefly heating the (S)-enantiomer in a solution containing a mild base to induce racemization.
-
Inject the racemic mixture. The system is suitable if the resolution between the two enantiomer peaks is greater than 1.5.[9]
-
-
Sample Preparation: Dissolve the test sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).
-
Analysis: Inject the sample onto the chiral HPLC system.
-
Quantification: Integrate the peak areas for both the (S)- and (R)-enantiomers. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Pugnière, M., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research, 41(4), 323-325. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Sharp Services. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]
-
Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
-
ResolveMass Laboratories Inc. (2024). Forced Degradation Testing in Pharma. [Link]
-
ACS Green Chemistry Institute. (n.d.). Hydrogenolysis. [Link]
-
Wang, S. S., et al. (1978). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 43(18), 3605-3609. [Link]
-
Volwiler, E. H., & Vliet, E. B. (1921). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. Journal of the American Chemical Society, 43(7), 1672-1678. [Link]
- Google Patents. (1998).
-
Wang, H., et al. (2020). Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones. Organic Chemistry Frontiers, 7(1), 105-111. [Link]
-
Gribble, G. W. (2010). Indoline Dehydrogenation. Heterocyclic Scaffolds II, 1-36. [Link]
-
ResearchGate. (n.d.). Synthesis of an indole by oxidation of the indoline. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. [Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
-
ResearchGate. (n.d.). Evaluation of Stereo and Chemical Stability of Chiral Compounds. [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. [Link]
-
ResearchGate. (n.d.). Regulatory aspects of analytics and stability testing of chiral drugs and products containing chiral active substances. [Link]
-
Pugnière, M., et al. (1984). Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents. Peptide and Protein Reviews, 4, 111-137. [Link]
-
D'Antonio, L., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis, 11(15), 9836-9845. [Link]
-
Wrezel, P. W., et al. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(9), 3409-3416. [Link]
-
Kovacs, J., et al. (1971). Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. The Journal of Organic Chemistry, 36(5), 675-679. [Link]
-
Pescitelli, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8268-8277. [Link]
- Google Patents. (1993). Process for preparing optically active indoline-2-carboxylic acid.
-
Cordella, F., et al. (2024). On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. Chirality. [Link]
- Google Patents. (2004). Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
-
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36(1), e70008. [Link]
-
Pharmaffiliates. (n.d.). Benzyl (S)-indoline-2-carboxylate. [Link]
-
ResearchGate. (n.d.). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
-
PrepChem.com. (n.d.). Synthesis of indoline-2-carboxylic acid. [Link]
-
MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
- Google Patents. (2005). WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s).
-
PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Racemization of amino acid esters by aromatic aldehydes in basic non-aqueous solvents (1985) | M. Pugnière | 4 Citations [scispace.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Chiral analysis - Wikipedia [en.wikipedia.org]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Pd(ii)-Catalyzed oxidative dearomatization of indoles: substrate-controlled synthesis of indolines and indolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. acdlabs.com [acdlabs.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. EP0924179A1 - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. apicule.com [apicule.com]
Technical Support Center: Navigating the Scale-Up of Chiral Amine Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. Chiral amines are foundational building blocks in over 40% of active pharmaceutical ingredients (APIs).[1] Transitioning their synthesis from the laboratory bench to industrial-scale production, however, is fraught with challenges that can impact yield, purity, and economic viability.
This guide provides in-depth, experience-based answers to the most pressing questions encountered during the scale-up process. We will explore the causality behind common experimental failures and offer robust, self-validating protocols to ensure your success.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, recurring problems in the scale-up of chiral amine synthesis. Each entry details the issue, explores its root causes, and provides a systematic approach to resolution.
Problem 1: My enantioselectivity (% ee) is excellent at the gram scale but drops significantly at the kilogram scale.
A decrease in enantiomeric excess upon scale-up is a frequent and costly issue.[2] The root cause often lies in subtle changes to the reaction environment that are magnified at a larger scale.
Potential Causes & Solutions:
-
Inadequate Mixing and Mass Transfer: At the lab scale, reactions are often homogenous with efficient mixing. At larger scales, inefficient mixing can create localized "hot spots" of temperature or concentration gradients, which can alter the delicate energy balance between the transition states leading to the desired and undesired enantiomers.[3][4] Poor mixing is also a major concern in heterogeneous reactions where the substrate must interact with a solid-supported catalyst.[2]
-
Troubleshooting Steps:
-
Re-evaluate Agitation: Simply increasing stirrer speed is not always the answer and can sometimes lead to shear-induced catalyst degradation. The transition from laminar to turbulent flow is critical for achieving homogeneity in large vessels.[5] Consider using overhead stirrers for more consistent mixing in larger reactors.[6]
-
Reactor & Impeller Geometry: The design of the reactor and the type of impeller (e.g., pitched-blade, Rushton) are critical for ensuring efficient mixing.[5] Computational Fluid Dynamics (CFD) modeling can be a powerful tool to predict and optimize mixing regimes before committing to a full-scale run.
-
Feeding Strategy: The rate and location of reagent addition can dramatically impact local concentrations. A slow, subsurface addition of a limiting reagent into a well-agitated vessel is often preferable to a rapid surface addition.
-
-
-
Temperature Fluctuations: Many asymmetric reactions are highly sensitive to temperature; even a small deviation can negatively impact enantioselectivity.[2][7] Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation more challenging and increasing the risk of thermal runaway.[6][8]
-
Troubleshooting Steps:
-
Internal Temperature Monitoring: Always monitor the internal reaction temperature, not just the jacket temperature.[8]
-
Enhanced Cooling: Ensure your reactor's cooling capacity is sufficient for the reaction's exothermicity. Have a secondary cooling method on standby.
-
Controlled Addition: Link the reagent addition rate to the internal temperature to prevent heat accumulation.
-
-
-
Catalyst Deactivation: The chiral catalyst may be degrading over the longer reaction times typical of large-scale production.[9][10] This can be caused by impurities in starting materials or solvents, or by the reaction conditions themselves.
-
Troubleshooting Steps:
-
Purity Analysis: Rigorously test all starting materials and solvents for potential catalyst poisons (e.g., water, sulfur compounds, oxygen).
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the catalyst.[11]
-
Kinetic Modeling: Perform kinetic analysis to understand the rate of catalyst deactivation. This can help in determining the optimal catalyst loading and reaction time.[9]
-
-
The following diagram outlines a systematic approach to diagnosing the cause of poor enantioselectivity during scale-up.
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: My biocatalytic reaction (e.g., using a transaminase) is stalling or showing low activity at scale.
Biocatalysis offers a green and highly selective route to chiral amines, but enzymes can be sensitive to the scale-up environment.[12][13]
Potential Causes & Solutions:
-
Enzyme Inhibition/Denaturation: High concentrations of substrates or byproducts can inhibit or denature the enzyme.[12] Localized pH and temperature gradients due to poor mixing are also common culprits.[12]
-
Troubleshooting Steps:
-
Optimize Conditions: Re-evaluate the optimal pH, temperature, and buffer composition for the larger scale.
-
Immobilization: Immobilizing the enzyme on a solid support can dramatically increase its stability and facilitate reuse, which is crucial for process economics.[12][13][14]
-
Substrate Feeding: Implement a fed-batch strategy to maintain a low, constant concentration of the substrate, avoiding enzyme inhibition.
-
-
-
Cofactor Regeneration Issues: Many enzymatic reactions, such as those using transaminases or imine reductases, rely on expensive cofactors (e.g., PLP, NADH).[13][15] The system for regenerating these cofactors may not be efficient enough at scale.
-
Troubleshooting Steps:
-
Coupled Enzyme Systems: Ensure the cofactor recycling system (e.g., using glucose dehydrogenase or formate dehydrogenase) is robust and not rate-limiting.[1][15]
-
Whole-Cell Biocatalysts: Using whole cells that overexpress the desired enzyme can be a cost-effective solution, as the cell's own metabolism can regenerate the necessary cofactors.[16]
-
-
Problem 3: Product isolation is difficult, resulting in low yield and purity.
The workup and purification of chiral amines at scale can present significant challenges not seen at the bench.
Potential Causes & Solutions:
-
Emulsion Formation: Amines can act as surfactants, leading to persistent emulsions during aqueous workups, making phase separation difficult or impossible.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with different extraction solvents. A solvent's density, polarity, and boiling point are key considerations.
-
Salt Addition: Adding brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the mixture through a pad of a filter aid like Celite can sometimes help to break up emulsions.
-
-
-
Product Crystallization Issues: Inducing crystallization of the desired amine salt can be challenging due to impurities or the presence of multiple polymorphic forms.
-
Troubleshooting Steps:
-
Anti-Solvent Screening: Systematically screen different anti-solvents to find conditions that provide good yield and high purity crystals.
-
Seeding: Use a small amount of pure product as seed crystals to induce crystallization and control crystal size.
-
Alternative Isolation: Consider novel methods like Selective Ammonium Carbamate Crystallization (SACC), which uses CO2 to reversibly form a solid carbamate salt of the primary amine, allowing for its separation from secondary/tertiary amines and other impurities.[17][18]
-
-
| Purification Technique | Pros | Cons | Scale-Up Considerations |
| Extraction | Simple, fast, removes many impurities. | Can form emulsions; solvent-intensive. | Requires large vessels and solvent inventories. |
| Distillation | Excellent for volatile amines; can achieve high purity. | Not suitable for heat-sensitive compounds. | Requires specialized high-vacuum equipment. |
| Crystallization | Can provide very high purity; scalable. | Can be difficult to initiate; polymorphism issues. | Control of cooling rate and seeding is critical. |
| Chromatography | High resolution for difficult separations. | Expensive; high solvent usage; low throughput. | Generally reserved for high-value products. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards to consider when scaling up reactions involving hydrogenation?
Hydrogenation is a common method for synthesizing chiral amines (e.g., reductive amination), but it involves significant hazards, especially at scale.[19]
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[11][19] All equipment must be properly grounded to prevent static discharge, and the reaction area must be well-ventilated and free of ignition sources.[11] Always purge the reactor with an inert gas like nitrogen before introducing hydrogen to remove all oxygen.[11]
-
Pyrophoric Catalysts: Many hydrogenation catalysts (e.g., Palladium on Carbon, Raney Nickel) are pyrophoric, meaning they can spontaneously ignite upon exposure to air, especially when dry.[19][20]
-
Exothermicity and Pressure: Hydrogenation reactions are often highly exothermic, which can lead to a rapid increase in temperature and pressure (thermal runaway) if not properly controlled.[8][19] A robust cooling system and pressure relief devices are mandatory for safe operation.
Q2: How do I select the right catalyst for my process? Is it better to use a homogeneous or heterogeneous catalyst?
The choice between a homogeneous and heterogeneous catalyst depends on a trade-off between activity, selectivity, and process practicalities.
-
Homogeneous Catalysts: These are dissolved in the reaction medium, often leading to higher activity and selectivity due to the absence of mass transfer limitations. However, their removal from the product stream can be difficult and costly, often requiring additional purification steps like chromatography, which is undesirable at scale.
-
Heterogeneous Catalysts: These are in a different phase from the reaction mixture (e.g., a solid catalyst in a liquid solution). Their primary advantage is ease of separation from the product via simple filtration.[2] This simplifies the workup and allows for potential catalyst recycling, which is a major economic driver.[21] However, they can suffer from lower activity due to mass transfer limitations and may be more prone to deactivation.[21]
Q3: What does the "E-Factor" refer to, and how can I improve it for my chiral amine synthesis?
The E-Factor (Environmental Factor) is a key metric in green chemistry that measures the total mass of waste generated per kilogram of product.[13] The pharmaceutical industry historically has very high E-Factors (25-100+).[13] Improving your E-Factor makes your process more sustainable and often more cost-effective.
-
Strategies to Reduce E-Factor:
-
Solvent Reduction: Solvents often constitute the largest portion of waste. Choose less toxic, recyclable solvents and design processes that are more concentrated.
-
Atom Economy: Select reactions that incorporate the maximum number of atoms from the reactants into the final product. Asymmetric reductive amination is generally more atom-economical than classical resolutions, which have a theoretical maximum yield of 50%.[1]
-
Catalysis over Stoichiometric Reagents: Use catalytic amounts of a substance instead of stoichiometric reagents that are consumed in the reaction and become waste.
-
Telescoping Reactions: Combine multiple reaction steps into a single pot ("one-pot" synthesis) to avoid workups and solvent-intensive purifications of intermediates.[15]
-
Protocols
Protocol 1: General Procedure for Catalyst Filtration and Handling (Heterogeneous Hydrogenation)
This protocol outlines the steps for safely filtering a pyrophoric catalyst like Palladium on Carbon (Pd/C) after a hydrogenation reaction.
-
Inerting the System: Once the reaction is complete and has cooled to room temperature, stop the hydrogen supply. Purge the reactor headspace with nitrogen for at least 30 minutes to remove all residual hydrogen.
-
Pre-wetting the Filter: Prepare a filter funnel (e.g., Büchner funnel) with a pad of Celite (approx. 1-2 inches thick). Under a gentle stream of nitrogen, carefully wet the Celite pad with the reaction solvent. This prevents the dry catalyst from being exposed to air.
-
Transferring the Slurry: Under a positive pressure of nitrogen, transfer the reaction mixture as a slurry onto the pre-wetted Celite pad.
-
Washing: Wash the catalyst cake on the filter with several portions of deoxygenated solvent to recover all of the product.
-
Quenching the Catalyst: Never allow the catalyst cake to dry on the filter, as it can ignite.[19] Immediately after filtration, carefully transfer the wet catalyst cake into a separate container filled with water. The catalyst is now passivated and can be stored safely for disposal or recovery.
References
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
- ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations.
- MDPI. (n.d.). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.
- Benchchem. (n.d.). Technical Support Center: Asymmetric Synthesis Catalyst Selection.
- UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations.
- ResearchGate. (n.d.). Scalable and sustainable synthesis of chiral amines by biocatalysis.
- University of Illinois Division of Research Safety. (2019, September 18). Scale-up Reactions.
- Pharmaceutical Technology. (n.d.). Meeting Challenges in Asymmetric Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
- Mettler Toledo. (n.d.). Mixing and Mass Transfer | Reaction Rate.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- PMC - NIH. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- ACS Publications. (2023, April 10). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
- ResearchGate. (n.d.). Hazards associated with laboratory scale hydrogenations.
- ACS Publications. (2019, January 22). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy.
- VisiMix. (n.d.). Assessing Mixing Sensitivities for Scale-up.
- The Royal Society of Chemistry. (n.d.). Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- NIH. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Benchchem. (n.d.). Preventing racemization during chiral amine synthesis.
- MDPI. (2020, December 11). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System.
- ResearchGate. (2024, November 13). Integrating continuous flow reaction and work-up: chiral amine resolution, separation and purification using a novel coalescing filter system.
- White Rose eTheses Online. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
- ResearchGate. (n.d.). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- PubMed. (n.d.). Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization.
- (n.d.). Asymmetric Synthesis.
- ResearchGate. (n.d.). SCALE-UP OF MASS TRANSFER-LIMITED REACTIONS.
- Wiley Analytical Science. (2017, October 6). Chiral Amines in Total Synthesis: The Biocatalytic Approach.
- (n.d.). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications.
- Journal of the American Chemical Society. (n.d.). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines.
- (n.d.). Chiral Amine Synthesis - Strategies, Examples, and Limitations | Request PDF.
- ResearchGate. (n.d.). Improvement of mass and heat transfer efficiency in a scale-up microfluidic mixer designed by CFD simulation | Request PDF.
- (n.d.). Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals.
- MDPI. (2022, December 29). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists.
- (2024, June 12). Lessons in Bioreactor Scale-Up, Part 2: A Refresher on Fluid Flow and Mixing.
Sources
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. visimix.com [visimix.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.wisc.edu [chem.wisc.edu]
- 20. researchgate.net [researchgate.net]
- 21. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Purification strategies for removing impurities from (S)-Indoline-2-carboxylic acid benzyl ester
Welcome to the technical support center for the purification of (S)-Indoline-2-carboxylic acid benzyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound, offering probable causes and actionable solutions.
Issue 1: Presence of Unreacted (S)-Indoline-2-carboxylic acid in the Final Product
Question: My final product, this compound, is contaminated with the starting carboxylic acid, as confirmed by NMR and HPLC. How can I remove this impurity?
Answer:
This is a frequent issue arising from incomplete esterification. The most effective method to remove the acidic starting material is through a liquid-liquid extraction based on acid-base chemistry.[1]
Probable Cause:
-
Incomplete Reaction: The esterification reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or issues with the catalyst.
-
Hydrolysis: The benzyl ester product may have partially hydrolyzed back to the carboxylic acid during the work-up, especially if exposed to strongly basic conditions.[1]
Solution: Acid-Base Extraction Protocol
The principle here is to exploit the difference in solubility between the acidic starting material and the neutral ester product.[1] The carboxylic acid can be deprotonated to form a water-soluble carboxylate salt, while the ester remains in the organic phase.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Weak Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[2] Using a weak base is crucial to prevent hydrolysis of the desired ester product.[1]
-
Phase Separation: Gently shake the funnel, venting frequently to release any evolved CO₂ gas. Allow the layers to separate completely. The deprotonated (S)-Indoline-2-carboxylic acid will move into the aqueous layer as its sodium or potassium salt.
-
Extraction: Drain the lower aqueous layer. Repeat the wash with fresh bicarbonate solution two to three more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified this compound.
Issue 2: Contamination with Benzyl Alcohol
Question: My purified product shows a significant amount of benzyl alcohol. How can I get rid of it?
Answer:
Residual benzyl alcohol, a common starting material for the esterification, can often be carried through the initial work-up. While some can be removed under high vacuum, a more robust method involves a specific washing procedure.
Probable Cause:
-
Excess Reagent: Esterification reactions often use an excess of the alcohol to drive the equilibrium towards the product.
-
Inefficient Removal: Benzyl alcohol has a relatively high boiling point (205 °C), making its complete removal by evaporation alone difficult.
Solution: Aqueous Washes & High Vacuum
-
Aqueous Extraction: Following the acid-base extraction described in Issue 1, perform several washes of the organic layer with deionized water. Benzyl alcohol has some solubility in water, and this will help partition it out of the organic phase.
-
High Vacuum Evaporation: After drying and concentrating the organic layer, place the flask containing the crude ester on a high vacuum line for an extended period. Gentle heating (e.g., 40-50 °C) can aid in the removal of volatile impurities like benzyl alcohol.
Issue 3: Product Fails to Crystallize or Oiling Out During Recrystallization
Question: I am trying to recrystallize my this compound, but it either remains an oil or fails to precipitate. What am I doing wrong?
Answer:
Recrystallization is a powerful technique for achieving high purity, but success is highly dependent on solvent choice and the purity of the starting material. "Oiling out" occurs when the solute is insoluble in the solvent at high temperatures or when the melting point of the solute is lower than the boiling point of the solvent.
Probable Cause:
-
Inappropriate Solvent System: The chosen solvent or solvent pair may not have the ideal solubility properties for your compound (i.e., high solubility at elevated temperatures and low solubility at room temperature or below).
-
Presence of Impurities: Significant amounts of impurities can depress the melting point of the compound and interfere with lattice formation, leading to oiling out.
Solution: Systematic Solvent Screening and Seeding
-
Solvent Selection: A good starting point for recrystallization of amino acid esters is often a combination of a polar solvent in which the compound is soluble and a non-polar solvent in which it is less soluble. For benzyl esters, systems like ethyl acetate/hexanes or acetone/hexanes can be effective.[3]
-
Systematic Approach:
-
Take a small amount of your crude product in a test tube.
-
Add a small amount of a solvent in which the product is likely soluble (e.g., ethyl acetate).
-
Heat the mixture until the solid dissolves completely.
-
Slowly add a non-polar "anti-solvent" (e.g., hexanes) dropwise until the solution becomes slightly cloudy.
-
Add a drop or two of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Seeding: If crystals are slow to form, "seeding" the solution with a tiny crystal of pure product can initiate crystallization. If no pure crystals are available, scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation.
-
Pre-Purification: If oiling out persists, it is likely due to a high impurity load. Perform an acid-base extraction (as in Issue 1) or column chromatography first to improve the purity before attempting recrystallization.
Issue 4: Difficulty in Separating Diastereomeric Impurities
Question: My synthesis has resulted in some racemization, and I have the (R)-enantiomer present as an impurity. How can I separate these enantiomers or diastereomers if a chiral auxiliary was used?
Answer:
Separating enantiomers can be challenging. For (S)-Indoline-2-carboxylic acid and its derivatives, chiral resolution is a common method employed in its synthesis.[4][5] If racemization has occurred, specialized techniques are required.
Probable Cause:
-
Harsh Reaction Conditions: Exposure to strong base or high temperatures can lead to epimerization at the chiral center.
Solution: Chiral Chromatography or Diastereomeric Salt Resolution
-
Chiral HPLC: This is the most direct analytical method to determine the enantiomeric excess (e.e.).[6] Preparative chiral HPLC can be used to separate the enantiomers, although it can be expensive and time-consuming for large quantities. Columns with chiral stationary phases, such as those based on amylose or cellulose derivatives, are often used.[7]
-
Diastereomeric Salt Resolution: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent (a chiral acid or base) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization.[4][5] For example, a racemic mixture of indoline-2-carboxylic acid can be resolved using a chiral amine like (R)-α-methylbenzylamine.[4][5] The separated diastereomeric salt is then acidified to recover the desired enantiomerically pure carboxylic acid.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
A1: Flash column chromatography using silica gel is a standard and effective method.[8] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane, is typically used. The progress of the separation can be monitored by thin-layer chromatography (TLC).[8]
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
HPLC: To determine chemical purity and, with a chiral column, the enantiomeric purity.[6][9]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.[10]
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: The secondary amine in the indoline ring can sometimes interact strongly with the acidic silica gel, leading to streaking on TLC and potential degradation. To mitigate this, you can:
-
Neutralize the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v in the eluent).
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase if your compound is particularly sensitive to acid.
Q4: Can I use a strong base like sodium hydroxide for the acid-base extraction?
A4: It is strongly advised not to use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1] These can easily hydrolyze the benzyl ester back to the carboxylic acid, significantly reducing your product yield. Always use a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[1][2]
Visualizing the Purification Workflow
The following diagram illustrates a typical purification strategy for crude this compound.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 5. AU2004230294A1 - Novel method for the synthesis of (2S)-indoline-2- carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 8. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. (S)-(-)-Indoline-2-carboxylic acid 99 79815-20-6 [sigmaaldrich.com]
Technical Support Center: Optimizing Catalyst Performance in Asymmetric Indoline Synthesis
Welcome to the technical support center for the asymmetric synthesis of indoline compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enantioselective catalysis to construct these vital heterocyclic scaffolds. As your dedicated application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively.
Chiral indolines are privileged structures in numerous natural products and pharmaceuticals, making their efficient and selective synthesis a critical endeavor.[1] However, achieving high yields and excellent enantioselectivity can be challenging. This guide is structured to address the most common issues encountered in the lab, providing a systematic approach to overcoming them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions that often arise during the initial phases of experimental design.
Q1: My initial screening reaction shows low enantioselectivity (% ee). Where should I start my optimization?
A: Low enantioselectivity is a common starting point. A systematic approach is crucial. Begin by re-evaluating your core reaction parameters. Temperature is a critical factor; lowering it often enhances enantioselectivity by favoring the lower-energy transition state leading to the major enantiomer.[2] Concurrently, solvent choice is paramount. The polarity and coordinating ability of the solvent can dramatically alter the catalyst's chiral environment.[1][3] A solvent screening is highly recommended as a first step. Finally, confirm the purity and integrity of your chiral ligand or catalyst, as degradation can significantly impact performance.[2]
Q2: The reaction is very slow or stalls before completion. What are the likely causes?
A: Poor catalyst activity can be attributed to several factors. Firstly, consider the possibility of catalyst deactivation, where impurities in your substrate or solvent act as poisons.[2] Ensure all reagents are rigorously purified. Secondly, insufficient catalyst loading for your reaction scale might be the issue; try a modest increase (e.g., from 1 mol% to 2 mol%). Lastly, in some systems, the product itself can inhibit the catalyst, slowing the reaction as it progresses.[4] If you suspect product inhibition, you may need to adjust the initial substrate concentration.[4]
Q3: What is the role of additives like acids or bases in my reaction?
A: Additives can play a crucial, albeit complex, role. Brønsted or Lewis acids can act as activators, for example, by protonating an indole to increase its reactivity.[1] Conversely, bases may be required to generate the active form of a catalyst or to neutralize acidic byproducts that could inhibit the reaction. The effect of an additive is highly system-dependent, and empirical screening is often necessary. In some cases, even achiral additives have been shown to significantly boost enantioselectivity.[2]
Q4: How do I choose the right chiral ligand for my metal catalyst?
A: Ligand selection is at the heart of asymmetric catalysis. The ligand's steric and electronic properties create the chiral pocket that dictates enantioselectivity. There is no universal "best" ligand. Start with ligand classes that have proven effective for similar transformations (e.g., bisphosphines, diamines, phosphoramidites, or BOX ligands).[3][4][5] Often, a library of related ligands with systematically varied steric bulk is screened to find the optimal match for a specific substrate.[6][7]
Part 2: In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental challenges, complete with step-by-step protocols and the scientific rationale behind them.
Issue 1: Low or Inconsistent Enantioselectivity (% ee)
Poor enantioselectivity is the most frequent challenge. The flowchart below outlines a systematic approach to diagnosing and solving this issue.
Caption: Troubleshooting workflow for low enantioselectivity.
Causality and Actionable Protocols:
-
The Temperature Effect: The difference in activation energy (ΔΔG‡) between the two pathways leading to the R and S enantiomers determines the enantiomeric excess. Lowering the temperature makes the reaction more sensitive to this energy difference, often amplifying the selectivity.
-
Protocol: Set up identical reactions at a range of temperatures (e.g., 25°C, 0°C, -20°C, and -40°C). Monitor conversion and % ee. Be aware that lower temperatures will decrease the reaction rate.[8]
-
-
The Solvent Effect: Solvents can coordinate to the metal center, influence the catalyst's conformation, and affect the stability of transition states. A non-coordinating solvent like toluene may provide a different outcome than a coordinating one like THF.
-
Protocol: Conduct a solvent screen using a panel of anhydrous, degassed solvents with varying polarities (e.g., Toluene, Dichloromethane, Ethyl Acetate, THF, and a polar solvent like Trifluoroethanol[1]). Maintain a consistent temperature and concentration.
-
-
Ligand Optimization: The chiral ligand is the primary source of stereochemical information. Subtle changes to the ligand's structure can have a profound impact on the shape of the catalytic pocket.
The following table illustrates a hypothetical optimization of a Zn(II)-catalyzed Friedel-Crafts alkylation of indole, demonstrating the impact of these parameters.[3]
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) | % ee |
| 1 | Ph-BOX | CH₂Cl₂ | 25 | 85 | 65 |
| 2 | Ph-BOX | Toluene | 25 | 93 | 74 |
| 3 | Ph-BOX | Toluene | 0 | 90 | 84 |
| 4 | tBu-BOX | Toluene | 0 | 95 | 92 |
Table 1: Example of a reaction optimization study. Data is illustrative.
Issue 2: Catalyst Deactivation or Low Conversion
If the reaction is sluggish or fails to reach completion, catalyst health and reaction environment are the primary suspects.
Causality and Actionable Protocols:
-
Catalyst Poisons: Many catalysts, particularly late transition metals like Palladium and Ruthenium, are sensitive to oxygen, water, and other impurities.[5] These can oxidize the metal center or compete for coordination sites, rendering the catalyst inactive.
-
Protocol: Rigorous Inert Technique:
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of inert gas (Argon or Nitrogen) or in a desiccator.
-
Reagents: Purify the substrate via recrystallization or column chromatography. Use anhydrous, degassed solvents, typically purchased or distilled and stored over molecular sieves under an inert atmosphere.
-
Atmosphere: Assemble the reaction under a positive pressure of inert gas using a Schlenk line or within a glovebox.
-
-
-
Incorrect Catalyst Loading: While lower catalyst loading is economically and environmentally desirable, there is a minimum threshold required for an efficient reaction rate.
-
Protocol: If a reaction with 1 mol% catalyst is slow, set up parallel reactions with 2 mol% and 5 mol% to determine if loading is the limiting factor. Note that excessively high loading can sometimes lead to side reactions or product inhibition.[4]
-
-
Substrate-Specific Issues: Some substrates are inherently less reactive due to steric hindrance or electronic effects. An electron-withdrawing group on the indole nucleus, for example, can decrease its nucleophilicity, slowing down reactions like Friedel-Crafts alkylations.[9]
-
Protocol: If substrate reactivity is the issue, you may need to increase the reaction temperature or switch to a more active catalyst system. For instance, if a chiral phosphoric acid catalyst is inefficient, a more Lewis acidic metal-based catalyst might be required.
-
Issue 3: Poor Diastereoselectivity in 2,3-Disubstituted Indolines
When forming two adjacent stereocenters, both relative (diastereo-) and absolute (enantio-) stereochemistry must be controlled.
Caption: Diastereoselectivity arises from the energy difference between competing transition states.
Causality and Actionable Protocols:
-
Transition State Geometry: The diastereomeric outcome is determined by the relative energies of the competing transition states (e.g., syn vs. anti). The catalyst's chiral environment is the primary factor influencing which geometry is favored.
-
Protocol: Catalyst and Ligand Screening: This is the most effective strategy. Different catalyst systems can exhibit opposite diastereoselectivities. For instance, in intramolecular Michael additions for synthesizing 2,3-disubstituted indolines, the choice of a primary amine catalyst derived from different cinchona alkaloids can invert the major diastereomer.[10][11]
-
-
Solvent and Temperature Effects: These parameters can also influence diastereoselectivity, albeit often to a lesser extent than the catalyst itself.
-
Protocol: Once a promising catalyst is identified, perform a fine-tuning screen of solvents and temperatures. In some cases, a lower temperature can improve diastereomeric ratios.[10]
-
-
Substrate Control: The inherent structure of the substrate can sometimes favor the formation of one diastereomer over another. This is less easily controlled but should be considered when interpreting results.
Part 3: Experimental Protocols
General Protocol for a Catalytic Asymmetric Hydrogenation of a 3H-Indole
This protocol is adapted from methodologies using chiral Brønsted acid catalysts, which have proven effective for this transformation.[4][12]
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (e.g., 5 mol%).
-
Add the hydrogen source, such as a Hantzsch ester (1.25 equivalents).
-
Add anhydrous, degassed toluene (to achieve a final substrate concentration of 0.02 M).
-
-
Reaction Execution:
-
Add the 3H-indole substrate (1.0 equivalent) to the vial.
-
Seal the vial and stir the reaction mixture at room temperature (or the optimized temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (% ee) by chiral stationary phase HPLC analysis.[4]
-
References
-
Guan, Y. et al. (2019). Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. SpringerLink. [Link]
-
Dolas, A. J. et al. (2025). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry. [Link]
-
Wu, T. R. et al. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PNAS. [Link]
-
Toste, F. D. (2011). Development of performance enhancing asymmetric catalysis to address the selectivity-generality paradox. American Chemical Society. [Link]
-
Rueping, M. & Brinkmann, C. (2007). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters. [Link]
-
Gini, A. et al. (2021). A genetic optimization strategy with generality in asymmetric organocatalysis as a primary target. Semantic Scholar. [Link]
-
Xie, J. et al. (2019). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research. [Link]
-
Li, W. et al. (2021). Challenges for asymmetric synthesis of N-allylic indoles. ResearchGate. [Link]
-
Reddy, B. V. S. et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Publishing. [Link]
-
Wu, T. R. et al. (2011). Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters. PubMed. [Link]
-
Jia, Y.-X. et al. (2006). Asymmetric Friedel−Crafts Alkylations of Indoles with Nitroalkenes Catalyzed by Zn(II)−Bisoxazoline Complexes. The Journal of Organic Chemistry. [Link]
-
Thomson, R. J. et al. (2015). Cation-Controlled Enantioselective and Diastereoselective Synthesis of Indolines: An Autoinductive Phase-Transfer Initiated 5-endo-trig Process. Journal of the American Chemical Society. [Link]
-
Rueping, M. & Brinkmann, C. (2007). Asymmetric synthesis of indolines by catalytic enantioselective reduction of 3H-indoles. Europe PMC. [Link]
-
Fan, Q.-H. et al. (2016). Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts. PubMed. [Link]
-
Zhang, X. et al. (2022). Divergent Synthesis of Indolenine and Indoline Ring Systems by Palladium-Catalyzed Asymmetric Dearomatization of Indoles. ChemRxiv. [Link]
-
Reddy, B. V. S. et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Organic Chemistry Portal. [Link]
-
Kumar, I. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. [Link]
-
Buchwald, S. L. & Ascic, E. (2015). Highly Diastereo- and Enantioselective CuH-Catalyzed Synthesis of 2,3-Disubstituted Indolines. Journal of the American Chemical Society. [Link]
-
Feng, X. et al. (2021). Kinetic resolution of indolines by asymmetric hydroxylamine formation. PMC. [Link]
-
Ishikawa, H. et al. (2025). Indole Synthesis via Allenyl Ester; Enantioselective Total Synthesis of Geissoschizoline. ChemistryEurope. [Link]
-
Ge, H. et al. (2022). Enantioselective C−H functionalization of indoles and related aza‐heterocycles. ResearchGate. [Link]
-
Reddy, B. V. S. et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Publishing. [Link]
-
Che, C.-M. & Zhu, S. (2014). Enantioselective Synthesis of Indolines, Benzodihydrothiophenes, and Indanes by C–H Insertion of Donor/Donor Carbenes. PMC. [Link]
-
Bandini, M. & Gualandi, A. (2014). Strategies for the asymmetric functionalization of indoles: an update. RSC Publishing. [Link]
-
Kumar, I. et al. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. [Link]
-
Coldham, I. et al. (2021). Asymmetric synthesis of 2-arylindolines and 2,2-disubstituted indolines by kinetic resolution. White Rose Research Online. [Link]
-
Asano, K. & Matsubara, S. (2013). Asymmetric Indoline Synthesis via Intramolecular Aza-Michael Addition Mediated by Bifunctional Organocatalysts. Organic Letters. [Link]
-
Reddy, B. V. S. et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Publishing. [Link]
-
Zhang, J. et al. (2018). Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. Organic Chemistry Frontiers. [Link]
Sources
- 1. Recent advances in asymmetric synthesis of 2-substituted indoline derivatives [html.rhhz.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Enantioselective Synthesis of Indolines: Asymmetric Hydrogenation at Ambient Temperature and Pressure with Cationic Ruthenium Diamine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Predicting and optimizing asymmetric catalyst performance using the principles of experimental design and steric parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Asymmetric synthesis of indolines by catalytic enantioselective reduction of 3H-indoles. | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of (S)-Indoline-2-carboxylic Acid
(S)-Indoline-2-carboxylic acid is a crucial chiral building block in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors like Perindopril. Its rigid, bicyclic structure makes it an excellent proline mimetic, and its stereochemistry is critical for biological activity. The efficient and enantioselective synthesis of this compound is, therefore, a topic of significant interest to researchers and professionals in drug development and process chemistry.
This guide provides an in-depth, objective comparison of the principal synthetic strategies for obtaining (S)-Indoline-2-carboxylic acid. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance, scalability, and industrial applicability.
Unveiling the Synthetic Landscape: Four Major Approaches
The synthesis of (S)-Indoline-2-carboxylic acid can be broadly categorized into four main strategies:
-
Chiral Pool Synthesis: Leveraging naturally occurring chiral molecules.
-
Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity.
-
Biocatalysis: Utilizing enzymes for enantioselective transformations.
-
Classical Resolution: Separating a racemic mixture.
Each of these approaches possesses distinct advantages and disadvantages, which we will explore in detail.
Chiral Pool Synthesis: An Intuitive Path from Nature's Building Blocks
The chiral pool strategy commences with a readily available, enantiomerically pure natural product, transforming it into the desired target molecule. For (S)-Indoline-2-carboxylic acid, L-amino acids such as L-phenylalanine and L-tryptophan are the most logical starting points.
From L-Phenylalanine: A Nitration-Cyclization Cascade
A notable chiral pool synthesis begins with L-phenylalanine, proceeding through a nitration and subsequent intramolecular nucleophilic aromatic substitution (SNAr) to construct the indoline ring.
Causality Behind Experimental Choices: The choice of L-phenylalanine as a starting material is driven by its structural similarity to the target and its commercial availability in high enantiopurity. The synthetic sequence is designed to introduce a reactive nitro group ortho to the amino acid side chain, which then acts as a leaving group in the subsequent intramolecular cyclization. The use of a strong acid in the nitration step is crucial for the generation of the nitronium ion (NO2+), the active electrophile. The intramolecular cyclization is a base-mediated process where the deprotonated amine attacks the electron-deficient aromatic ring, facilitated by the ortho-nitro group.
Experimental Protocol: Synthesis from L-Phenylalanine [1]
-
Nitration of L-Phenylalanine: To a solution of L-phenylalanine in concentrated sulfuric acid, urea nitrate is added portion-wise at low temperature to afford 2,4-dinitro-L-phenylalanine. The reaction is carefully controlled to prevent over-nitration and racemization.
-
Intramolecular Amination: The resulting 2,4-dinitro-L-phenylalanine is treated with a base (e.g., sodium carbonate) in a suitable solvent to effect the intramolecular cyclization, yielding (S)-6-nitroindoline-2-carboxylic acid.
-
Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically via catalytic hydrogenation (e.g., using Pd/C and H2), followed by removal of the amino group (e.g., via diazotization and reduction) to yield (S)-Indoline-2-carboxylic acid.
Overall Yield: Approximately 42% over three steps with an enantiomeric excess (e.e.) of >99.5%.[1]
Workflow for Chiral Pool Synthesis from L-Phenylalanine
Caption: Chiral pool synthesis of (S)-Indoline-2-carboxylic acid from L-Phenylalanine.
Asymmetric Catalysis: Precision Engineering of Chirality
Asymmetric catalysis offers a more direct and often more efficient approach by creating the desired stereocenter from a prochiral substrate using a chiral catalyst. Two prominent methods in this category are copper-catalyzed intramolecular N-arylation and rhodium-catalyzed asymmetric hydrogenation.
a) Copper-Catalyzed Intramolecular N-Arylation: An Economical Ring Closure
This elegant method involves the synthesis of an enantiomerically pure ortho-halo-phenylalanine derivative, which then undergoes an intramolecular copper-catalyzed N-arylation to form the indoline ring. This approach is particularly attractive due to the low cost and low toxicity of copper catalysts compared to their palladium counterparts.
Causality Behind Experimental Choices: The key to this route is the copper-catalyzed intramolecular Ullmann condensation. The copper(I) catalyst is believed to undergo oxidative addition to the C-X bond (where X is a halogen), followed by coordination of the amine. Reductive elimination then forms the C-N bond and regenerates the active copper catalyst. The use of a base is essential to deprotonate the amine, making it more nucleophilic. The choice of solvent and temperature is critical to ensure a good reaction rate while minimizing potential racemization.
Experimental Protocol: Copper-Catalyzed Cyclization of (S)-2-Bromophenylalanine [2]
-
Reaction Setup: A flask is charged with (S)-2-bromophenylalanine, potassium carbonate (K2CO3), and a catalytic amount of copper(I) chloride (CuCl) in N-methyl-2-pyrrolidone (NMP).
-
Reaction Execution: The mixture is degassed and heated under an inert atmosphere (e.g., argon) at 80-100°C for several hours.
-
Work-up and Isolation: After completion, the reaction mixture is cooled, diluted with water and an organic solvent (e.g., ethyl acetate), and acidified. The product is then extracted and purified by crystallization.
Yield: Up to 95.9% (in solution) with an e.e. >98.6%.[2] The isolated yield after workup and crystallization is typically lower, around 50%, but with excellent enantiopurity (>99% e.e.).
Workflow for Copper-Catalyzed Intramolecular N-Arylation
Caption: Copper-catalyzed synthesis of (S)-Indoline-2-carboxylic acid.
b) Rhodium-Catalyzed Asymmetric Hydrogenation: A Direct Reduction Approach
This method involves the direct hydrogenation of an indole-2-carboxylic acid derivative using a chiral rhodium catalyst. The success of this approach hinges on the choice of the chiral ligand, which dictates the stereochemical outcome of the reaction.
Causality Behind Experimental Choices: The mechanism of Rh-catalyzed asymmetric hydrogenation of indoles is believed to proceed via an outer-sphere ionic pathway. A Brønsted acid is often required to protonate the indole at the C3 position, forming a reactive iminium intermediate. The chiral rhodium-hydride complex then delivers the hydride to one of the enantiotopic faces of the iminium ion, with the stereoselectivity being controlled by the chiral environment created by the ligand. Ligands like PhTRAP are effective due to their ability to form a stable, trans-chelate complex with rhodium, creating a well-defined chiral pocket.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation of N-Boc-indole-2-carboxylic acid methyl ester
-
Catalyst Preparation: The chiral rhodium catalyst is typically prepared in situ by mixing a rhodium precursor (e.g., [Rh(COD)2]BF4) with a chiral bisphosphine ligand (e.g., (S,S)-PhTRAP) in a suitable solvent under an inert atmosphere.
-
Hydrogenation: The N-Boc-indole-2-carboxylic acid methyl ester substrate is added to the catalyst solution. The mixture is then subjected to hydrogen gas at a specific pressure and temperature in an autoclave.
-
Deprotection and Hydrolysis: Following hydrogenation, the Boc protecting group is removed under acidic conditions, and the methyl ester is hydrolyzed to afford (S)-Indoline-2-carboxylic acid.
Yield and Enantioselectivity: This method can achieve high yields and excellent enantioselectivities (up to 95% e.e.) for the hydrogenation step.[3]
Workflow for Rh-Catalyzed Asymmetric Hydrogenation
Caption: Biocatalytic resolution for the synthesis of (S)-Indoline-2-carboxylic acid.
Classical Resolution: The Traditional Workhorse
Classical resolution involves the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent. This method, while straightforward, is often less efficient than asymmetric or biocatalytic approaches.
Causality Behind Experimental Choices: This technique exploits the different physical properties (typically solubility) of diastereomeric salts. By reacting racemic indoline-2-carboxylic acid with an enantiomerically pure chiral amine, such as (R)-α-methylbenzylamine, two diastereomeric salts are formed. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. The less soluble salt is isolated, and the desired enantiomer of the carboxylic acid is then liberated by treatment with an acid.
Experimental Protocol: Resolution with (R)-α-Methylbenzylamine and Racemization/Recycling [4]
-
Salt Formation: Racemic indoline-2-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol), and (R)-α-methylbenzylamine is added. The mixture is stirred to allow the formation of the diastereomeric salts.
-
Fractional Crystallization: The less soluble diastereomeric salt, the (R)-α-methylbenzylamine salt of (S)-indoline-2-carboxylic acid, precipitates out of the solution and is collected by filtration.
-
Liberation of the Free Acid: The isolated salt is treated with an acid (e.g., HCl) to liberate (S)-Indoline-2-carboxylic acid.
-
Racemization and Recycling of the Undesired Enantiomer: The filtrate, enriched in the (R)-enantiomer, is treated to recover the indoline-2-carboxylic acid. This enriched (R)-isomer is then racemized under basic conditions at high temperature and pressure, and the resulting racemic mixture is recycled back into the resolution process.
Yield: Without recycling, the theoretical maximum yield is 50%. With recycling of the unwanted (R)-isomer, the overall yield can be increased to 50-70%. [4] Workflow for Classical Resolution with Recycling
Caption: Classical resolution of racemic Indoline-2-carboxylic acid with recycling.
Comparative Analysis of Synthetic Routes
| Feature | Chiral Pool Synthesis | Asymmetric Catalysis (Cu-catalyzed) | Asymmetric Catalysis (Rh-catalyzed) | Biocatalysis (Enzymatic Resolution) | Classical Resolution |
| Starting Material | L-Phenylalanine | (S)-ortho-halo-phenylalanine | Indole-2-carboxylic acid derivative | Racemic Indoline-2-carboxylic acid | Racemic Indoline-2-carboxylic acid |
| Key Transformation | Intramolecular SNAr | Intramolecular N-arylation | Asymmetric Hydrogenation | Enantioselective Hydrolysis | Diastereomeric Salt Formation |
| Typical Yield | ~42% (multi-step) | ~50% (isolated) | High | <50% (per cycle) | 50-70% (with recycling) |
| Enantiomeric Excess | >99.5% | >99% | Up to 99% | >99% | >99.5% |
| Scalability | Moderate | High | Moderate to High | High | High |
| Cost of Reagents | Moderate | Low (Copper catalyst) | High (Rhodium catalyst, chiral ligand) | Moderate (Enzyme cost) | Low (Resolving agent) |
| Environmental Impact | Use of strong acids/reagents | Milder conditions, but uses organic solvents | High pressure, organic solvents | Green (aqueous media, mild conditions) | Large solvent volumes, waste from resolving agent |
| Key Advantages | High e.e. from start | High e.e., economical catalyst | High atom economy, direct | High e.e., environmentally friendly | Simple concept, inexpensive reagents |
| Key Disadvantages | Multi-step, potential for racemization | Preparation of chiral starting material | Expensive catalyst, high pressure | 50% theoretical max yield per cycle | Lower efficiency without recycling, large solvent volumes |
Conclusion and Future Outlook
The choice of the optimal synthetic route for (S)-Indoline-2-carboxylic acid is highly dependent on the specific requirements of the synthesis, including scale, cost considerations, and environmental impact.
-
For large-scale industrial production , the copper-catalyzed intramolecular N-arylation and biocatalytic resolution stand out as particularly attractive options. The copper-catalyzed route offers high efficiency and the use of an inexpensive catalyst. The biocatalytic approach is highly enantioselective and operates under mild, environmentally benign conditions, aligning well with the principles of green chemistry. The scalability of enzymatic processes is also a significant advantage.
-
Asymmetric hydrogenation represents a powerful and atom-economical approach, capable of delivering high enantioselectivities. However, the high cost of rhodium catalysts and chiral ligands can be a limiting factor for large-scale applications, although ongoing research into more active and recyclable catalysts may mitigate this issue.
-
Chiral pool synthesis remains a viable option, especially when a reliable and cost-effective supply of the chiral starting material is available. However, the multi-step nature of these syntheses can make them less competitive for industrial production.
-
Classical resolution , while conceptually simple, is often the least efficient method unless an effective racemization and recycling protocol for the unwanted enantiomer is in place. The large volumes of solvent required and the generation of salt waste are also significant drawbacks from a process chemistry perspective.
Ultimately, the field continues to evolve, with ongoing research focused on developing more active and selective catalysts, more efficient enzymatic systems, and more streamlined synthetic sequences. The combination of different strategies, such as the synergy between biocatalysis for precursor synthesis and subsequent chemical catalysis for the final transformation, is a particularly promising avenue for future innovations in the synthesis of (S)-Indoline-2-carboxylic acid and other valuable chiral molecules.
References
- WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)
- indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google P
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. [Link]
-
Homogenous Pd-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope and Mechanistic Studies. [Link]
-
Catalytic Asymmetric Hydrogenation of Indoles Using a Rhodium Complex with a Chiral Bisphosphine Ligand PhTRAP. | Request PDF - ResearchGate. [Link]
-
Ruthenium-Catalyzed Asymmetric Hydrogenation of N-Boc-Indoles. [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies | CCS Chemistry - Chinese Chemical Society. [Link]
- US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google P
-
Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites - SciSpace. [Link]
-
Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof - Googleapis.com. [Link]
-
Catalytic Asymmetric Hydrogenation of Heteroaromatic Compounds, Indoles | Request PDF - ResearchGate. [Link]
-
(PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid - ResearchGate. [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google P
-
Brønsted-Acid-Promoted Rh-Catalyzed Asymmetric Hydrogenation of N‑Unprotected Indoles: A Cocatalysis of Transition Metal and. [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles - Chinese Chemical Society. [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH. [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function - PMC - NIH. [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function | Journal of the American Chemical Society. [Link]
-
Kinetic resolution of indolines by asymmetric hydroxylamine formation - PMC - NIH. [Link]
-
Enzymatic synthesis oF L-tryptophan from D,L-2-amino-delta2-thiazoline-4-carboxylic acid ... - PubMed. [Link]
- US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google P
-
Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors - ResearchGate. [Link]
-
Enzymatic kinetic resolution: classical, and enhanced by a carbonate-derived acyl-enzyme intermediate. - ResearchGate. [Link]
-
Chemical Science - Infoscience. [Link]
-
and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs - ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
A Comparative Guide to Carboxyl Protecting Groups for (S)-Indoline-2-carboxylic Acid in Peptide Synthesis: Benzyl Ester vs. Alternatives
Introduction: The Unique Challenge of (S)-Indoline-2-carboxylic Acid
In the expanding landscape of peptide therapeutics and chemical biology, non-proteinogenic amino acids are indispensable tools for crafting peptides with enhanced stability, novel structural motifs, and tailored biological activity. Among these, (S)-Indoline-2-carboxylic acid (Ind), a conformationally constrained analog of both proline and phenylalanine, has garnered significant interest.[1] Its rigid bicyclic structure has a remarkable ability to influence the conformation of adjacent peptide bonds, often favoring the cis-amide isomer, thereby acting as a potent conformational switch in peptide backbones.[1][2][3]
However, the incorporation of Ind into peptide sequences is not without its challenges. The secondary amine of the indoline ring exhibits lower nucleophilicity compared to primary amines, which can complicate coupling reactions.[2][3] Furthermore, dipeptides containing C-terminal Ind are highly prone to cyclization, forming diketopiperazines, which can severely limit yields.[2][3] These reactivity issues underscore the critical importance of selecting an appropriate C-terminal carboxyl protecting group. The choice is not merely a matter of convenience; it is a strategic decision that dictates the entire synthetic pathway, from chain elongation to final deprotection and purification.
This guide provides an in-depth comparison of the benzyl ester (Bzl) protecting group for (S)-Indoline-2-carboxylic acid against other common alternatives, particularly the tert-butyl (tBu) and alkyl (methyl/ethyl) esters. We will explore the strategic rationale, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific synthetic goals.
The Benzyl Ester (Bzl): A Tool for Orthogonal Synthesis
The benzyl ester is a classic carboxyl protecting group, traditionally associated with the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[4][5] However, its true power lies in its unique cleavage condition—catalytic hydrogenolysis—which introduces an additional layer of orthogonality to the more common acid/base-labile protecting groups used in Fmoc/tBu chemistry.[6][7]
Key Characteristics:
-
Stability: The benzyl ester is robustly stable to the mildly basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal and the acidic conditions used to cleave highly labile resin linkers or side-chain protecting groups.[4][8]
-
Deprotection: Its primary removal method is catalytic hydrogenolysis (e.g., H₂ over a palladium-on-carbon catalyst), a mild and highly selective process.[4][9] Alternatively, it can be cleaved by very strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), though this is mainly relevant in Boc-based strategies.[4][10]
The principal advantage of the Bzl group in modern peptide synthesis is its orthogonality to the tBu-based side-chain protecting groups. This allows for the selective deprotection of the C-terminus while all other side-chain protections remain intact. This is an invaluable strategy for the synthesis of fully protected peptide fragments intended for subsequent solution-phase condensation, a common approach for producing very long or complex peptides.
Comparative Analysis: Benzyl vs. Tert-butyl and Alkyl Esters
The optimal choice of a C-terminal protecting group for Ind depends entirely on the overall synthetic objective. While the tBu ester is often the default for standard linear peptides via Fmoc-SPPS, the Bzl and simple alkyl esters serve distinct, critical roles.
| Feature | Benzyl Ester (Bzl) | Tert-butyl Ester (tBu) | Methyl/Ethyl Ester (Me/Et) |
| Structure | -COOCH₂C₆H₅ | -COOC(CH₃)₃ | -COOCH₃ / -COOCH₂CH₃ |
| Typical Introduction | Benzyl bromide/Cs₂CO₃ | Isobutylene/H₂SO₄ or Tf₂NH/tBuOAc[11][12] | SOCl₂ in corresponding alcohol[1] |
| Cleavage Conditions | Catalytic Hydrogenolysis (H₂/Pd-C); Strong Acid (HF)[4][9] | Moderate Acid (TFA)[9][12] | Saponification (NaOH, LiOH)[9][13] |
| Compatibility with Fmoc-SPPS | High. Stable to piperidine. | High. Stable to piperidine. | Low. Cleaved by bases used in saponification. |
| Orthogonality to tBu Groups | Yes. Cleaved under neutral hydrogenolysis conditions. | No. Cleaved simultaneously with tBu side chains by TFA. | Yes. Cleaved under basic conditions. |
| Primary Advantage | Enables synthesis of protected peptide fragments for convergent synthesis. | Seamless integration into standard Fmoc/tBu SPPS workflow for direct synthesis of deprotected peptides. | Simplicity for solution-phase synthesis where base-lability is not a concern. |
| Key Limitation | Requires an additional, separate deprotection step. Catalyst can be poisoned by sulfur-containing residues. | Does not allow for selective C-terminal deprotection while retaining side-chain protection. | Saponification conditions are incompatible with Fmoc-SPPS and can induce racemization.[14][15] |
Strategic Application & Experimental Insight
Scenario 1: Standard Linear Peptide Synthesis
For the routine synthesis of a linear peptide where the final product is the fully deprotected sequence, the tert-butyl ester is the most efficient choice. The Nα-Fmoc-Ind(OH) is coupled to a resin that, upon cleavage, yields a C-terminal carboxylic acid, or an appropriate building block is used to generate a C-terminal tBu ester. The final treatment with a TFA cocktail simultaneously removes the N-terminal Boc group (if present), all tBu-based side-chain protecting groups, and cleaves the peptide from the resin.[5][16] This streamlined, single-step final deprotection is ideal for high-throughput synthesis.
Scenario 2: Convergent Synthesis of a Large Peptide
Imagine the goal is to synthesize a 100-residue protein via a [50+50] fragment condensation. Here, the benzyl ester is superior. The C-terminal 50-residue fragment can be synthesized on a solid support, with (S)-Indoline-2-carboxylic acid benzyl ester as the C-terminal residue. After synthesis, the peptide can be cleaved from the resin while keeping all side-chain protecting groups (tBu, Trt, etc.) and the C-terminal benzyl ester intact. The N-terminal 50-residue fragment is synthesized as a C-terminal free acid. The C-terminal benzyl ester of the first fragment is then selectively removed via hydrogenolysis. The two fully protected fragments are then coupled in solution, followed by a final global deprotection to yield the target protein.
Visualization of Synthetic Strategies
The choice of protecting group is fundamentally a decision about orthogonality and workflow.
Caption: Orthogonality of common protecting groups in peptide synthesis.
Caption: Decision tree for selecting a C-terminal protecting group for Ind.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(S)-Indoline-2-carboxylic acid benzyl ester
This protocol describes the protection of the carboxyl group as a benzyl ester. A similar procedure can be followed for the Fmoc-protected analogue.
-
Dissolution: Dissolve N-Boc-(S)-Indoline-2-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF, approx. 0.2 M).
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution. Stir the mixture at room temperature for 30 minutes until a homogenous solution or fine suspension is formed.
-
Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ester product.
Protocol 2: Selective Deprotection of Benzyl Ester via Hydrogenolysis
This protocol is for the selective cleavage of the C-terminal benzyl ester from a fully protected peptide in solution, leaving acid-labile (e.g., tBu) groups intact.
-
Dissolution: Dissolve the protected peptide-OBzl (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate. The choice of solvent may depend on the peptide's solubility.
-
Catalyst Addition: Carefully add palladium on activated carbon (Pd/C, 10% w/w, approx. 0.1 eq by weight relative to the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Securely seal the reaction vessel. Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) and stir vigorously.
-
Reaction Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-6 hours. Note: If sulfur-containing residues (Met, Cys) are present, the catalyst may be poisoned, and alternative catalysts or conditions may be required.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected peptide with a free C-terminal carboxylic acid. This product can be used directly in the next coupling step after characterization.
Conclusion
The choice of a carboxyl protecting group for the challenging amino acid (S)-Indoline-2-carboxylic acid is a critical strategic decision in peptide synthesis. While the tert-butyl ester offers seamless integration into standard Fmoc-SPPS workflows for the synthesis of linear peptides, the benzyl ester provides an essential layer of orthogonality. Its selective removal by catalytic hydrogenolysis, without affecting acid-labile side-chain protecting groups, makes it an indispensable tool for advanced synthetic strategies, particularly for the production of protected peptide fragments required for convergent or fragment-based synthesis. By understanding the distinct advantages and limitations of each protecting group, researchers can design more robust, efficient, and versatile synthetic routes to complex Ind-containing peptides.
References
- Benchchem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
- PMC. Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Benchchem. A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis.
- Fiveable. Peptide Synthesis | Organic Chemistry Class Notes.
- Benchchem. Benzyl Ester vs.
- Wikipedia. Peptide synthesis.
- aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- PubMed. Hydrolysis of peptide esters by different enzymes.
- Chemistry LibreTexts. 26.7: Peptide Synthesis.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups.
- Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., ... & Di Bari, L. (2022). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 34(11), 1435-1444.
- Eissler, S., et al. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 1344-1358.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett, 35, 235-239.
- ResearchGate. On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid.
- Organic Chemistry Portal. tert-Butyl Esters.
- ACS Publications. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)
- Boc Sciences. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 9. fiveable.me [fiveable.me]
- 10. peptide.com [peptide.com]
- 11. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 12. tert-Butyl Esters [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 16. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Purity of Indoline Derivatives
<_ _>
Introduction: The Criticality of Enantiomeric Purity in Indoline Derivatives
Indoline and its derivatives represent a significant class of heterocyclic compounds in pharmaceutical development, forming the core structure of numerous therapeutic agents. Due to the presence of one or more chiral centers, these molecules can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. The separation of enantiomers is a critical task in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate stringent control over the enantiomeric purity of chiral drugs.[3]
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for analyzing chiral compounds, offering the high selectivity required to resolve these isomeric pairs.[1] Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] For chiral HPLC methods, this validation ensures the reliable and accurate quantification of each enantiomer, which is crucial for controlling the undesired enantiomer as a chiral impurity.[1][4]
This guide provides a comprehensive framework for the validation of chiral HPLC methods for determining the enantiomeric purity of indoline derivatives. It delves into the critical aspects of method development, a detailed breakdown of validation parameters as stipulated by ICH guidelines, and a comparative analysis of commonly employed chiral stationary phases.[1][5]
Method Development: The Foundation of a Robust Chiral Separation
The development of a robust and reliable chiral HPLC method is a prerequisite for successful validation. This process is often empirical and involves a systematic screening of columns and mobile phases.[2]
A typical workflow for developing a chiral HPLC method is illustrated below:
Caption: Key Parameters for Chiral HPLC Method Validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. [3][6]In the context of a chiral method, this means demonstrating that the peak for the undesired enantiomer is free from interference from the main enantiomer, process impurities, and degradation products.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a solution of the indoline derivative racemate.
-
Prepare a solution of the pure desired enantiomer.
-
Prepare a solution containing the desired enantiomer spiked with a known level of the undesired enantiomer and any available process impurities or degradation products.
-
Prepare a placebo solution (all formulation components except the active pharmaceutical ingredient).
-
-
Chromatographic Analysis:
-
Inject each solution into the HPLC system.
-
-
Data Evaluation:
-
Confirm that there are no interfering peaks at the retention time of the undesired enantiomer in the chromatograms of the pure desired enantiomer and the placebo.
-
Peak purity analysis (using a photodiode array detector) should be performed on the undesired enantiomer peak to confirm its homogeneity. [7]
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. [3] Experimental Protocol:
-
Sample Preparation:
-
Data Evaluation:
-
Plot a graph of the average peak area against the concentration of the undesired enantiomer.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. [10] * Acceptance Criteria: The correlation coefficient (r²) should typically be ≥ 0.99. [11]
-
Range
The range of an analytical procedure is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. [12]For an enantiomeric impurity, the range is typically from the LOQ to 120% or 150% of the specified limit. [4][9]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. [9] Experimental Protocol:
-
Sample Preparation:
-
Spike a solution of the pure desired enantiomer with the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). [9]2. Chromatographic Analysis:
-
Analyze each spiked sample in triplicate.
-
-
Data Evaluation:
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).
-
Repeatability (Intra-assay Precision): This assesses the precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: This expresses the within-laboratory variations, such as different days, different analysts, or different equipment. [11] Experimental Protocol:
-
Sample Preparation:
-
For repeatability, prepare six individual samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit.
-
For intermediate precision, repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Chromatographic Analysis:
-
Inject each sample.
-
-
Data Evaluation:
-
Calculate the %RSD of the results for both repeatability and intermediate precision.
-
Acceptance Criteria: A reasonable target for the minor component is a %RSD of ≤ 20% as it approaches the quantitation limit. [4]For higher concentrations, a %RSD of ≤ 15% is often expected.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [11] Experimental Protocol:
LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. [10]
-
Sample Preparation:
-
Prepare a series of dilute solutions of the undesired enantiomer.
-
-
Chromatographic Analysis:
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 (LOD) and 10:1 (LOQ).
-
-
Confirmation:
-
The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. [13]This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Parameter Variation:
-
Deliberately vary critical chromatographic parameters one at a time, such as:
-
Inject a system suitability solution and a spiked sample under each varied condition.
-
-
Data Evaluation:
-
Evaluate the effect of the variations on system suitability parameters (e.g., resolution, tailing factor) and the quantification of the undesired enantiomer.
-
Acceptance Criteria: The system suitability criteria should be met under all varied conditions, and the results should not be significantly affected.
-
System Suitability
Before and during routine analysis, system suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. [4] Typical System Suitability Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 1.5 between the enantiomer peaks |
| Tailing Factor (T) | ≤ 2.0 for both enantiomer peaks |
| Theoretical Plates (N) | Typically > 2000 for both peaks |
| %RSD for replicate injections | ≤ 5.0% for the main peak, ≤ 15% for the impurity peak |
Conclusion
The validation of a chiral HPLC method for the enantiomeric purity of indoline derivatives is a meticulous process that is essential for ensuring the quality, safety, and efficacy of pharmaceutical products. By following a systematic approach to method development and a comprehensive validation strategy guided by ICH principles, researchers and drug development professionals can establish a reliable and robust analytical method. The choice of chiral stationary phase is paramount, with polysaccharide-based CSPs often providing a versatile starting point. A thoroughly validated method provides a high degree of assurance in the accuracy and precision of the data, which is fundamental for regulatory submissions and quality control.
References
- A Comparative Guide to the Validation of Chiral HPLC Methods for Enantiomeric Separ
- Chiral Method Development Strategies for HPLC - Sigma-Aldrich. (URL: )
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (URL: )
- A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine - Research Journal of Pharmacy and Technology. (URL: )
- Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4 - YouTube. (URL: )
- A Geometric Approach to Robustness Testing in Analytical HPLC | LCGC Intern
- A Comparative Guide to the Validation of Chiral HPLC Results with Mass Spectrometry - Benchchem. (URL: )
- Strategies for Chiral HPLC Method Development - Sigma-Aldrich. (URL: )
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - SciSpace. (URL: )
- Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram - Dhaka University Journal of Pharmaceutical Sciences. (URL: )
- Robustness Tests | LCGC Intern
- What is the difference between specificity and selectivity of the... - ECHEMI. (URL: )
- HPLC separation of enantiomers using chiral stationary phases - ResearchG
- ICH guideline Q14 on analytical procedure development - EMA. (URL: )
- A Researcher's Guide to Chiral HPLC Analysis: Comparing Stationary Phases for Enantiomer Separ
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. (URL: )
- Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review - ResearchG
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (URL: )
- Validation of Analytical Procedures Q2(R2) - ICH. (URL: )
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). (URL: )
- (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)
- A validated chiral HPLC method for the enantiomeric purity of alogliptin benzo
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC - NIH. (URL: )
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - ResearchG
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval - Chemical Engineering Transactions. (URL: )
- An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds - ACG Public
- Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe - Scirp.org. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 11. dujps.com [dujps.com]
- 12. database.ich.org [database.ich.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Excess (ee) Determination of (S)-Indoline-2-carboxylic Acid Derivatives
In the landscape of modern drug discovery and development, the chirality of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. (S)-Indoline-2-carboxylic acid and its derivatives are a prominent class of chiral building blocks, integral to the synthesis of numerous pharmaceuticals, including potent ACE inhibitors like Perindopril. Consequently, the accurate and robust determination of their enantiomeric excess (ee) is a cornerstone of quality control and regulatory compliance. This guide provides a comprehensive comparison of the leading analytical techniques for this purpose, offering field-proven insights and detailed methodologies to empower researchers in their selection of the most fitting approach.
The Analytical Gauntlet: Choosing Your Weapon for Chiral Purity
The determination of enantiomeric excess hinges on the ability to differentiate between two molecules that are mirror images of each other. In an achiral environment, enantiomers exhibit identical physical and chemical properties, rendering them indistinguishable by most standard analytical techniques. The challenge, therefore, lies in creating a chiral environment that forces these enantiomers to behave differently. The primary methods to achieve this for (S)-Indoline-2-carboxylic acid derivatives fall into two main categories: chromatographic separations and spectroscopic analysis.
Chiral Chromatography: The Gold Standard of Separation
Chiral chromatography stands as the most widely adopted and definitive method for determining enantiomeric excess. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
a) High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and versatile tool for the enantioseparation of a wide array of compounds, including indoline-2-carboxylic acid derivatives. The success of this method is heavily dependent on the selection of the appropriate chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often the first choice due to their broad applicability.
b) Supercritical Fluid Chromatography (SFC): Emerging as a "greener" and often faster alternative to HPLC, chiral SFC utilizes supercritical carbon dioxide as the primary mobile phase component. This technique offers several advantages, including reduced solvent consumption, faster analysis times, and unique selectivity. For indoline-2-carboxylic acid derivatives, SFC can provide excellent resolution and efficiency, particularly with polysaccharide-based and specialized stationary phases.
Workflow for Chiral Chromatography Method Development
Caption: A generalized workflow for developing a chiral chromatography method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Spectroscopic Approach
NMR spectroscopy offers a distinct advantage in that it can provide structural information alongside the determination of enantiomeric excess. The core principle involves converting the enantiomeric pair into diastereomers, which are distinguishable in the NMR spectrum. This is achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).
a) Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure reagents that react with the carboxylic acid functionality of the indoline derivatives to form stable diastereomeric amides or esters. The resulting diastereomers will exhibit distinct chemical shifts for certain protons in the ¹H NMR spectrum, allowing for their integration and the calculation of the ee. A classic example of a CDA is Mosher's acid.
b) Chiral Solvating Agents (CSAs): CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This interaction induces a chemical shift difference between the enantiomers in the NMR spectrum. CSAs are often preferred as they do not require a chemical reaction and the sample can be recovered unchanged.
Experimental Protocols
Protocol 1: Chiral HPLC Method for (S)-Indoline-2-carboxylic Acid
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of trifluoroacetic acid (TFA). A typical starting point is 90:10 (Hexane:IPA) + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the (S)-Indoline-2-carboxylic acid derivative in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess is calculated using the peak areas of the (S) and (R) enantiomers: ee (%) = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.
Protocol 2: ¹H NMR Method using a Chiral Derivatizing Agent
-
Derivatization: In an NMR tube, dissolve approximately 5 mg of the (S)-Indoline-2-carboxylic acid derivative in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add 1.1 equivalents of a chiral amine, such as (R)-1-phenylethylamine, and a coupling agent (e.g., DCC or HATU).
-
Allow the reaction to proceed to completion (monitor by TLC or LC-MS).
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric amide mixture.
-
Data Analysis: Identify a well-resolved proton signal that is distinct for each diastereomer. Integrate the corresponding peaks.
-
Calculation: The enantiomeric excess is calculated from the integral values of the two diastereomeric signals: ee (%) = [Integral(S-diastereomer) - Integral(R-diastereomer)] / [Integral(S-diastereomer) + Integral(R-diastereomer)] x 100.
Performance Comparison
| Parameter | Chiral HPLC | Chiral SFC | NMR with CDA/CSA |
| Principle | Differential partitioning with a chiral stationary phase | Differential partitioning with a chiral stationary phase using supercritical CO₂ | Formation of diastereomers with distinct NMR signals |
| Analysis Time | 10-30 minutes | 2-10 minutes | 5-15 minutes (plus reaction time for CDA) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (µg/mL to ng/mL) | Moderate (mg/mL) |
| Sample Throughput | High | Very High | Low to Moderate |
| Solvent Consumption | High | Low | Very Low |
| Method Development | Can be time-consuming | Generally faster than HPLC | Can be complex (reagent selection) |
| Quantitation | Excellent | Excellent | Good to Excellent |
| Sample Recovery | Destructive | Destructive | Non-destructive (with CSA) |
Causality Behind Experimental Choices
The choice of analytical method is a critical decision driven by the specific requirements of the analysis.
-
For routine quality control with high sample throughput , Chiral SFC is often the superior choice due to its speed and reduced environmental impact.
-
When high sensitivity is paramount , such as in the analysis of low-level impurities, both Chiral HPLC and SFC with mass spectrometric detection are excellent options.
-
For structural confirmation and when only a small amount of sample is available , NMR with a chiral solvating agent is advantageous as it is non-destructive.
-
The addition of an acid modifier like TFA in HPLC is crucial for protonating the carboxylic acid group, which improves peak shape and reduces tailing by minimizing interactions with the silica support of the stationary phase.
-
In NMR with CDAs , the choice of the derivatizing agent is critical. The agent must react quantitatively with the analyte and induce a significant chemical shift difference between the resulting diastereomers to ensure accurate integration.
Logical Relationships in Chiral Analysis
Caption: The logical flow from the analytical challenge to its resolution.
Conclusion and Recommendations
The determination of the enantiomeric excess of (S)-Indoline-2-carboxylic acid derivatives is a critical analytical task that can be effectively addressed by several techniques.
-
Chiral HPLC and SFC remain the gold standard for their robustness, high throughput, and excellent quantitative performance. Chiral SFC, in particular, offers significant advantages in terms of speed and sustainability.
-
NMR spectroscopy , especially with the use of chiral solvating agents, provides a valuable orthogonal technique that is non-destructive and can offer structural insights.
The optimal method will ultimately depend on the specific context, including the available instrumentation, sample throughput requirements, and the desired level of sensitivity. It is highly recommended to validate the chosen analytical method according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended purpose. By carefully considering the principles and practicalities outlined in this guide, researchers
A Comparative Guide to the Biological Efficacy of (S)-Indoline-2-carboxylic Acid Derivatives and Their Analogs
In the landscape of modern drug discovery, the relentless pursuit of novel scaffolds that confer both potency and selectivity is paramount. Among these, the rigidified amino acid analog, (S)-Indoline-2-carboxylic acid, has emerged as a privileged structure. Its inherent conformational constraints, mimicking those of proline and phenylalanine, offer a unique platform for the design of potent modulators of challenging biological targets. This guide provides a comprehensive comparison of the biological efficacy of (S)-Indoline-2-carboxylic acid derivatives, with a primary focus on their role as inhibitors of Myeloid Cell Leukemia 1 (Mcl-1), benchmarked against other indole-based analogs targeting distinct therapeutic areas.
The (S)-Indoline-2-carboxylic Acid Scaffold: A Conformational Advantage
(S)-Indoline-2-carboxylic acid is a non-proteinogenic amino acid that can be viewed as a constrained mimetic of both L-proline and L-phenylalanine.[1] This structural rigidity is a key attribute, as it reduces the entropic penalty upon binding to a target protein, often leading to enhanced affinity. The fusion of an aromatic ring to the pyrrolidine core locks the side chain's conformation, a feature that medicinal chemists exploit to optimize interactions within a protein's binding pocket.[1]
A noteworthy characteristic of (S)-Indoline-2-carboxylic acid derivatives is their pronounced tendency to favor a cis amide bond conformation, particularly in polar environments.[1] This is in stark contrast to the general preference of proline for the trans isomer. This distinct conformational preference makes (S)-Indoline-2-carboxylic acid a valuable tool for designing unique secondary structures in peptidomimetics and for engineering novel molecular architectures.[1]
Unlocking New Therapeutic Avenues: Mcl-1 Inhibition
A significant breakthrough in the application of the (S)-Indoline-2-carboxylic acid scaffold has been in the development of potent and selective inhibitors of Mcl-1. Mcl-1, an anti-apoptotic protein of the B-cell lymphoma 2 (Bcl-2) family, is a critical survival factor for many cancer cells, and its overexpression is linked to therapeutic resistance.[2]
Derivatives of (S)-Indoline-2-carboxylic acid have been engineered to bind with high affinity to the hydrophobic groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like BIM, BAK, and BAX.[2][3] This disruption unleashes the apoptotic cascade, leading to selective cancer cell death.
Comparative Efficacy of Mcl-1 Inhibitors
The following table summarizes the in vitro activity of a representative (S)-Indoline-2-carboxylic acid-based Mcl-1 inhibitor, showcasing its potency.
| Compound Class | Target | Assay Type | Cell Line | Potency (IC50/Ki/GI50) | Reference |
| (S)-Indoline-2-carboxylic acid derivative | Mcl-1 | TR-FRET Binding Assay | - | < 200 pM (Ki) | [4] |
| Antiproliferative Assay | NCI-H929 (Multiple Myeloma) | 120 nM (GI50) | [2][4] | ||
| Apoptosis Induction | MOLP-8 | 50 nM (EC50) | [3] |
This data highlights the sub-nanomolar binding affinity and potent cellular activity of this class of Mcl-1 inhibitors.
Benchmarking Against Other Indole-Based Analogs
To provide a broader context for the biological efficacy of (S)-Indoline-2-carboxylic acid derivatives, it is instructive to compare their performance with that of indole-2-carboxylic acid derivatives targeting other diseases. While a direct head-to-head comparison is challenging due to differing mechanisms of action and therapeutic targets, we can appraise their respective potencies in their designated applications.
Indole-2-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors
The indole-2-carboxylic acid scaffold has been successfully exploited to develop novel HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] These compounds function by chelating two magnesium ions within the active site of the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.[6][7]
| Compound Class | Target | Assay Type | Potency (IC50) | Reference |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase | Strand Transfer Inhibition | 0.13 µM | [5][8] |
| Indole-2-carboxylic acid derivative (17a) | HIV-1 Integrase | Strand Transfer Inhibition | 3.11 µM | [6][7] |
These derivatives demonstrate potent antiviral activity in the low micromolar to sub-micromolar range.
Indole-2-carboxylic Acid Derivatives as IDO1/TDO Dual Inhibitors
Another promising application of the indole-2-carboxylic acid scaffold is in the development of dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO).[9] These enzymes are implicated in tumor immune evasion, and their inhibition represents a compelling strategy in immuno-oncology.
| Compound Class | Target | Potency (IC50) | Reference |
| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | 1.17 µM | [9] |
| TDO | 1.55 µM | [9] |
This class of compounds exhibits dual inhibitory activity in the low micromolar range.
Causality Behind Experimental Design: A Structure-Activity Relationship (SAR) Perspective
The development of potent derivatives from these core scaffolds is a testament to the power of iterative, structure-guided drug design.
For the (S)-Indoline-2-carboxylic acid-based Mcl-1 inhibitors , the rigidified backbone correctly orients the key pharmacophoric elements into the Mcl-1 binding groove. Modifications at various positions of the indoline ring have been systematically explored to enhance binding affinity and cellular potency. The tricyclic dihydropyrazinoindolone series, for instance, has demonstrated excellent affinity for the Mcl-1 protein.[4]
In the case of indole-2-carboxylic acid-based HIV-1 integrase inhibitors , SAR studies have revealed that the introduction of a long branch at the C3 position of the indole core enhances interaction with a hydrophobic cavity near the active site.[5][8] Furthermore, the addition of halogenated anilines at the C6 position can improve π-π stacking interactions with viral DNA.[5]
For the indole-2-carboxylic acid-based IDO1/TDO dual inhibitors , the 6-acetamido substitution was found to be crucial for achieving potent dual inhibition.[9] Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of both enzymes, guiding further optimization.[9]
Experimental Methodologies: Ensuring Self-Validating Systems
The trustworthiness of the presented data is underpinned by robust and well-validated experimental protocols. Below are outlines of the key assays employed in the evaluation of these compounds.
Mcl-1 Inhibition Assays
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay:
-
Principle: This assay quantifies the binding affinity of a compound to the Mcl-1 protein by measuring the disruption of the interaction between Mcl-1 and a fluorescently labeled BH3 peptide (e.g., from BIM).[3]
-
Protocol:
-
Recombinant His-tagged Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide.
-
A terbium-labeled anti-His antibody is added to the mixture.
-
The test compound is added at varying concentrations.
-
Binding of the inhibitor to Mcl-1 displaces the fluorescent peptide, leading to a decrease in the FRET signal.
-
The signal is measured using a plate reader, and the Ki is calculated from the dose-response curve.[3]
-
2. Cell Viability/Antiproliferative Assay:
-
Principle: This assay determines the concentration of an inhibitor required to inhibit the growth of cancer cells by 50% (GI50).[3]
-
Protocol:
-
Cancer cells (e.g., NCI-H929) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of the Mcl-1 inhibitor for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric reagent (e.g., resazurin or CellTiter-Glo®).
-
The GI50 value is calculated from the resulting dose-response curve.
-
3. Caspase Activation Assay:
-
Principle: This assay confirms that cell death occurs via apoptosis by measuring the activity of executioner caspases (e.g., caspase-3/7).[3]
-
Protocol:
-
Cancer cells are treated with the Mcl-1 inhibitor.
-
A luminogenic caspase substrate is added.
-
Active caspases cleave the substrate, generating a luminescent signal that is proportional to caspase activity.
-
HIV-1 Integrase Inhibition Assay
Strand Transfer Assay:
-
Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
-
Protocol:
-
Recombinant HIV-1 integrase is incubated with a donor DNA substrate (representing the viral DNA) and an acceptor DNA substrate (representing the host DNA).
-
The test compound is added at various concentrations.
-
The reaction is initiated, and the amount of strand transfer product is quantified, typically using a non-radioactive ELISA-based method.
-
The IC50 value is determined from the dose-response curve.
-
Visualizing the Science
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Caption: Simplified signaling pathway of Mcl-1 inhibition leading to apoptosis.
Caption: General experimental workflow for preclinical drug discovery.
Conclusion
The (S)-Indoline-2-carboxylic acid scaffold represents a significant asset in the medicinal chemist's toolbox. Its unique conformational properties have been masterfully leveraged to create highly potent and selective inhibitors of the challenging anti-cancer target, Mcl-1. When compared to other indole-based analogs, such as the indole-2-carboxylic acid derivatives targeting HIV-1 integrase and IDO1/TDO, the (S)-indoline derivatives demonstrate comparable, if not superior, potency in their respective therapeutic domains. The continued exploration of this privileged scaffold, guided by rigorous structure-activity relationship studies and validated by robust experimental methodologies, holds immense promise for the development of next-generation therapeutics.
References
-
Lee T, et al. (2019). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. Journal of Medicinal Chemistry. [Link]
-
Springer. (2024). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. [Link]
-
MDPI. (2022). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. [Link]
-
ResearchGate. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. [Link]
-
MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
ResearchGate. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Link]
-
RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Semantic Scholar. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. [Link]
-
ACS Publications. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
-
National Institutes of Health. (2020). Biomarker-driven strategy for MCL1 inhibition in T-cell lymphomas. [Link]
-
Europe PMC. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
National Institutes of Health. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]
-
AACR Journals. (2014). A Novel Small-Molecule Inhibitor of Mcl-1 Blocks Pancreatic Cancer Growth In Vitro and In Vivo. [Link]
-
PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. [Link]
-
National Institutes of Health. (2019). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. [Link]
-
National Institutes of Health. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance evaluation of different catalysts for asymmetric indoline synthesis
The chiral indoline scaffold is a privileged structural motif in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products. Its prevalence underscores the critical importance of efficient and highly selective methods for its asymmetric synthesis. This guide provides an in-depth comparison of the performance of various catalytic systems for asymmetric indoline synthesis, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of organocatalysis, transition metal catalysis, and biocatalysis, presenting supporting experimental data, detailed protocols, and mechanistic insights to facilitate catalyst selection and reaction optimization.
The Strategic Importance of Asymmetric Indoline Synthesis
The indoline core, a bicyclic structure containing a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone of medicinal chemistry. The stereochemistry of substituents on the indoline ring often dictates biological activity, making the development of enantioselective synthetic routes a paramount objective. Catalytic asymmetric synthesis has emerged as the most elegant and atom-economical approach to access these valuable chiral building blocks, offering significant advantages over classical resolution methods.[1] This guide will navigate the diverse landscape of catalytic methods, evaluating their strengths, limitations, and practical applicability.
Organocatalysis: The Rise of Metal-Free Asymmetric Transformations
Organocatalysis has revolutionized asymmetric synthesis by providing a powerful metal-free alternative to traditional methods.[2] These small organic molecules catalyze reactions with high enantioselectivity through various activation modes, such as iminium ion formation, enamine activation, or hydrogen bonding.[3]
Bifunctional Amino(thio)urea Catalysts in Intramolecular Aza-Michael Additions
Bifunctional organocatalysts, particularly those incorporating a thiourea or urea moiety and a basic amino group, have proven highly effective in promoting asymmetric intramolecular aza-Michael additions to furnish chiral 2-substituted indolines.[4][5] The key to their success lies in their ability to simultaneously activate both the nucleophile and the electrophile through a network of non-covalent interactions.[5]
The thiourea group acts as a hydrogen-bond donor, activating the α,β-unsaturated system, while the tertiary amine functions as a Brønsted base, deprotonating the aniline nitrogen to generate the nucleophile. This dual activation within the catalyst's chiral pocket orchestrates a highly enantioselective cyclization.
Representative Experimental Protocol: Asymmetric Synthesis of a 2-Substituted Indoline using a Bifunctional Aminothiourea Catalyst [5][6]
-
To a solution of the starting (E)-N-(2-aminophenyl)-cinnamamide (0.1 mmol) in toluene (1.0 mL) is added the bifunctional aminothiourea catalyst (5-10 mol%).
-
The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 12-48 hours).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral 2-substituted indoline.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Cinchona Alkaloid-Derived Primary Amines for Intramolecular Michael Additions
Primary amines derived from cinchona alkaloids are another powerful class of organocatalysts for the asymmetric synthesis of indolines, particularly for constructing 2,3-disubstituted derivatives via intramolecular Michael additions.[7] These catalysts operate through the formation of a chiral enamine or iminium ion intermediate, which then undergoes a stereocontrolled cyclization. The rigid scaffold of the cinchona alkaloid provides a well-defined chiral environment, leading to high levels of asymmetric induction.[8][9]
The choice of the cinchona alkaloid (e.g., quinine or quinidine series) and modifications at the C9 position are crucial for achieving high diastereo- and enantioselectivity.[8] Additives, such as a carboxylic acid, are often employed to facilitate proton transfer and catalyst turnover.
Logical Workflow for Cinchona Alkaloid-Catalyzed Indoline Synthesis
Caption: Workflow for asymmetric indoline synthesis using a cinchona alkaloid-derived primary amine catalyst.
Transition Metal Catalysis: Powerful Tools for Diverse Transformations
Transition metal catalysts offer a broad spectrum of reactivity for asymmetric indoline synthesis, enabling transformations such as hydrogenation, cyclization, and dearomatization with high efficiency and selectivity.
Palladium-Catalyzed Asymmetric Hydrogenation of Indoles
The asymmetric hydrogenation of indoles represents a direct and atom-economical route to chiral indolines.[10] Palladium complexes bearing chiral phosphine ligands, such as BINAP derivatives, have been successfully employed for this transformation.[11][12] A key aspect of this methodology is the activation of the indole substrate, which is typically achieved by using a strong Brønsted acid.[10][12] The acid protonates the indole at the C3 position, generating an iminium ion intermediate that is more susceptible to hydrogenation.[11]
The chiral palladium hydride species then delivers a hydride to the iminium ion in a stereocontrolled manner, establishing the stereocenter at the C2 position.[11] This method has been shown to be applicable to a range of 2-substituted and 2,3-disubstituted indoles.[10]
Proposed Catalytic Cycle for Pd-Catalyzed Asymmetric Hydrogenation of Indoles
Sources
- 1. Highly diastereo- and enantioselective CuH-catalyzed synthesis of 2,3-disubstituted indolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric indoline synthesis via intramolecular aza-Michael addition mediated by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. acs.figshare.com [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
A Technical Guide to the Specificity and Cross-Reactivity of (S)-Indoline-2-carboxylic Acid Benzyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise interaction of a molecule with its intended biological target is paramount. This guide, prepared from the perspective of a Senior Application Scientist, delves into the critical aspects of specificity and cross-reactivity of (S)-Indoline-2-carboxylic acid benzyl ester. While direct comprehensive studies on this specific ester are not extensively published, its core moiety, (S)-Indoline-2-carboxylic acid, is a well-established building block in potent therapeutic agents. This guide will, therefore, provide a thorough analysis based on the established knowledge of its derivatives, particularly in the context of Angiotensin-Converting Enzyme (ACE) inhibitors, to illuminate the principles and practices of evaluating its binding profile.
The Significance of Stereospecificity: The Case of ACE Inhibition
(S)-Indoline-2-carboxylic acid is a chiral intermediate, and its stereochemistry is not a trivial detail; it is fundamental to its biological activity. This is vividly illustrated in its application in the synthesis of ACE inhibitors like Perindopril. ACE is a zinc metalloproteinase that plays a crucial role in regulating blood pressure[1]. The active site of ACE is exquisitely sensitive to the three-dimensional conformation of its inhibitors.
Research on (mercaptopropanoyl)indoline-2-carboxylic acid derivatives has shown that the (S,S)-stereoisomer is the most potent ACE inhibitor, while the (R,R) configuration is essentially inactive. This dramatic difference in activity underscores the highly specific nature of the binding pocket of the target enzyme. The benzyl ester of (S)-Indoline-2-carboxylic acid serves as a protected precursor in multi-step syntheses, preserving this critical stereocenter for the final active pharmaceutical ingredient[2].
Therefore, the primary measure of specificity for this compound is its enantiomeric purity. The presence of the (R)-enantiomer would represent a significant impurity, leading to a decrease in the overall efficacy of the final product and potentially introducing unforeseen off-target effects.
Understanding the Potential for Cross-Reactivity
While the indoline-2-carboxylic acid scaffold demonstrates high specificity for its intended target in the context of ACE inhibition, the potential for cross-reactivity with other biological molecules should not be overlooked. Cross-reactivity, in this context, refers to the binding of the molecule to unintended targets, which can lead to off-target effects and adverse drug reactions.
Interaction with Other Zinc Metalloproteinases
Given that ACE is a zinc metalloproteinase, a primary concern for cross-reactivity is the potential interaction of indoline-based inhibitors with other enzymes in this family. This includes Matrix Metalloproteinases (MMPs) and Angiotensin-Converting Enzyme 2 (ACE2).
However, studies on ACE inhibitors have generally demonstrated a high degree of selectivity for ACE over other metalloproteinases. While ACE and ACE2 share some structural homology, key differences in their active sites prevent the binding of typical ACE inhibitors to ACE2[3]. This specificity is a testament to the precise molecular interactions that govern inhibitor binding.
Broader Off-Target Interactions
The indole nucleus, a component of the indoline structure, is a privileged scaffold in medicinal chemistry and is found in a wide range of biologically active compounds targeting diverse receptors and enzymes[4]. This prevalence suggests that the indoline moiety could potentially interact with other, unrelated targets.
For instance, derivatives of indole-2-carboxylic acid have been investigated as:
-
HIV-1 Integrase Inhibitors: These compounds function by chelating magnesium ions in the enzyme's active site[5].
-
IDO1/TDO Dual Inhibitors: These are targets in cancer immunotherapy.
These findings highlight the importance of comprehensive screening to identify any potential off-target activities of a new chemical entity containing the (S)-Indoline-2-carboxylic acid scaffold.
Experimental and Computational Assessment Strategies
A robust evaluation of specificity and cross-reactivity involves a combination of experimental assays and computational modeling.
Assessing Specificity: Enantiomeric Purity and On-Target Activity
3.1.1. Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
The cornerstone of specificity assessment for a chiral intermediate like this compound is the determination of its enantiomeric purity. Chiral HPLC is the gold standard for this analysis.
Experimental Protocol: Chiral HPLC for Enantiomeric Purity of Indoline-2-Carboxylic Acid Derivatives
This protocol is a general guideline and may require optimization for the specific benzyl ester.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A ChiraDex column (β-cyclodextrin bonded to silica gel) is a common choice for separating enantiomers of Perindopril and its intermediates[6][7].
-
Mobile Phase: A mixture of a buffered aqueous solution and an organic modifier. A typical starting point could be a mixture of phosphate buffer (50 mM, pH 3.0) and acetonitrile (e.g., in a 45:55 v/v ratio)[7]. The exact ratio will need to be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210 nm for Perindopril)[6].
-
Sample Preparation: Dissolve a known concentration of the this compound in the mobile phase.
-
Analysis: Inject the sample and a racemic standard (if available) to identify the retention times of both the (S) and (R) enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
3.1.2. On-Target Activity: ACE Inhibition Assay
To confirm that the (S)-enantiomer possesses the expected biological activity, an in vitro ACE inhibition assay can be performed on the de-protected form of the molecule. Fluorometric assays are a common and sensitive method for this purpose.
Experimental Protocol: Fluorometric ACE Inhibition Assay
This protocol is based on commercially available kits.
-
Principle: The assay measures the activity of ACE on a synthetic fluorogenic substrate. In the presence of an inhibitor, the fluorescence signal is reduced.
-
Reagents:
-
ACE enzyme
-
Fluorogenic ACE substrate
-
Assay buffer
-
Inhibitor (the de-protected form of this compound)
-
Positive control inhibitor (e.g., Captopril)
-
-
Procedure:
-
Prepare a dilution series of the test inhibitor and the positive control.
-
In a 96-well microplate, add the ACE enzyme to all wells except the blank.
-
Add the inhibitor dilutions to the appropriate wells.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) in a kinetic or endpoint mode.
-
-
Data Analysis: Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Assessing Cross-Reactivity: Off-Target Binding
3.2.1. Computational Prediction of Off-Target Interactions
In the early stages of drug development, computational methods can be employed to predict potential off-target interactions. These in silico approaches can help prioritize experimental testing and identify potential liabilities.
-
Methodology:
-
Target Fishing: A common approach involves screening the structure of the compound against a large database of known protein structures. Docking algorithms predict the binding affinity of the compound to each protein.
-
Pharmacophore Matching: This method identifies common structural features (pharmacophores) between the test compound and known ligands for various targets.
-
Machine Learning Models: These models are trained on large datasets of compound-target interactions and can predict the likelihood of a new compound binding to a particular target based on its chemical structure.
-
A number of commercial and academic software packages are available for these types of analyses.
3.2.2. Experimental Screening for Off-Target Binding
Experimental validation of predicted off-target interactions is crucial. This typically involves screening the compound against a panel of relevant targets.
-
Enzyme/Receptor Panel Screening: The compound is tested for its ability to inhibit or activate a panel of enzymes or bind to a panel of receptors. For a compound with an indoline scaffold, this panel might include other zinc metalloproteinases, G-protein coupled receptors (GPCRs), and kinases, as these are common targets for indole-containing molecules.
-
Cell-Based Assays: These assays can provide a more physiologically relevant assessment of off-target effects by measuring the compound's impact on cellular signaling pathways.
Comparative Analysis: this compound vs. Alternatives
In the synthesis of complex molecules like Perindopril, the choice of protecting group for the carboxylic acid is a critical decision. The benzyl ester is a common choice, but other esters can also be used.
| Feature | This compound | (S)-Indoline-2-carboxylic Acid tert-Butyl Ester |
| Protection | The benzyl group is introduced via esterification with benzyl alcohol. | The tert-butyl group is typically introduced using isobutylene or tert-butyl acetate under acidic conditions. |
| Stability | Generally stable to a wide range of reaction conditions. | Stable to basic and nucleophilic conditions. |
| Deprotection | Commonly removed by hydrogenolysis (e.g., H2, Pd/C), which is a mild and selective method[8]. | Cleaved under acidic conditions (e.g., trifluoroacetic acid), which can be harsh for sensitive substrates[8]. |
| Application | Widely used in the synthesis of Perindopril and other ACE inhibitors[2]. | Also used in the synthesis of Perindopril and other peptide-like molecules[8]. |
| Considerations | The choice of deprotection method may be limited by the presence of other reducible functional groups in the molecule. | The acidic deprotection conditions may not be compatible with acid-labile functional groups. |
The choice between a benzyl ester and a tert-butyl ester often depends on the overall synthetic strategy and the compatibility of the deprotection conditions with other functional groups present in the molecule.
Conclusion and Recommendations
This compound is a valuable chiral intermediate whose utility is fundamentally linked to its stereochemical purity. While its core structure is associated with high-affinity and specific binding to ACE, a thorough assessment of its potential for cross-reactivity is a critical component of drug development.
For researchers and scientists working with this compound, the following is recommended:
-
Prioritize Enantiomeric Purity: Routinely assess the enantiomeric purity of this compound using chiral HPLC.
-
Conduct On-Target Validation: Confirm the biological activity of the de-protected molecule using a relevant assay, such as an ACE inhibition assay.
-
Employ a Tiered Approach to Cross-Reactivity Assessment:
-
Begin with in silico predictions to identify potential off-targets.
-
Follow up with experimental screening against a focused panel of relevant enzymes and receptors.
-
-
Carefully Consider Synthetic Strategy: The choice of protecting group should be made in the context of the entire synthetic route to ensure compatibility and ease of removal.
By adhering to these principles of rigorous specificity and cross-reactivity testing, the full potential of this compound as a key building block in the development of safe and effective therapeutics can be realized.
References
- Vincent, M., et al. (1982). A new synthesis of (2S, 3aS, 7aS)-2-carboxyperhydroindole, a key intermediate for the synthesis of the angiotensin converting enzyme inhibitor S 9490. Tetrahedron Letters, 23(16), 1677-1680.
- Zarghi, A., et al. (2005). A new HPLC method for the determination of perindopril and its main metabolite perindoprilat in human plasma.
- Zhao, X., et al. (2021). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1748.
- (This is a placeholder for a relevant reference on IDO1/TDO inhibitors. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on computational off-target prediction. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on enzyme panel screening. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on cell-based assays for off-target effects. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on the use of tert-butyl esters in synthesis. A specific paper would be cited here in a real-world scenario).
- de Sá, A. L., et al. (2021). Indole as a privileged scaffold in medicinal chemistry: a mini-review. Mini-Reviews in Medicinal Chemistry, 21(1), 4-19.
- (This is a placeholder for a general reference on the renin-angiotensin system. A specific paper would be cited here in a real-world scenario).
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- (This is a placeholder for a relevant reference on the structural basis of ACE inhibition. A specific paper would be cited here in a real-world scenario).
- Aboul-Enein, H. Y., & Ali, I. (2003).
- (This is a placeholder for a relevant reference on fluorometric ACE assays. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on matrix metalloproteinases. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on ACE2 structure and function. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on the synthesis of Perindopril. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on the pharmacology of Perindopril. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on chiral resolution techniques. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on drug-induced angioedema. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on the off-target effects of ACE inhibitors. A specific paper would be cited here in a real-world scenario).
- (This is a placeholder for a relevant reference on the use of indoline derivatives in other therapeutic areas. A specific paper would be cited here in a real-world scenario).
-
Biochemistry Focus webinar: ACE2 - friend or foe? (2020). YouTube. Retrieved from [Link].
Sources
- 1. Hypertension and the brain - Wikipedia [en.wikipedia.org]
- 2. Synthesis and ACE inhibitory activity of the stereoisomers of perindopril (S 9490) and perindoprilate (S 9780) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prediction of off-target effects on angiotensin-converting enzyme 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chiral separation of perindopril erbumine enantiomers using high performance liquid chromatography and capillary electrophoresis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of (S)-Indoline-2-carboxylic acid benzyl ester: A Guide to Safety and Compliance
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of (S)-Indoline-2-carboxylic acid benzyl ester, a compound often utilized in complex organic synthesis.
Core Principles of Disposal: A Self-Validating System
The foundation of a trustworthy disposal protocol is a self-validating system that prioritizes safety and minimizes environmental impact. This involves a multi-tiered approach: understanding the inherent hazards, utilizing appropriate personal protective equipment (PPE), and adhering to established institutional and regulatory guidelines.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the hazard profile of the parent carboxylic acid, it is crucial to assume that this compound may elicit similar toxicological effects. The primary routes of exposure are skin contact, eye contact, and inhalation.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specifications | Rationale |
| Gloves | Nitrile gloves | Provides a barrier against skin contact, which can lead to sensitization. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols of the chemical. |
| Lab Coat | Standard laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes the risk of inhaling aerosols or vapors. |
This table summarizes the minimum recommended PPE based on the potential hazards. Always consult your institution's specific safety protocols.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to be universally applicable, but it is mandatory to consult with your institution's Environmental Health and Safety (EHS) office for specific guidance based on local and national regulations.[4]
Step 1: Waste Segregation and Containerization
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with organic esters, typically high-density polyethylene (HDPE) or glass.
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound". Include the approximate concentration and date. Accurate labeling is a legal requirement and crucial for safe handling by waste management personnel.
-
Segregation: Do not mix this waste with other waste streams unless compatibility has been confirmed by your EHS office. Incompatible wastes can lead to dangerous reactions. Esters should generally be collected with other non-halogenated organic solvents and solids.[5]
Step 2: Collection of Waste
-
Solid Waste: If the compound is in solid form, carefully transfer it to the designated hazardous waste container using a chemically resistant spatula. Avoid generating dust.
-
Liquid Waste (Solutions): If the compound is in a solution, pour the liquid waste into the designated container using a funnel.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, contaminated gloves, and weighing paper, should also be placed in the designated solid hazardous waste container.
Step 3: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked, well-ventilated, and away from general laboratory traffic. Ensure the container is kept closed at all times except when adding waste.
Step 4: Arranging for Disposal
Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in the regular trash.[5] Professional disposal by a licensed and certified hazardous waste contractor is the only acceptable method.
Disposal of Empty Containers
Empty containers that previously held this compound must also be managed as hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The first rinsate must be collected and disposed of as hazardous chemical waste in your designated liquid waste container.[4] Subsequent rinsates may be permissible for drain disposal, but this must be confirmed with your EHS office.
-
Deface Label: Before disposing of the decontaminated container in the appropriate recycling or trash receptacle, completely deface or remove the original label to prevent any confusion.[4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Table 1.
-
Containment: For small spills, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collection: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Stewardship
The responsible management of chemical waste is a cornerstone of scientific integrity and a reflection of our commitment to a safe working environment and the protection of our planet. By adhering to these guidelines for the disposal of this compound, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory practice. Always remember that your institution's Environmental Health and Safety office is your most valuable resource for any questions regarding chemical waste disposal.
References
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Benzoic acid benzyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
-
UC San Diego. (2024, March 3). How to Store and Dispose of Extremely Hazardous Chemical Waste. Retrieved from [Link]
- Google Patents. (n.d.). US6326521B2 - Process for the preparation of benzyl alcohol.
-
Metasci. (n.d.). Safety Data Sheet Indoline-2-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). EP0924179A1 - Process for the preparation of benzyl alcohol.
-
Southern Illinois University Carbondale. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis. Retrieved from [Link]
-
Scite.ai. (n.d.). Preparation and Hydrolysis of Benzyl Esters. Retrieved from [Link]
-
Dartmouth College. (2019, March 31). Hazardous Waste Disposal Guide - Research Areas. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Deprotection of Benzylic Esters Catalyzed by Anhydrous Ferric Chloride and Rhenium Carbonyl Compounds. Retrieved from [Link]
-
PubChem. (n.d.). Indoline-2-carboxylic acid. Retrieved from [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
Sources
Definitive Guide to Personal Protective Equipment for Handling (S)-Indoline-2-carboxylic acid benzyl ester
This document provides essential, immediate safety and logistical information for the handling of (S)-Indoline-2-carboxylic acid benzyl ester. As researchers and drug development professionals, a deep understanding of the chemical entities we work with is paramount, not only for experimental success but for our personal safety. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in the laboratory.
Hazard Assessment: A Synthesis of Known Risks
The primary hazards are extrapolated from the parent acid, which is classified with the following risks:
-
Skin Sensitization (H317): May cause an allergic skin reaction upon contact.[1]
-
Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.[1]
-
Specific Target Organ Toxicity (H373): May cause damage to organs through prolonged or repeated exposure.
Additionally, the core indoline structure and benzyl ester functional groups are known to cause skin, eye, and respiratory irritation.[2][3][4] (S)-Indoline-2-carboxylic acid is a powder, and it is presumed the benzyl ester derivative will also be a solid, fine powder, which presents a significant inhalation hazard.
| Hazard Category | Potential Risk | Rationale |
| Health Hazard | Reproductive Toxicity, Target Organ Damage | Based on classifications for the parent compound, (S)-(-)-Indoline-2-carboxylic acid.[1] |
| Irritant | Skin, Eye, and Respiratory Irritation | Based on data for the indoline core structure and benzyl esters.[2][3][4] |
| Sensitizer | Allergic Skin Reaction | Classified for the parent compound, a common risk with complex organic molecules.[1] |
| Physical Hazard | Airborne Powder | The parent compound is a powder, posing an inhalation risk if handled improperly. |
Core Directive: Mandatory Personal Protective Equipment (PPE)
Given the significant health hazards, a comprehensive PPE strategy is mandatory. The following equipment must be used at all times when handling this compound, whether in solid or solution form.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required to prevent contact with powders or solutions.[5][6]
-
Face Shield: A full-face shield must be worn in addition to safety goggles, especially when handling larger quantities of the solid or preparing solutions, to protect against splashes and aerosolized particles.
-
-
Skin and Body Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable first choice. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. If prolonged contact is anticipated, consider heavier-duty gloves like butyl rubber.
-
Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against incidental contact and spills.
-
Full Body Protection: For large-scale operations or situations with a high risk of spillage, impervious clothing or a chemical-resistant apron over the lab coat is recommended.[2]
-
-
Respiratory Protection:
-
Due to the particulate nature of the solid and the potential for aerosol generation, respiratory protection is critical. All handling of the solid compound must be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[5]
-
If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with a P3 particulate filter is required.[6] Fit-testing is mandatory to ensure a proper seal.
-
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict operational protocols is the most effective way to mitigate the risks associated with this compound.
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
-
Preparation: Before bringing the chemical into the workspace, ensure the chemical fume hood or ventilated enclosure is operational. Wipe down all surfaces.
-
Don PPE: Put on your lab coat, safety goggles, face shield, and gloves.
-
Transfer: Conduct all transfers and weighing operations exclusively within the fume hood. This prevents airborne particles from contaminating the lab environment.[5]
-
Technique: Use a spatula to transfer the powder. Avoid pouring directly from the bottle, which can generate dust.[7]
-
Containment: Keep the container sealed at all times when not actively transferring material.
-
Post-Transfer: After weighing, decontaminate the spatula and any surfaces with an appropriate solvent.
-
Clean-Up: Wipe the work area within the hood with a damp cloth or paper towel to collect any residual powder. Dispose of this cleaning material as hazardous waste.
-
Preparation: Work should still be conducted in a chemical fume hood to contain any vapors from the solvent.
-
Don PPE: A lab coat, safety goggles, and nitrile gloves are mandatory. A face shield is recommended if there is a risk of splashing.
-
Handling: Use pipettes or other designated tools for transferring solutions. Always open containers facing away from you.[8]
-
Spills: In case of a small spill, absorb the material with a spill kit absorbent, decontaminate the area, and dispose of the waste in a sealed, labeled container.
Emergency Response and Disposal
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Collect all contaminated solid waste, including gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.[9]
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through your institution's certified hazardous waste management program.
References
-
INDOLINE MSDS CAS-No.: 496-15-1 MSDS - Loba Chemie. (2018-07-26). [Link]
-
Safety Data Sheet: Acetic acid benzyl ester - Carl ROTH. (2024-09-19). [Link]
-
Safety Data Sheet: Benzoic acid benzyl ester - Carl ROTH. (2024-03-02). [Link]
-
Safety Data Sheet: Benzoic acid benzyl ester - Carl ROTH. (2025-03-31). [Link]
-
Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. [Link]
-
Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem. [Link]
Sources
- 1. Indoline-2-carboxylic acid | C9H9NO2 | CID 86074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. BENZYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
